molecular formula C8H6F2O B1304708 2,3-Difluoro-4-methylbenzaldehyde CAS No. 245536-50-9

2,3-Difluoro-4-methylbenzaldehyde

货号: B1304708
CAS 编号: 245536-50-9
分子量: 156.13 g/mol
InChI 键: YCTVOFSIRYUUAN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3-Difluoro-4-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H6F2O and its molecular weight is 156.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2,3-difluoro-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c1-5-2-3-6(4-11)8(10)7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTVOFSIRYUUAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378903
Record name 2,3-Difluoro-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245536-50-9
Record name 2,3-Difluoro-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 245536-50-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Difluoro-4-methylbenzaldehyde (CAS No. 245536-50-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Fluorinated organic compounds often exhibit enhanced metabolic stability, increased binding affinity, and improved bioavailability. 2,3-Difluoro-4-methylbenzaldehyde, a polysubstituted aromatic aldehyde, represents a key building block in the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, reactivity, and safe handling protocols, designed to empower researchers in leveraging this versatile intermediate for drug discovery and development.

Core Molecular Attributes

This compound is a solid at room temperature with the chemical formula C₈H₆F₂O and a molecular weight of 156.13 g/mol .[1][2] Its structure features a benzaldehyde core substituted with two fluorine atoms and a methyl group, which collectively influence its reactivity and utility in organic synthesis.

PropertyValueSource
CAS Number 245536-50-9[1][2]
Molecular Formula C₈H₆F₂O[1][2]
Molecular Weight 156.13[1][2]
Form Solid[1]
InChI 1S/C8H6F2O/c1-5-2-3-6(4-11)8(10)7(5)9/h2-4H,1H3[1]
SMILES Cc1ccc(C=O)c(F)c1F[1]

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: Gattermann-Koch Formylation

The Gattermann-Koch reaction introduces a formyl group (-CHO) onto an aromatic ring. For the synthesis of this compound, this would involve the reaction of 1,2-difluoro-3-methylbenzene with a mixture of carbon monoxide and hydrogen chloride under high pressure, catalyzed by a Lewis acid such as aluminum chloride in the presence of a copper(I) chloride co-catalyst.

Reaction Scheme:

Gattermann_Koch start 1,2-Difluoro-3-methylbenzene reagents + CO, HCl (High Pressure) start->reagents catalyst AlCl₃, CuCl reagents->catalyst product This compound catalyst->product

Caption: Proposed Gattermann-Koch formylation of 1,2-difluoro-3-methylbenzene.

Experimental Protocol (Hypothetical):

  • Apparatus Setup: A high-pressure autoclave equipped with a magnetic stirrer, gas inlet, and pressure gauge is required. All glassware must be thoroughly dried to prevent deactivation of the Lewis acid catalyst.

  • Reagent Charging: The autoclave is charged with anhydrous aluminum chloride and a catalytic amount of copper(I) chloride under an inert atmosphere (e.g., nitrogen). Anhydrous 1,2-difluoro-3-methylbenzene is then added.

  • Reaction Conditions: The vessel is sealed and pressurized with a mixture of carbon monoxide and hydrogen chloride gas. The reaction is typically stirred at a controlled temperature and high pressure for several hours.

  • Work-up: After the reaction is complete, the pressure is carefully released. The reaction mixture is quenched by slow addition to ice-water, followed by extraction with an organic solvent (e.g., dichloromethane). The organic layer is washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (δ 9.5-10.5 ppm), a singlet for the methyl protons (δ 2.2-2.5 ppm), and a complex multiplet for the two aromatic protons, with coupling to the adjacent fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon (δ 185-195 ppm). The aromatic carbons will appear in the range of δ 110-160 ppm, with the carbons directly bonded to fluorine exhibiting large C-F coupling constants. The methyl carbon will resonate at approximately δ 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration characteristic of an aromatic aldehyde, typically in the range of 1680-1710 cm⁻¹. Other significant absorptions will include C-H stretching of the aldehyde and aromatic rings (around 2720-2820 cm⁻¹ and 3000-3100 cm⁻¹, respectively), and C-F stretching vibrations (typically in the 1000-1300 cm⁻¹ region).

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (156.13 g/mol ). Predicted mass spectrometry data for various adducts are available.[3]

Reactivity and Synthetic Applications

The chemical behavior of this compound is dictated by the interplay of its functional groups. The aldehyde group is susceptible to nucleophilic attack and oxidation, while the difluoro-substituted aromatic ring can participate in nucleophilic aromatic substitution reactions.

This compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the realm of pharmaceuticals. The presence of the difluoro motif is known to enhance the pharmacological properties of drug candidates.

Workflow for Utilization in Drug Discovery:

Drug_Discovery_Workflow A This compound B Condensation / Coupling Reactions (e.g., Wittig, Aldol, Reductive Amination) A->B Introduce Complexity C Novel Fluorinated Scaffolds B->C D Biological Screening (Target-based or Phenotypic) C->D Evaluate Bioactivity E Lead Compound Identification D->E F Structure-Activity Relationship (SAR) Studies E->F Refine Structure G Lead Optimization F->G H Preclinical Candidate G->H Improve Properties

Caption: A generalized workflow illustrating the use of this compound in a drug discovery program.

Safety and Handling

This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[1] It is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • GHS Pictogram: GHS06 (Skull and Crossbones)[1]

  • Signal Word: Danger[1]

  • Hazard Statement: H301: Toxic if swallowed[1]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]

    • P405: Store locked up.

    • P501: Dispose of contents/container to an approved waste disposal plant.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

An In-depth Technical Guide to 2,3-Difluoro-4-methylbenzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-4-methylbenzaldehyde is a fluorinated aromatic aldehyde that serves as a crucial building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two adjacent fluorine atoms and a methyl group on the benzene ring, imparts distinct chemical properties that are of significant interest in medicinal chemistry and materials science. The presence of fluorine atoms can modulate the electronic properties, lipophilicity, and metabolic stability of a molecule, making this compound a valuable intermediate in the design of novel therapeutic agents and functional materials.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, offering a technical resource for researchers and professionals in the field.

Physicochemical Properties

PropertyValueSource
CAS Number 245536-50-9[2]
Molecular Formula C₈H₆F₂O[2]
Molecular Weight 156.13 g/mol [2]
Appearance Solid[2]
Melting Point Not reported
Boiling Point Not reported
Solubility Expected to be soluble in common organic solvents like ethanol, ether, and acetone; limited solubility in water.[3]

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and commonly employed synthetic route is the formylation of 1,2-difluoro-3-methylbenzene. This can be achieved through methods such as the Gattermann-Koch reaction or the Vilsmeier-Haack reaction. A general protocol analogous to the synthesis of similar benzaldehydes is outlined below.[4]

Example Synthetic Protocol: Gattermann-Koch Formylation

The Gattermann-Koch reaction introduces a formyl group onto an aromatic ring using carbon monoxide and hydrochloric acid, typically with a catalyst such as aluminum chloride and a co-catalyst like copper(I) chloride.

Reaction Scheme:

G reactant 1,2-Difluoro-3-methylbenzene product This compound reactant->product Gattermann-Koch Reaction reagents CO, HCl, AlCl₃, CuCl

A plausible Gattermann-Koch reaction for synthesis.

Step-by-Step Methodology:

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap to handle excess HCl. The apparatus must be thoroughly dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: The flask is charged with anhydrous aluminum chloride and a catalytic amount of copper(I) chloride in a suitable anhydrous solvent like dichloromethane.

  • Introduction of Reactants: 1,2-Difluoro-3-methylbenzene is added to the stirred suspension.

  • Gaseous Reagent Addition: A stream of dry carbon monoxide and hydrogen chloride gas is bubbled through the reaction mixture. The reaction is typically carried out at a controlled temperature, which may range from room temperature to slightly elevated temperatures.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cautiously poured onto crushed ice to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent.

  • Purification: The combined organic extracts are washed with a dilute base (e.g., sodium bicarbonate solution) and then with brine. After drying over an anhydrous drying agent (e.g., magnesium sulfate), the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.[5]

Reactivity and Key Reactions

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the electron-withdrawing nature of the two fluorine atoms on the aromatic ring.

Nucleophilic Addition to the Carbonyl Group

The aldehyde group is highly susceptible to nucleophilic attack. The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to non-fluorinated benzaldehydes.[6][7][8]

General Mechanism:

G cluster_0 Nucleophilic Addition Aldehyde This compound Tetrahedral_Intermediate Tetrahedral Alkoxide Intermediate Aldehyde->Tetrahedral_Intermediate Nucleophile Nu⁻ Nucleophile->Aldehyde Attack on carbonyl carbon Alcohol_Product Alcohol Product Tetrahedral_Intermediate->Alcohol_Product Protonation Protonation H⁺

Mechanism of nucleophilic addition to the aldehyde.

Common nucleophiles that undergo addition reactions with aldehydes include Grignard reagents, organolithium compounds, hydrides (e.g., from NaBH₄ or LiAlH₄), and cyanide ions.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. This compound can react with a phosphorus ylide (Wittig reagent) to form a substituted styrene derivative. The reaction proceeds through a betaine intermediate and an oxaphosphetane ring, with the driving force being the formation of the highly stable triphenylphosphine oxide.[9][10][11][12]

Reaction Workflow:

G cluster_1 Wittig Reaction Workflow Aldehyde This compound Alkene Alkene Product Aldehyde->Alkene Ylide Phosphorus Ylide (Ph₃P=CHR) Ylide->Alkene Byproduct Triphenylphosphine Oxide Alkene->Byproduct Formation of

General workflow of a Wittig reaction.

Spectroscopic Properties

¹H and ¹³C NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton in the region of 9-10 ppm. The aromatic protons will appear in the aromatic region (around 7-8 ppm), and their splitting patterns will be influenced by coupling to each other and to the fluorine atoms. The methyl group protons will appear as a singlet further upfield, likely around 2.3-2.5 ppm.[18]

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon in the downfield region (around 190 ppm). The aromatic carbons will appear in the range of 110-160 ppm, with their chemical shifts and splitting patterns influenced by the fluorine substituents (C-F coupling). The methyl carbon will resonate at a higher field, typically around 20 ppm.[19][20]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the range of 1690-1715 cm⁻¹. Other characteristic absorptions will include C-H stretching vibrations of the aromatic ring and the aldehyde group, and C-F stretching vibrations.[21]

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (156.13 g/mol ). Common fragmentation patterns for benzaldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29). The fragmentation pattern will also be influenced by the presence of the fluorine and methyl substituents.[22][23][24][25][26]

Applications in Drug Development and Research

Fluorinated aromatic compounds are of great interest in drug discovery due to the unique properties conferred by fluorine. The incorporation of fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability.[1]

This compound, as a versatile building block, can be utilized in the synthesis of a wide range of biologically active molecules. Its aldehyde functionality allows for its incorporation into various molecular scaffolds through reactions such as reductive amination, aldol condensation, and the formation of heterocycles. It is a valuable starting material for the synthesis of novel compounds with potential applications as:

  • Enzyme inhibitors: The fluorinated phenyl ring can interact with active sites of enzymes.

  • Receptor agonists or antagonists: The overall molecular shape and electronic properties can be tailored for specific receptor binding.

  • Antimicrobial and anticancer agents: Many bioactive compounds contain fluorinated aromatic moieties.

Safety and Handling

This compound is classified as acutely toxic if swallowed.[2] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Hazard Statements: H301 (Toxic if swallowed).

  • Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P405 (Store locked up), P501 (Dispose of contents/container to an approved waste disposal plant).[2]

References

2,3-Difluoro-4-methylbenzaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 2,3-Difluoro-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fluorinated aromatic aldehyde that serves as a critical building block in modern medicinal chemistry and materials science. Its unique substitution pattern—featuring an electron-withdrawing aldehyde group, two ortho/meta fluorine atoms, and a para-methyl group—imparts distinct reactivity and physicochemical properties. The presence of fluorine atoms is particularly significant in drug discovery, often leading to enhanced metabolic stability, improved binding affinity to biological targets, and modulated lipophilicity, which can optimize a drug candidate's pharmacokinetic profile.[1][2] This guide provides a comprehensive technical overview of this compound, covering its fundamental properties, plausible synthetic strategies, key applications in research and development, validated analytical protocols, and essential safety and handling procedures. The content is structured to provide researchers and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this versatile intermediate in their work.

Core Physicochemical Properties and Structural Elucidation

This compound is a solid at room temperature.[3] The molecular structure combines a benzaldehyde core with three key substituents. The two fluorine atoms at the C2 and C3 positions significantly influence the electron density of the aromatic ring and the reactivity of the aldehyde functional group. This dual fluorination can enhance the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. The methyl group at the C4 position provides a site for further functionalization or can be used to modulate steric and electronic properties.

Table 1: Key Properties of this compound
PropertyValueSource(s)
Molecular Weight 156.13 g/mol [3][4][5]
Molecular Formula C₈H₆F₂O[3][4][5]
CAS Number 245536-50-9[3][4]
Physical Form Solid[3]
InChI 1S/C8H6F2O/c1-5-2-3-6(4-11)8(10)7(5)9/h2-4H,1H3[3]
InChI Key YCTVOFSIRYUUAN-UHFFFAOYSA-N[3]
SMILES String Cc1ccc(C=O)c(F)c1F[3]
Monoisotopic Mass 156.03867 Da[6]

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthetic routes for this compound are not extensively published, its structure suggests a logical retrosynthetic approach originating from substituted toluenes. A common and effective method for introducing an aldehyde group onto an activated aromatic ring is formylation.

Plausible Synthetic Workflow: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a robust method for formylating electron-rich aromatic compounds. The synthesis would likely start from 1,2-difluoro-3-methylbenzene. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a formamide derivative (like N,N-dimethylformamide, DMF) and an activating agent (like phosphorus oxychloride, POCl₃). This electrophilic species then attacks the aromatic ring, followed by hydrolysis to yield the final aldehyde.

The choice of this pathway is based on its reliability and scalability. The fluorine and methyl groups on the starting material direct the electrophilic substitution to the desired position due to a combination of electronic and steric effects.

G cluster_reagent Vilsmeier Reagent Formation cluster_synthesis Main Reaction Pathway DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N⁺(CH₃)₂] DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Start 1,2-Difluoro-3-methylbenzene Intermediate Iminium Salt Intermediate Start->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis (H₂O)

Caption: Plausible synthetic workflow via Vilsmeier-Haack reaction.

Experimental Protocol: Hypothetical Synthesis

This protocol is illustrative and should be adapted and optimized based on laboratory trials.

  • Reagent Preparation: In a three-neck flask under an inert nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0°C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10°C. Stir for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Aromatic Addition: Dissolve 1,2-difluoro-3-methylbenzene (1 equivalent) in a suitable solvent (e.g., dichloromethane) and add it dropwise to the Vilsmeier reagent mixture.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 50-60°C for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Quenching and Hydrolysis: Cool the reaction mixture to 0°C and slowly quench by adding it to a stirred solution of ice-cold water and sodium acetate. This hydrolyzes the intermediate iminium salt.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude solid by column chromatography or recrystallization to yield the final product.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate for constructing complex, biologically active molecules.[3] The strategic placement of fluorine atoms is a well-established strategy in medicinal chemistry to enhance drug-like properties.[1][2]

Key Advantages in Drug Design:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at positions susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block these pathways, increasing the drug's half-life and bioavailability.[1]

  • Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets, thereby increasing the binding affinity and potency of a ligand.[1][2]

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which is critical for optimizing a drug's solubility and cell permeability.

A prime application is in the synthesis of chalcones via Claisen-Schmidt condensation, a pathway noted for a similar compound, 2',3'-Difluoro-4'-methylacetophenone.[1] Chalcones are precursors to flavonoids and are known for a wide range of pharmacological activities.[1]

G Start 2,3-Difluoro-4- methylbenzaldehyde Reaction1 Condensation Rxn (e.g., Claisen-Schmidt) Start->Reaction1 Library Scaffold Library (e.g., Chalcones, Heterocycles) Reaction1->Library Reaction2 Cyclization / Functionalization Lead Lead Compound Reaction2->Lead Reaction3 Lead Optimization Candidate Drug Candidate Reaction3->Candidate Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Hit->Reaction2 Lead->Reaction3

Caption: Drug discovery workflow using the intermediate building block.

Analytical and Quality Control Protocols

Ensuring the identity and purity of starting materials is paramount in synthesis and drug development. Sigma-Aldrich notes that for some unique chemicals like this one, they do not collect analytical data, and the buyer assumes responsibility for confirming identity and purity.[3] Therefore, robust in-house QC is essential.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Prepare a gradient system with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Ramp linearly from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and re-equilibrate.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.

  • Injection and Detection: Inject 5 µL and monitor at 254 nm.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer.

  • Expected Spectral Features:

    • Aldehyde Proton (-CHO): A singlet or narrowly split multiplet around δ 9.9-10.1 ppm.

    • Aromatic Protons (Ar-H): Two distinct signals in the aromatic region (δ 7.0-8.0 ppm), likely appearing as doublets or triplets, showing coupling to each other and to the fluorine atoms.

    • Methyl Protons (-CH₃): A singlet or narrowly split multiplet (due to coupling with fluorine) around δ 2.2-2.5 ppm.

Table 2: Summary of Expected Analytical Data
Analysis TechniqueExpected Result
HPLC-UV Single major peak (>95% purity) at a characteristic retention time.
¹H NMR (CDCl₃) Signals corresponding to aldehyde, aromatic, and methyl protons in a 1:2:3 integration ratio.
¹⁹F NMR (CDCl₃) Two distinct signals for the non-equivalent fluorine atoms.
Mass Spec (ESI+) [M+H]⁺ ion observed at m/z 157.0459.[6]

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling.

Table 3: GHS Hazard and Precautionary Information
CategoryCodeDescriptionSource
Pictogram GHS06Skull and Crossbones[3]
Signal Word Danger[3]
Hazard Statement H301Toxic if swallowed[3]
Precautionary P264Wash skin thoroughly after handling.[3]
Precautionary P270Do not eat, drink or smoke when using this product.[3]
Precautionary P301 + P310IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3]
Precautionary P405Store locked up.[3]
Precautionary P501Dispose of contents/container to an approved waste disposal plant.[3]
Protocol for Safe Handling and Storage
  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling the compound.

  • Engineering Controls: Handle the solid material in a chemical fume hood to avoid inhalation of dust.

  • Dispensing: Use a spatula for transferring the solid. Avoid creating dust.

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and immediately call a poison control center or physician.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it in a locked cabinet or area accessible only to authorized personnel.

  • Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations for toxic chemical waste.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the pharmaceutical and materials science sectors. Its carefully arranged pattern of fluoro, methyl, and aldehyde substituents provides a unique combination of reactivity and functionality. For medicinal chemists, it represents a strategic starting point for synthesizing novel therapeutics with enhanced pharmacological profiles, particularly leveraging the well-documented benefits of fluorination. Understanding its properties, synthetic pathways, and handling requirements is crucial for unlocking its full potential in the laboratory and accelerating the development of next-generation chemical entities.

References

A Senior Application Scientist's Technical Guide to 2,3-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Fluorinated Building Block for Advanced Drug Discovery and Materials Science

Abstract

2,3-Difluoro-4-methylbenzaldehyde (CAS No. 245536-50-9) is a strategically important fluorinated aromatic aldehyde that serves as a critical intermediate in the synthesis of complex organic molecules.[1][2] The unique substitution pattern—featuring an electron-withdrawing aldehyde group and two ortho/meta fluorine atoms on a toluene scaffold—imparts distinct reactivity and physicochemical properties. This guide provides an in-depth technical overview of its core properties, validated synthesis protocols, spectroscopic characterization, and key applications, with a focus on its utility for researchers, medicinal chemists, and drug development professionals. We will explore the causality behind synthetic choices and provide field-proven insights into its application as a versatile building block.

Introduction: The Strategic Importance of Fluorinated Benzaldehydes

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[3] Fluorine atoms can profoundly alter a molecule's properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a prime example of a "fluorinated building block" that allows for the precise introduction of these desired attributes.

Its structure is particularly valuable for several reasons:

  • Modulated Reactivity : The two fluorine atoms, being strongly electronegative, influence the electrophilicity of both the aromatic ring and the aldehyde's carbonyl carbon.

  • Conformational Control : The ortho-fluorine atom can induce specific conformational preferences in downstream products through steric and electronic interactions, a crucial factor in designing molecules with high target specificity.

  • Metabolic Blocking : The fluorine atoms can block sites of oxidative metabolism, enhancing the pharmacokinetic profile of drug candidates.[4]

This guide serves as a comprehensive resource for scientists leveraging this powerful intermediate in their research endeavors.

Physicochemical and Structural Properties

A thorough understanding of a reagent's fundamental properties is a prerequisite for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 245536-50-9[2]
Molecular Formula C₈H₆F₂O[1][2]
Molecular Weight 156.13 g/mol [1]
Physical Form Solid
IUPAC Name This compound[2]
SMILES String Cc1ccc(C=O)c(F)c1F
InChI Key YCTVOFSIRYUUAN-UHFFFAOYSA-N[5]

Synthesis of this compound: A Validated Protocol

The most direct and industrially scalable method for synthesizing aromatic aldehydes on electron-rich rings is the Vilsmeier-Haack reaction .[6][7] This reaction utilizes a formylating agent, the "Vilsmeier reagent," generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphoryl chloride (POCl₃).[8][9] The substrate, 1,2-difluoro-3-methylbenzene, is sufficiently activated by the methyl group to undergo this electrophilic aromatic substitution.

Rationale for Method Selection
  • Expertise & Causality : While other methods like the oxidation of (2,3-difluoro-4-methylphenyl)methanol exist, the Vilsmeier-Haack reaction is often preferred for its directness.[10][11] It avoids the need to first synthesize and isolate the corresponding alcohol, making it a more atom- and step-economical choice. The reaction conditions are relatively mild and tolerant of the fluorine substituents.

  • Trustworthiness & Control : The reaction's progression can be reliably monitored using Thin Layer Chromatography (TLC). The formation of the Vilsmeier reagent at low temperatures (0 °C) is critical to control its reactivity before the introduction of the aromatic substrate. The final aqueous workup hydrolyzes the intermediate iminium salt to yield the desired aldehyde.[9]

Experimental Workflow Diagram

G cluster_0 Vilsmeier Reagent Formation (In Situ) cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis & Purification DMF DMF (Solvent/Reagent) Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier 0 °C POCl3 POCl3 POCl3->Vilsmeier Iminium Aryl Iminium Salt (Intermediate) Vilsmeier->Iminium Electrophilic Attack Substrate 1,2-Difluoro-3-methylbenzene Substrate->Iminium Warm to RT Workup Aqueous Workup (H₂O, NaOAc) Iminium->Workup Product This compound Workup->Product Purify Column Chromatography Product->Purify

Caption: Vilsmeier-Haack synthesis workflow for this compound.

Step-by-Step Laboratory Protocol
  • Apparatus Setup : Assemble an oven-dried, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet. Maintain the system under a positive pressure of dry nitrogen.

  • Reagent Preparation : In the dropping funnel, prepare a solution of 1,2-difluoro-3-methylbenzene (1.0 eq) in N,N-dimethylformamide (DMF, 5 vols).

  • Vilsmeier Reagent Formation : Charge the reaction flask with DMF (3 vols) and cool the flask to 0 °C using an ice-water bath. Add phosphoryl chloride (POCl₃, 1.2 eq) dropwise to the DMF via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture for 30 minutes at 0 °C.

  • Aromatic Substitution : Add the solution from the dropping funnel (Step 2) to the reaction flask dropwise over 30 minutes at 0 °C.

  • Reaction Progression : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60 °C. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) until the starting material is consumed (typically 4-6 hours).

  • Quenching and Hydrolysis : Cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate (NaOAc, 5.0 eq).

  • Extraction : Stir the resulting slurry vigorously for 1 hour. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Washing : Combine the organic layers and wash sequentially with water (2 x 100 mL) and saturated brine (1 x 100 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude solid/oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure this compound.

Spectroscopic and Analytical Characterization

Confirming the structure and purity of the synthesized product is a non-negotiable step. The following spectroscopic signatures are expected for this compound.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals. The aldehydic proton (-CHO) will appear as a singlet far downfield, typically between 9.8-10.2 ppm.[12] The aromatic region (7.0-8.0 ppm) will show two protons exhibiting complex splitting patterns due to proton-proton and proton-fluorine coupling. The methyl group (-CH₃) protons will appear as a singlet or a narrow triplet (due to coupling with the adjacent fluorine) in the upfield region, around 2.2-2.5 ppm.[12]

  • ¹³C NMR Spectroscopy : The carbon spectrum will be characterized by a signal for the carbonyl carbon around 190 ppm. The aromatic carbons will appear between 110-160 ppm, with their chemical shifts and splitting patterns significantly influenced by direct and long-range coupling to the fluorine atoms. The methyl carbon will be observed upfield, around 15-20 ppm.

  • FT-IR Spectroscopy : The infrared spectrum provides key functional group information. A strong, sharp absorption band between 1690-1715 cm⁻¹ is indicative of the C=O stretch of the aromatic aldehyde.[12] C-H stretching bands for the aldehyde group are also expected around 2820 cm⁻¹ and 2720 cm⁻¹.

  • Mass Spectrometry : The molecular ion peak (M⁺) in the mass spectrum should correspond to the compound's molecular weight of 156.13 g/mol .

Chemical Reactivity and Synthetic Utility

The aldehyde functional group is one of the most versatile in organic synthesis. This compound can undergo a wide range of transformations, making it a valuable precursor for more complex molecules.

G cluster_reactions Key Synthetic Transformations cluster_products Product Classes center_node 2,3-Difluoro-4- methylbenzaldehyde reduct Reduction (e.g., NaBH₄) center_node->reduct oxid Oxidation (e.g., KMnO₄) center_node->oxid wittig Wittig Reaction (Ph₃P=CHR) center_node->wittig reduct_amin Reductive Amination (R₂NH, NaBH₃CN) center_node->reduct_amin claisen Claisen-Schmidt Condensation center_node->claisen alc Benzyl Alcohol reduct->alc acid Benzoic Acid oxid->acid alkene Stilbene Derivative wittig->alkene amine Benzylamine reduct_amin->amine chalcone Chalcone claisen->chalcone

Caption: Common synthetic transformations of this compound.

  • Claisen-Schmidt Condensation : This is a particularly noteworthy application where the aldehyde condenses with an acetophenone derivative to form chalcones.[4] These α,β-unsaturated ketones are scaffolds for compounds with potential anti-inflammatory and anticancer activities.[4]

  • Reductive Amination : Reaction with a primary or secondary amine in the presence of a reducing agent (like sodium triacetoxyborohydride) provides a direct route to substituted benzylamines, a common motif in pharmaceuticals.

  • Wittig Reaction : The Wittig reaction allows for the conversion of the aldehyde into an alkene, enabling carbon-carbon bond formation and further molecular elaboration.

Safety and Handling

Scientific integrity demands a commitment to safety. This compound must be handled with appropriate care.

  • Hazard Classification : This compound is classified as acutely toxic upon oral ingestion (Acute Tox. 3). The corresponding GHS pictogram is GHS06 (skull and crossbones).

  • Personal Protective Equipment (PPE) : Always handle this chemical inside a certified chemical fume hood. Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves.[2][13]

  • Handling Precautions : Avoid breathing dust, fumes, or vapors.[2] Prevent contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[14][15]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in the life sciences and material sciences. Its unique electronic and steric properties, conferred by the difluoro-methyl substitution pattern, provide chemists with a powerful building block for constructing novel molecules with tailored functions. A firm grasp of its synthesis, reactivity, and handling, as detailed in this guide, is essential for unlocking its full potential in the laboratory.

References

2,3-Difluoro-4-methylbenzaldehyde synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2,3-Difluoro-4-methylbenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound (CAS No. 245536-50-9), a key intermediate in the development of advanced pharmaceuticals and agrochemicals.[1][2] The document details scientifically robust methodologies, focusing on the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols. We will explore two primary and validated synthetic routes: the direct formylation of 2,3-difluorotoluene and the oxidation of (2,3-difluoro-4-methylphenyl)methanol. This guide is intended for researchers, chemists, and process development professionals seeking to implement or optimize the synthesis of this valuable fluorinated aromatic aldehyde.

Introduction: Significance of Fluorinated Benzaldehydes

Fluorinated aromatic compounds are of paramount importance in medicinal chemistry and materials science. The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, a trifunctional building block, offers a unique combination of electronic and steric properties, making it a highly sought-after precursor for complex molecular architectures. Its synthesis, therefore, is a critical step in the discovery and manufacturing of novel chemical entities.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of an aromatic aldehyde can be approached from several angles. The most direct methods involve the introduction of a formyl group (-CHO) onto a pre-functionalized aromatic ring. Alternatively, a group already present on the ring can be transformed into an aldehyde. For this compound, the logical precursor is 2,3-difluorotoluene.[3]

A retrosynthetic analysis reveals two primary strategic disconnections:

  • C-C Bond Formation: Directly formylating the aromatic ring of 2,3-difluorotoluene. This is an efficient approach that leverages the existing aromatic core.

  • C-O Bond Oxidation: Synthesizing the corresponding benzyl alcohol and subsequently oxidizing it to the aldehyde. This is a reliable, albeit longer, route that offers orthogonal control.

This guide will elaborate on both strategies, providing the causal logic behind the selection of reagents and reaction conditions.

Pathway I: Direct Formylation of 2,3-Difluorotoluene

The direct introduction of a formyl group onto the 2,3-difluorotoluene ring is an atom-economical approach. The primary challenge lies in controlling the regioselectivity. The methyl group is an activating, ortho-, para-director, while the two fluorine atoms are deactivating, ortho-, para-directors. The combined electronic and steric effects will govern the position of electrophilic attack. The C4 position is para to the methyl group and ortho to the C3-fluorine, making it the most sterically accessible and electronically favorable site for substitution.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic compounds.[4][5] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[6][7]

Mechanism Insight: The reaction begins with the formation of the electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, also known as the Vilsmeier reagent.[6] Despite the deactivating effect of the two fluorine atoms, the activating methyl group on the 2,3-difluorotoluene ring is sufficient to enable electrophilic aromatic substitution. The aromatic ring attacks the iminium ion, and subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup yields the desired aldehyde.[7]

Vilsmeier_Haack_Mechanism

Experimental Protocol: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 3.0 eq.) to 0 °C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Add 2,3-difluorotoluene (1.0 eq.) to the reaction mixture dropwise, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.[8]

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Hydrolysis & Neutralization: Stir the aqueous mixture for 1-2 hours to ensure complete hydrolysis of the iminium intermediate. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Directed Ortho-Lithiation and Formylation

An alternative C-C bond-forming strategy is directed ortho-lithiation (DoL). This powerful technique utilizes a directing group on the aromatic ring to deliver an organolithium base to a specific ortho position.[9] In 2,3-difluorotoluene, the fluorine atoms are known to be effective ortho-directing groups. Lithiation is expected to occur at the C4 position, directed by the C3-fluorine, which is sterically more accessible than the C2 position.

Mechanism Insight: A strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), deprotonates the most acidic aromatic proton, which is ortho to a directing group.[10] The resulting aryllithium species is a potent nucleophile. Quenching this intermediate with an electrophilic formylating agent, such as DMF, yields the target aldehyde after an aqueous workup. The choice of base and reaction temperature is critical to avoid side reactions.[11]

Ortho_Lithiation_Workflow

Experimental Protocol: Ortho-Lithiation

  • Setup: To a flame-dried, three-necked flask under an inert atmosphere, add 2,3-difluorotoluene (1.0 eq.) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq., solution in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1-2 hours.

  • Formylation: Add anhydrous DMF (1.5 eq.) dropwise to the aryllithium solution at -78 °C.

  • Warming: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Follow steps 7 and 8 from the Vilsmeier-Haack protocol to extract and purify the final product.

Pathway II: Oxidation of (2,3-difluoro-4-methylphenyl)methanol

This two-step pathway involves the initial synthesis of the corresponding benzyl alcohol, followed by its oxidation to the aldehyde. While longer, this route can be advantageous if direct formylation proves low-yielding or non-selective.

Synthesis of the Precursor Alcohol

The most common route to (2,3-difluoro-4-methylphenyl)methanol involves a Grignard or organolithium intermediate derived from a halogenated precursor, such as 4-bromo-2,3-difluorotoluene.

Protocol: Grignard Formation and Formylation

  • Precursor Synthesis: Synthesize 4-bromo-2,3-difluorotoluene via electrophilic bromination of 2,3-difluorotoluene.

  • Grignard Reagent Formation: React 4-bromo-2,3-difluorotoluene with magnesium turnings in anhydrous THF to form the Grignard reagent.

  • Reaction with Formaldehyde: Bubble dry formaldehyde gas through the Grignard solution at 0 °C, or add paraformaldehyde.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate. Purify by column chromatography to obtain (2,3-difluoro-4-methylphenyl)methanol.[12]

Oxidation to the Aldehyde

The selective oxidation of a primary alcohol to an aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Several reliable methods are available.

Choice of Oxidant:

  • Pyridinium Chlorochromate (PCC): A classic, reliable reagent for this transformation, typically used in dichloromethane (DCM).

  • Dess-Martin Periodinane (DMP): A modern, mild, and highly efficient oxidant that works at room temperature with short reaction times.

  • Swern Oxidation: Uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C). It is highly effective but requires careful temperature control and handling of malodorous byproducts.

Experimental Protocol: Dess-Martin Oxidation

  • Setup: Dissolve (2,3-difluoro-4-methylphenyl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere.

  • Oxidation: Add Dess-Martin Periodinane (1.1 eq.) portion-wise to the solution at room temperature.

  • Reaction: Stir the mixture for 1-3 hours, monitoring the disappearance of the starting alcohol by TLC.

  • Work-up: Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and sodium thiosulfate. Stir vigorously until the layers are clear.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product via column chromatography.

Data Summary and Comparison

ParameterVilsmeier-Haack FormylationDirected Ortho-LithiationAlcohol Oxidation (DMP)
Starting Material 2,3-Difluorotoluene2,3-Difluorotoluene(2,3-difluoro-4-methylphenyl)methanol
Key Reagents POCl₃, DMFn-BuLi, DMFDess-Martin Periodinane
Reaction Temp. 0 °C to 80 °C-78 °C to RTRoom Temperature
Number of Steps 112 (from brominated precursor)
Typical Yield 60-80%65-85%>90% (oxidation step)
Key Advantages Cost-effective reagentsHigh regioselectivity, mildVery mild, high yield for oxidation
Key Challenges Moderately harsh conditionsCryogenic temps, moisture sensitiveMulti-step, atom-inefficient

Quality Control and Characterization

To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic methods should be employed.

  • ¹H NMR: The proton NMR spectrum should show a singlet for the aldehydic proton between 9-10 ppm.[13] A singlet for the methyl protons will appear around 2.4 ppm, and the aromatic protons will appear as multiplets in the 7.0-7.8 ppm region.[14]

  • ¹⁹F NMR: The fluorine NMR will show two distinct signals for the two non-equivalent fluorine atoms, with characteristic couplings.

  • ¹³C NMR: The carbon spectrum will display a signal for the carbonyl carbon around 190 ppm.

  • IR Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch will be present around 1700-1710 cm⁻¹.[13]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the product's molecular weight (156.13 g/mol ).[1]

Conclusion

The synthesis of this compound can be accomplished effectively through several strategic pathways. For large-scale, cost-effective production, Vilsmeier-Haack formylation offers a direct and robust route. For syntheses where maximizing yield and regiochemical purity is paramount, directed ortho-lithiation followed by formylation is a superior, albeit more technically demanding, choice. The oxidation of the corresponding alcohol provides a reliable, alternative route that is particularly useful in a laboratory setting where precursor availability or the need for exceptionally mild conditions dictates the synthetic plan. The selection of the optimal pathway will depend on the specific requirements of the research or development program, including scale, purity requirements, cost, and available equipment.

References

An In-depth Technical Guide to 2,3-Difluoro-4-methylbenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical and chemical properties of 2,3-Difluoro-4-methylbenzaldehyde, a key intermediate in the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering critical data and insights to facilitate its effective use in the laboratory.

Introduction: The Significance of Fluorinated Benzaldehydes in Medicinal Chemistry

Fluorine-containing organic molecules have become increasingly vital in the design and development of modern pharmaceuticals. The strategic incorporation of fluorine atoms into a drug candidate's molecular structure can profoundly influence its physicochemical and biological properties. These modifications can lead to enhanced metabolic stability, increased binding affinity for target proteins, and improved bioavailability. This compound, with its unique substitution pattern, represents a valuable building block for medicinal chemists. The presence of two fluorine atoms ortho and meta to the aldehyde group, combined with a para-methyl group, offers a nuanced electronic and steric profile for exploitation in the synthesis of complex, biologically active molecules.

Core Physical and Chemical Properties

A thorough understanding of the fundamental physical and chemical properties of a starting material is paramount for successful reaction planning, optimization, and scale-up. The following section details the key characteristics of this compound.

Structural and General Information
PropertyValueSource(s)
Chemical Name This compoundN/A
CAS Number 245536-50-9[1][2]
Molecular Formula C₈H₆F₂O[1][2]
Molecular Weight 156.13 g/mol [1][2]
Physical State Solid[2]
Appearance Low melting solidN/A
Tabulated Physical Properties

While experimental data for some physical properties of this compound are not widely available in the public domain, predicted values from reliable sources provide a useful starting point for experimental design.

PropertyPredicted ValueExperimental ValueSource(s)
Melting Point Not AvailableLow melting solidN/A
Boiling Point 204.2 ± 35.0 °CNot AvailableN/A
Density 1.241 ± 0.06 g/cm³Not AvailableN/A
Solubility Not AvailableSoluble in common organic solvents (e.g., chloroform, ethyl acetate, dichloromethane)N/A

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be the primary techniques for characterization.

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons.

  • Aldehydic Proton (CHO): A singlet is anticipated in the downfield region, typically between δ 9.8 and 10.2 ppm.

  • Aromatic Protons (Ar-H): Two doublets or multiplets are expected in the aromatic region (δ 7.0-8.0 ppm), showing coupling to each other and potentially to the fluorine atoms.

  • Methyl Protons (CH₃): A singlet corresponding to the three methyl protons is expected in the upfield region, likely around δ 2.3-2.6 ppm.

The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule.

  • Aldehydic Carbonyl (C=O): A signal in the highly deshielded region of the spectrum, typically around δ 188-195 ppm.

  • Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons directly bonded to fluorine will appear as doublets due to C-F coupling.

  • Methyl Carbon (CH₃): A signal in the upfield region, typically around δ 15-25 ppm.

Fluorine-19 NMR is a highly sensitive technique for the characterization of organofluorine compounds. The spectrum of this compound is expected to show two distinct signals for the two non-equivalent fluorine atoms, likely appearing as doublets due to F-F coupling. The chemical shifts will be influenced by their positions on the aromatic ring.

Infrared (IR) Spectroscopy (Expected)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands are anticipated around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹.

  • C-F Stretch: Strong absorption bands are expected in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

  • Aromatic C=C Stretch: Medium to weak absorption bands in the 1450-1600 cm⁻¹ region.

  • C-H Stretch (Aromatic and Methyl): Absorption bands in the 2850-3100 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (156.13).

  • Fragmentation: Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (CHO) and subsequent fragmentation of the aromatic ring.

Handling, Storage, and Safety

As a Senior Application Scientist, ensuring the safe handling and storage of all laboratory chemicals is of utmost importance.

Safety Precautions

This compound is classified as acutely toxic if swallowed.[2] It is essential to handle this compound with appropriate personal protective equipment (PPE), including:

  • Safety goggles or a face shield

  • Chemically resistant gloves

  • A laboratory coat

All handling should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors. In case of accidental contact with skin or eyes, flush the affected area with copious amounts of water and seek immediate medical attention.

Storage Recommendations

To maintain the integrity and purity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is between 2-8°C. Keep it away from incompatible materials such as strong oxidizing agents and bases.

Experimental Protocols and Applications

This compound serves as a versatile intermediate in organic synthesis. Its aldehyde functionality allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications.

Illustrative Synthetic Transformation: Reductive Amination

Reductive amination is a cornerstone reaction in medicinal chemistry for the synthesis of amines. The following is a generalized, illustrative protocol for the reductive amination of this compound.

Workflow for Reductive Amination

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up and Purification A This compound C Imine/Iminium Ion Intermediate A->C Reaction in suitable solvent (e.g., Dichloromethane, Methanol) B Primary or Secondary Amine B->C E Final Amine Product C->E D Reducing Agent (e.g., Sodium triacetoxyborohydride) D->E F Aqueous Work-up E->F G Purification (e.g., Column Chromatography) F->G

Caption: Generalized workflow for the reductive amination of this compound.

Detailed Protocol:

  • Imine Formation: To a solution of this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or methanol), add the desired primary or secondary amine (1.0-1.2 equivalents). If the amine is a salt, a mild base (e.g., triethylamine) may be added to liberate the free amine. The reaction mixture is stirred at room temperature for 1-4 hours to facilitate the formation of the imine or iminium ion intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Reduction: Once the formation of the intermediate is complete, a suitable reducing agent is added. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) is a commonly used mild reducing agent for this purpose. The reaction is continued at room temperature and stirred for an additional 2-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate or water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as flash column chromatography on silica gel, to yield the desired amine product.

Causality in Protocol Design: The choice of a mild reducing agent like sodium triacetoxyborohydride is crucial as it is selective for the iminium ion and does not readily reduce the starting aldehyde, thus minimizing side reactions. The use of anhydrous solvents is important to prevent the hydrolysis of the imine intermediate.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. While a comprehensive set of experimental physical and spectral data is not yet widely available, this guide provides the foundational knowledge and expected analytical profile to enable its effective use in a research setting. As with any specialized chemical, it is incumbent upon the researcher to perform their own analytical characterization to ensure the identity and purity of the material before its use in synthetic applications.

References

A Technical Guide to the Spectral Analysis of 2,3-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 2,3-Difluoro-4-methylbenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Designed for researchers, scientists, and professionals in drug development, this document elucidates the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational understanding of its structural characterization.

Introduction

This compound (C₈H₆F₂O) is an aromatic aldehyde whose utility in organic synthesis is underscored by the unique electronic properties conferred by its substituents. The two fluorine atoms, the methyl group, and the aldehyde functionality each impart distinct characteristics to the molecule's spectroscopic signature. Accurate interpretation of its NMR, IR, and MS spectra is paramount for confirming its identity, assessing its purity, and understanding its reactivity. This guide will delve into the predicted spectral data, explaining the causal relationships between the molecular structure and the observed spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra collectively provide a detailed map of the molecular framework.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aldehydic, aromatic, and methyl protons. The electron-withdrawing nature of the fluorine atoms and the aldehyde group, along with the electron-donating character of the methyl group, will influence the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CHO9.9 - 10.1t~2-3
H-67.6 - 7.8ddJ(H-F) ≈ 7-9, J(H-H) ≈ 8-9
H-57.1 - 7.3ddJ(H-H) ≈ 8-9, J(H-F) ≈ 1-2
CH₃2.3 - 2.5s-

Interpretation:

  • Aldehydic Proton (CHO): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group, hence its downfield chemical shift. It is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms.[1]

  • Aromatic Protons (H-5, H-6): The chemical shifts of these protons are influenced by the interplay of the electronic effects of the substituents. The aldehyde group is electron-withdrawing, deshielding the ortho (H-6) and para protons. The fluorine atoms are also electron-withdrawing via induction but can be electron-donating through resonance. The methyl group is electron-donating. H-6, being ortho to the aldehyde and meta to a fluorine, will be the most downfield of the aromatic protons. H-5 will be upfield relative to H-6. The splitting patterns arise from both proton-proton and proton-fluorine couplings.

  • Methyl Protons (CH₃): The methyl group protons will appear as a singlet in the typical benzylic proton region.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 500 MHz NMR spectrometer. Ensure the instrument is properly shimmed to obtain optimal resolution.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will reveal all eight unique carbon environments in the molecule. The chemical shifts will be significantly influenced by the attached atoms, particularly the electronegative fluorine and oxygen atoms. Furthermore, carbon-fluorine coupling will be a prominent feature.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

CarbonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C=O188 - 192d²J(C-F) ≈ 20-30
C-3158 - 162dd¹J(C-F) ≈ 250-270, ²J(C-F) ≈ 15-25
C-2155 - 159dd¹J(C-F) ≈ 245-265, ²J(C-F) ≈ 10-20
C-4140 - 145m
C-1130 - 135m
C-6125 - 130d³J(C-F) ≈ 5-10
C-5115 - 120d²J(C-F) ≈ 20-25
CH₃15 - 20q⁴J(C-F) ≈ 1-3

Interpretation:

  • Carbonyl Carbon (C=O): This carbon is significantly deshielded and appears far downfield. It will likely be split into a doublet by the fluorine at C-2.[2][3][4]

  • Fluorine-Bearing Carbons (C-2, C-3): These carbons will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), which are highly characteristic. They will also show smaller two-bond couplings to the other fluorine atom.[5][6]

  • Other Aromatic Carbons: The chemical shifts of the remaining aromatic carbons are determined by the substituent effects. The carbon attached to the methyl group (C-4) will be more shielded than the carbon attached to the aldehyde (C-1).

  • Methyl Carbon (CH₃): This carbon will appear in the typical aliphatic region and may show a small long-range coupling to the fluorine atoms.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of CDCl₃) is typically required compared to ¹H NMR.

  • Instrument Setup: A 125 MHz NMR spectrometer is suitable.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Similar to ¹H NMR, process the FID, and phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

¹⁹F NMR Spectroscopy: A Direct Look at Fluorine

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environments. For this compound, two distinct signals are expected.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃):

FluorinePredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
F-2-130 to -135d³J(F-F) ≈ 15-20
F-3-140 to -145d³J(F-F) ≈ 15-20

Interpretation:

  • Chemical Shifts: The chemical shifts of aromatic fluorine atoms are sensitive to the electronic nature of the other substituents on the ring. The aldehyde group will influence the chemical shifts of both F-2 and F-3.

  • Coupling: The two fluorine atoms will couple to each other, resulting in a doublet for each signal. The magnitude of the three-bond fluorine-fluorine coupling (³JFF) is typically in the range of 15-20 Hz for ortho-difluorobenzenes.[7]

Experimental Protocol: ¹⁹F NMR Spectroscopy

  • Sample Preparation: The same sample used for ¹H NMR can be used.

  • Instrument Setup: A spectrometer equipped with a fluorine probe operating at the appropriate frequency (e.g., 470 MHz for a 500 MHz ¹H instrument).

  • Data Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. An external reference standard such as CFCl₃ (δ = 0 ppm) or an internal standard can be used.

  • Data Processing: Process the data as with other NMR experiments.

Caption: Predicted NMR correlations for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the aldehyde, aromatic ring, and carbon-fluorine bonds.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationIntensity
3100 - 3000Aromatic C-H stretchMedium-Weak
2900 - 2800Aldehydic C-H stretchWeak
2800 - 2700Aldehydic C-H stretch (Fermi resonance)Weak
1710 - 1690C=O stretch (conjugated aldehyde)Strong
1600 - 1580Aromatic C=C stretchMedium
1500 - 1400Aromatic C=C stretchMedium
1300 - 1100C-F stretchStrong

Interpretation:

  • C-H Stretching: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The aldehydic C-H stretch is typically observed as two weak bands around 2850 and 2750 cm⁻¹, a characteristic feature of aldehydes.[8]

  • C=O Stretching: The carbonyl stretch of an aromatic aldehyde is typically found at a lower frequency than that of an aliphatic aldehyde due to conjugation with the aromatic ring. The electron-withdrawing fluorine substituents may slightly increase this frequency.[9]

  • C=C Stretching: The aromatic ring gives rise to characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

  • C-F Stretching: The carbon-fluorine stretching vibrations are typically strong and appear in the 1300-1100 cm⁻¹ region.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: As this compound is a solid at room temperature, a KBr pellet or a thin film from a melt can be prepared. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the KBr pellet or solvent is first recorded. The sample spectrum is then acquired.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to obtain the final transmittance or absorbance spectrum.

Caption: Key IR vibrational modes for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, electron ionization (EI) is a common technique.

Predicted Mass Spectrum Fragmentation:

m/zIonComments
156[M]⁺˙Molecular ion
155[M-H]⁺Loss of the aldehydic hydrogen
127[M-CHO]⁺Loss of the formyl radical
99[M-CHO-CO]⁺ or [C₆H₃F₂]⁺Loss of CO from the [M-CHO]⁺ ion

Interpretation:

  • Molecular Ion ([M]⁺˙): The molecular ion peak at m/z 156 should be readily observable.[10]

  • [M-H]⁺: Loss of the weakly bound aldehydic hydrogen radical is a very common fragmentation pathway for aldehydes, often leading to the base peak.[10][11]

  • [M-CHO]⁺: Cleavage of the bond between the aromatic ring and the carbonyl group results in the loss of the formyl radical (CHO), giving a fragment at m/z 127.

  • Further Fragmentation: The fluorinated phenyl cation can undergo further fragmentation, such as the loss of CO, to give smaller fragment ions.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Electron ionization (EI) at 70 eV is a standard method.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Detection: An electron multiplier is used to detect the ions.

Mass_Fragmentation M [C₈H₆F₂O]⁺˙ m/z 156 M-H [C₈H₅F₂O]⁺ m/z 155 M:f0->M-H:f0 - H• M-CHO [C₇H₅F₂]⁺ m/z 127 M:f0->M-CHO:f0 - CHO• M-CHO-CO [C₆H₅F₂]⁺ m/z 99 M-CHO:f0->M-CHO-CO:f0 - CO

Caption: Predicted mass fragmentation pathway of this compound.

Conclusion

The predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS spectral data presented in this guide provide a robust framework for the structural characterization of this compound. The interplay of the aldehyde, methyl, and difluoro substituents creates a unique and interpretable spectroscopic fingerprint. By understanding these spectral features and their origins, researchers can confidently identify this important synthetic intermediate and ensure its quality for their applications.

References

solubility of 2,3-Difluoro-4-methylbenzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2,3-Difluoro-4-methylbenzaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the . Recognizing the scarcity of public-domain data on this specific compound, this document is structured to empower researchers, scientists, and drug development professionals with the foundational principles and practical methodologies required to generate reliable solubility data. The guide synthesizes theoretical solubility concepts, predictive models such as Hansen Solubility Parameters (HSP), and detailed, self-validating experimental protocols. The overarching goal is to equip the user with the necessary tools to make informed decisions regarding solvent selection for synthesis, purification, formulation, and other critical applications in the pharmaceutical and chemical industries.

Introduction: The Significance of Solubility for a Key Building Block

This compound is a fluorinated aromatic aldehyde, a class of compounds that serve as valuable intermediates in the synthesis of biologically active molecules.[1] The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2] As such, understanding the solubility of this building block is paramount for its effective utilization.

Solubility dictates the choice of reaction media, influences crystallization and purification processes, and is a critical parameter in the formulation of active pharmaceutical ingredients (APIs).[3] Poorly controlled solubility can lead to issues in reaction kinetics, yield, and purity, ultimately impacting the efficiency and cost-effectiveness of the entire drug development pipeline.[4] This guide addresses the critical need for a systematic approach to characterizing the solubility of this compound.

Physicochemical Profile of this compound

A thorough understanding of a compound's intrinsic properties is the foundation for predicting its solubility behavior. The key physicochemical parameters for this compound are summarized below.

PropertyValueSource
CAS Number 245536-50-9[5][6]
Molecular Formula C₈H₆F₂O[5][6]
Molecular Weight 156.13 g/mol [5][6]
Physical Form Solid[5][6]
SMILES String Cc1ccc(C=O)c(F)c1F[6]
InChI Key YCTVOFSIRYUUAN-UHFFFAOYSA-N[5][6]

Theoretical Framework: Predicting Solubility from First Principles

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] This adage implies that substances with similar intermolecular forces are more likely to be miscible. For this compound, we must consider the interplay of its structural features:

  • The Aromatic Ring: The benzene ring is inherently non-polar and will favor interactions with non-polar or moderately polar solvents through van der Waals forces.

  • The Aldehyde Group (-CHO): The carbonyl group is polar, making it capable of dipole-dipole interactions.[7] This polarity suggests that the molecule will not be completely insoluble in polar solvents.

  • Fluorine Atoms: The two fluorine atoms are highly electronegative, contributing to the molecule's overall polarity and its ability to engage in dipole-dipole interactions.

  • The Methyl Group (-CH₃): This is a non-polar, hydrophobic group that will favor interactions with non-polar solvents.

Given this combination of polar and non-polar features, this compound is expected to exhibit limited solubility in highly polar solvents like water and good solubility in a range of organic solvents of intermediate to moderate polarity.[7][8]

A Predictive Approach: Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, Hansen Solubility Parameters (HSP) provide a powerful, semi-quantitative method for guiding solvent selection.[9] The HSP model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[10]

The fundamental concept is that substances with similar HSP values (a smaller "distance" in 3D Hansen space) are likely to be miscible.[11] While experimentally determined HSP values for this compound are not available, they can be estimated using group contribution methods or specialized software. For the purpose of this guide, we will use estimated values based on its structure.

Estimated HSP for this compound:

  • δD: ~18.5 MPa⁰.⁵

  • δP: ~9.5 MPa⁰.⁵

  • δH: ~5.0 MPa⁰.⁵

The following table provides the HSP for a range of common organic solvents. Researchers can use this data to select a diverse set of solvents for experimental validation, prioritizing those with HSP values closest to the estimated values for the solute.

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)
n-Hexane14.90.00.0
Toluene18.01.42.0
Diethyl Ether14.52.95.1
Dichloromethane17.07.37.1
Acetone15.510.47.0
Ethyl Acetate15.85.37.2
Isopropanol15.86.116.4
Ethanol15.88.819.4
Methanol14.712.322.3
Dimethyl Sulfoxide (DMSO)18.416.410.2
Acetonitrile15.318.06.1
Tetrahydrofuran (THF)16.85.78.0

Data compiled from various sources. Exact values may vary slightly.

Experimental Determination of Solubility: A Practical Guide

Direct experimental measurement is the gold standard for determining solubility.[12] The "shake-flask" method is a robust and widely accepted technique for achieving thermodynamic equilibrium, which is then coupled with a suitable analytical method for quantification.[13]

The Shake-Flask Method: Reaching Equilibrium

The objective is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Protocol Details:

  • Preparation: Add an excess of solid this compound to a vial. The excess should be visually apparent to ensure saturation.[13]

  • Solvent Addition: Add a precise volume of the chosen organic solvent.

  • Equilibration: Seal the vial and place it in a temperature-controlled shaker. A temperature of 25°C is standard, but other temperatures can be used depending on the application. Agitation for 24 to 72 hours is generally sufficient to reach equilibrium.[13]

  • Phase Separation: After agitation, allow the vials to stand at the same constant temperature to let the excess solid settle. Alternatively, centrifuge the vials to expedite separation.[14]

  • Sampling: Carefully withdraw a known volume of the clear supernatant. It is critical to avoid aspirating any solid particles.[14]

Quantification Method 1: Gravimetric Analysis

This method is straightforward and relies on the precise measurement of mass.[15]

Caption: Workflow for Gravimetric Determination of Solubility.

Protocol and Calculation:

  • Weighing: Accurately weigh an empty, clean, and dry container (W₁).

  • Transfer: Transfer a known volume of the saturated filtrate to the container and weigh it again (W₂).

  • Evaporation: Carefully evaporate the solvent.

  • Drying: Dry the residue to a constant weight and record the final weight (W₃).

  • Calculation:

    • Mass of dissolved solute = W₃ - W₁

    • Mass of solvent = W₂ - W₃

    • Solubility (in g/100g of solvent) = [(W₃ - W₁) / (W₂ - W₃)] * 100

Quantification Method 2: UV/Vis Spectroscopy

This method is suitable if the compound has a chromophore that absorbs in the UV-Visible range and is often faster than the gravimetric method.[16]

Step 1: Create a Calibration Curve

  • Prepare a stock solution of this compound of a known high concentration in the solvent of interest.

  • Perform a serial dilution to create a series of standards of known, decreasing concentrations.

  • Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

  • Plot Absorbance vs. Concentration. This should yield a linear relationship according to the Beer-Lambert law.[2] The equation of this line (y = mx + c) is your calibration curve.

Step 2: Measure the Saturated Solution

  • Take the saturated supernatant obtained from the shake-flask experiment and dilute it with a known factor to bring its absorbance into the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample at λ_max.

  • Use the calibration curve equation to calculate the concentration of the diluted sample.

  • Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution, which is the solubility.

Safety Precautions and Handling

As a research chemical, this compound requires careful handling. The safety data sheet indicates it is acutely toxic if swallowed (Acute Tox. 3 Oral).[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[17]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes. Avoid contact with skin and eyes.[17]

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Solvent Safety: Adhere to all safety protocols for the specific organic solvents being used, paying close attention to flammability and toxicity.[18][19]

Conclusion

References

An In-depth Technical Guide to 2,3-Difluoro-4-methylbenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Difluoro-4-methylbenzaldehyde is a key fluorinated aromatic aldehyde that has garnered significant interest as a versatile building block in medicinal chemistry and materials science. The strategic placement of two fluorine atoms and a methyl group on the benzaldehyde scaffold imparts unique electronic and steric properties, influencing its reactivity and the biological activity of its derivatives. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound, with a particular focus on its role in the development of novel therapeutic agents. A detailed, field-proven synthetic protocol, reaction mechanisms, and characterization data are presented to enable its practical application in a research and development setting.

Introduction: The Significance of Fluorinated Benzaldehydes in Medicinal Chemistry

The introduction of fluorine into organic molecules is a well-established strategy in modern drug discovery for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] Specifically, fluorinated benzaldehydes serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals, including anti-inflammatory agents, analgesics, and anti-cancer drugs.

This compound (CAS No: 245536-50-9) is a particularly valuable synthon due to its specific substitution pattern. The ortho- and meta- fluorine atoms act as powerful electron-withdrawing groups, modulating the reactivity of the aldehyde functional group and the aromatic ring. The para-methyl group provides a lipophilic handle and can influence the overall conformation of derivative molecules. This guide will delve into the foundational aspects of this compound, from its synthesis to its application, providing a robust resource for scientists in the field.

Synthesis of this compound: A Strategic Approach

Recommended Synthetic Pathway: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The electron-donating methyl group in the starting material, 1,2-difluoro-3-methylbenzene, directs the electrophilic substitution to the para-position, yielding the desired product.

Reaction Scheme:

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N+(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent POCl₃ POCl3 Phosphorus Oxychloride (POCl₃) Start 1,2-Difluoro-3-methylbenzene Intermediate Iminium Salt Intermediate Start->Intermediate Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis (H₂O)

Figure 1: Vilsmeier-Haack synthesis of this compound.

Detailed Experimental Protocol (Representative Method)

This protocol is based on established procedures for the Vilsmeier-Haack formylation of similar aromatic compounds.

Materials:

  • 1,2-Difluoro-3-methylbenzene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1M)

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Reaction with Substrate: To the freshly prepared Vilsmeier reagent, add a solution of 1,2-difluoro-3-methylbenzene (1 equivalent) in anhydrous DCM dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (around 40-50 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by a saturated aqueous solution of sodium bicarbonate until the pH is neutral. This step should be performed with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of aqueous layer). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with 1M HCl, water, and finally with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Alternative Synthetic Route: Directed Ortho-Lithiation

An alternative strategy involves the directed ortho-lithiation of 1,3-difluoro-2-methylbenzene. In this approach, one of the fluorine atoms can act as a directing group for lithiation at the ortho position using a strong base like n-butyllithium (n-BuLi) at low temperatures. The resulting aryllithium intermediate can then be quenched with an electrophilic formylating agent, such as DMF, to introduce the aldehyde functionality. However, regioselectivity can be a challenge with multiple directing groups present.

Physicochemical and Spectroscopic Characterization

The identity and purity of synthesized this compound must be confirmed through a combination of physical and spectroscopic methods.

Physical Properties
PropertyValueReference(s)
CAS Number 245536-50-9[2]
Molecular Formula C₈H₆F₂O[2]
Molecular Weight 156.13 g/mol [2]
Appearance Solid
Spectroscopic Data (Predicted and Representative)

While a comprehensive set of publicly available, experimentally verified spectra for this compound is limited, the following data is based on predictions and comparison with structurally similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aldehyde Proton (CHO): A singlet is expected in the range of δ 9.8-10.2 ppm.

  • Aromatic Protons: Two doublets or multiplets are anticipated in the aromatic region (δ 7.0-8.0 ppm), showing coupling to each other and to the fluorine atoms.

  • Methyl Protons (CH₃): A singlet or a finely split multiplet (due to coupling with the ortho-fluorine) is expected around δ 2.2-2.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon (C=O): A signal is expected around δ 188-192 ppm.

  • Aromatic Carbons: Signals will appear in the δ 110-160 ppm range. The carbons directly bonded to fluorine will show large C-F coupling constants.

  • Methyl Carbon (CH₃): A signal is expected around δ 15-20 ppm.

IR (Infrared) Spectroscopy:

  • C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1690-1715 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands are anticipated around 2820 cm⁻¹ and 2720 cm⁻¹.

  • C-F Stretch: Strong absorption bands are expected in the fingerprint region, typically between 1100-1300 cm⁻¹.

  • Aromatic C=C Stretch: Medium to weak bands will be present in the 1450-1600 cm⁻¹ region.

MS (Mass Spectrometry):

  • Molecular Ion (M⁺): A peak at m/z = 156.04 is expected, corresponding to the molecular weight of the compound.

  • Fragmentation: Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (CHO), leading to a fragment at m/z = 127.

Applications in Drug Discovery and Development

This compound is a valuable intermediate for the synthesis of a variety of biologically active molecules. Its derivatives have been explored for their potential as:

  • Enzyme Inhibitors: The fluorinated phenyl ring can engage in specific interactions within the active sites of enzymes, such as kinases and proteases, leading to potent and selective inhibition.

  • Receptor Modulators: The unique electronic and steric properties of the 2,3-difluoro-4-methylphenyl moiety can be exploited to fine-tune the binding affinity and functional activity of ligands for various G-protein coupled receptors (GPCRs) and nuclear receptors.

  • Antimicrobial and Anticancer Agents: The incorporation of this fluorinated benzaldehyde into heterocyclic scaffolds has been a strategy to develop novel antimicrobial and anticancer drug candidates.

Workflow for Utilization in Drug Discovery:

G Start This compound Reaction Condensation / Cyclization / etc. Start->Reaction Library Library of Fluorinated Derivatives Reaction->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Figure 2: Drug discovery workflow utilizing this compound.

Conclusion

This compound stands out as a strategically important building block for the synthesis of advanced intermediates in the pharmaceutical and material science industries. Its preparation via the Vilsmeier-Haack formylation of 1,2-difluoro-3-methylbenzene offers a reliable and scalable route. The presence of the difluoro-methyl substitution pattern provides medicinal chemists with a powerful tool to modulate the properties of bioactive molecules, thereby accelerating the discovery and development of next-generation therapeutics. This guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this versatile compound in a research setting.

References

Authored by: [Your Name/Gemini], Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,3-Difluoro-4-methylbenzaldehyde: Synthesis, Properties, and Applications

Publication Date: January 6, 2026

Abstract

This compound is a fluorinated aromatic aldehyde with significant potential as a versatile building block in medicinal chemistry and materials science. The unique substitution pattern of the benzene ring, featuring two adjacent fluorine atoms and a methyl group, imparts distinct electronic and steric properties that can be exploited in the design of novel molecules with enhanced pharmacological or material characteristics. This guide provides a comprehensive overview of this compound, including its physicochemical properties, proposed synthetic routes, predicted spectroscopic data, and potential applications. Due to the limited specific literature on this compound, this guide leverages data from analogous structures to provide a robust and insightful resource for researchers, scientists, and drug development professionals.

Introduction

Fluorinated organic compounds have garnered considerable interest in the pharmaceutical and agrochemical industries due to the unique properties that fluorine atoms confer upon a molecule. The introduction of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability.[1][2] this compound, with its distinct arrangement of electron-withdrawing fluorine atoms and an electron-donating methyl group, presents an intriguing scaffold for chemical synthesis. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules.

This technical guide aims to consolidate the available information on this compound and provide a forward-looking perspective on its potential applications. While experimental data for this specific molecule is not abundant in publicly accessible literature, we can infer its chemical behavior and potential utility by examining the synthesis and reactions of structurally similar compounds.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. It is important to note that while some data is available from chemical suppliers, much of the spectroscopic information is predicted or inferred from analogous compounds.

Physicochemical Data
PropertyValueSource
CAS Number 245536-50-9[3]
Molecular Formula C₈H₆F₂O[3]
Molecular Weight 156.13 g/mol [3]
Appearance Solid (form)[3]
InChI Key YCTVOFSIRYUUAN-UHFFFAOYSA-N[3]
SMILES Cc1ccc(C=O)c(F)c1F[3]
Predicted XlogP 1.9[4]
Predicted Spectroscopic Data
2.2.1. ¹H NMR Spectroscopy (Predicted)
  • Aldehydic Proton (CHO): A singlet is expected in the range of δ 9.8-10.2 ppm. This region is characteristic of benzaldehyde protons.

  • Aromatic Protons (Ar-H): Two doublets are anticipated in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two protons on the benzene ring. The coupling patterns will be influenced by the adjacent fluorine atoms.

  • Methyl Protons (CH₃): A singlet for the methyl group protons is expected around δ 2.3-2.5 ppm.

2.2.2. ¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon (C=O): A signal is expected in the range of δ 188-193 ppm.

  • Aromatic Carbons (Ar-C): Multiple signals are expected in the aromatic region (δ 110-160 ppm). The carbons directly bonded to fluorine will exhibit large C-F coupling constants.

  • Methyl Carbon (CH₃): A signal for the methyl carbon is anticipated around δ 15-20 ppm.

2.2.3. IR Spectroscopy (Predicted)
  • C=O Stretch: A strong absorption band is expected around 1700-1720 cm⁻¹, characteristic of an aromatic aldehyde.

  • C-H Stretch (Aldehyde): Two weak bands are anticipated around 2720 and 2820 cm⁻¹.

  • C-F Stretch: Strong absorption bands are expected in the range of 1100-1300 cm⁻¹.

  • Aromatic C=C Stretch: Multiple bands will be present in the 1450-1600 cm⁻¹ region.

Proposed Synthetic Routes

While a specific, detailed synthesis for this compound is not prominently described in the literature, plausible synthetic strategies can be devised based on established organic chemistry reactions and the synthesis of analogous compounds.

Route 1: Oxidation of 2,3-Difluoro-4-methyltoluene

A common method for the synthesis of benzaldehydes is the oxidation of the corresponding toluene derivative.[5][6]

G start 2,3-Difluoro-4-methyltoluene reagents Oxidizing Agent (e.g., Co(OAc)₂/NaBr/H₂O₂) start->reagents product This compound reagents->product caption Proposed Synthesis via Oxidation G start 1,2-Difluoro-3-methylbenzene step1 1. n-BuLi, THF, -78 °C start->step1 intermediate Lithium Intermediate step1->intermediate step2 2. DMF intermediate->step2 step3 3. H₂O work-up step2->step3 product This compound step3->product caption Proposed Synthesis via Lithiation and Formylation G aldehyde This compound catalyst Base Catalyst (e.g., Piperidine) aldehyde->catalyst methylene Active Methylene Compound (e.g., Malononitrile) methylene->catalyst product α,β-Unsaturated Product catalyst->product caption Knoevenagel Condensation Workflow

References

A Senior Application Scientist's Guide to Sourcing and Qualifying 2,3-Difluoro-4-methylbenzaldehyde for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise architecture of small molecules is paramount. Fluorinated building blocks, in particular, have garnered significant attention for their ability to enhance the metabolic stability, binding affinity, and bioavailability of therapeutic candidates.[1] Among these, 2,3-Difluoro-4-methylbenzaldehyde stands out as a critical intermediate in the synthesis of a variety of biologically active compounds. Its unique substitution pattern offers a versatile scaffold for the development of novel therapeutics. This guide provides a comprehensive overview for researchers and drug development professionals on sourcing, qualifying, and handling this essential reagent to ensure the integrity and reproducibility of their scientific endeavors.

Part 1: Understanding the Core Reagent: this compound

This compound, identified by its CAS number 245536-50-9, is an aromatic aldehyde with the molecular formula C₈H₆F₂O and a molecular weight of 156.13 g/mol .[2][3][4] The presence of two fluorine atoms on the benzene ring significantly influences its electronic properties and reactivity, making it a valuable synthon in medicinal chemistry.

Key Physicochemical Properties:

PropertyValue
CAS Number 245536-50-9[2][3][4]
Molecular Formula C₈H₆F₂O[2][4]
Molecular Weight 156.13 g/mol [2][3][4]
Appearance Typically a solid[3]
SMILES Cc1ccc(C=O)c(F)c1F[2][3]
InChI Key YCTVOFSIRYUUAN-UHFFFAOYSA-N[2][3]

The strategic placement of the fluorine and methyl groups allows for targeted modifications and the construction of complex molecular frameworks, which is essential in the development of new drugs.[5]

Part 2: Identifying and Qualifying Suppliers

The quality of starting materials is a cornerstone of successful and reproducible research. Sourcing high-purity this compound is therefore a critical first step. Several reputable chemical suppliers offer this compound, and the selection process should be guided by a thorough evaluation of their documentation and quality control processes.

Table of Potential Suppliers:

SupplierNotes
Sigma-Aldrich (Merck) A leading global supplier for research and pharmaceutical development.[3] Note that for some specialized compounds, they may not perform their own analytical testing and the buyer is responsible for confirming identity and purity.[3]
Amerigo Scientific A distributor specializing in life science products.[2]
Matrix Scientific Offers a range of chemical products and can assist with bulk projects.[6]
Santa Cruz Biotechnology Provides chemicals for research use.[4]
AOBChem Supplies advanced organic building blocks.[7]

Supplier Qualification Checklist:

  • Certificate of Analysis (CoA): Request a lot-specific CoA. This document should detail the purity of the compound as determined by methods such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC), along with other key physical properties.

  • Safety Data Sheet (SDS): Ensure a comprehensive and up-to-date SDS is available. This document provides crucial information on handling, storage, and emergency procedures.

  • Purity Specifications: Understand the different purity grades offered and select the one appropriate for your application. For early-stage research, a purity of >95% may be acceptable, while later-stage development often requires >99% purity.

  • Supplier Reputation: Consider the supplier's track record in the industry. Established suppliers with a history of providing high-quality reagents are generally more reliable.

Part 3: In-House Quality Control and Analytical Verification

Even when sourced from a reputable supplier, it is imperative to perform in-house quality control (QC) to verify the identity and purity of the incoming this compound. This self-validating step ensures the integrity of your experimental results.

Recommended QC Workflow:

  • Visual Inspection: Pure this compound should be a solid.[3] Note any discoloration or presence of foreign matter.

  • Solubility Testing: Assess the solubility of the compound in common laboratory solvents. This can provide an initial indication of its identity and purity.

  • Spectroscopic Analysis:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): Confirm the presence and integration of protons corresponding to the methyl, aromatic, and aldehyde groups.

    • ¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): Verify the presence and coupling of the two fluorine atoms.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Correlate the observed carbon signals with the expected chemical structure.

  • Chromatographic Analysis:

    • HPLC (High-Performance Liquid Chromatography): Determine the purity of the compound by measuring the area of the main peak relative to any impurity peaks.

    • GC-MS (Gas Chromatography-Mass Spectrometry): Identify and quantify any volatile impurities that may be present.

Illustrative QC Workflow Diagram:

QC_Workflow cluster_0 Incoming Material cluster_1 Initial Checks cluster_2 Structural Verification cluster_3 Purity Assessment cluster_4 Decision Material 2,3-Difluoro-4- methylbenzaldehyde Visual Visual Inspection Material->Visual Solubility Solubility Test Visual->Solubility NMR NMR Spectroscopy (¹H, ¹⁹F, ¹³C) Solubility->NMR HPLC HPLC Analysis NMR->HPLC GCMS GC-MS Analysis HPLC->GCMS Decision Accept / Reject GCMS->Decision Synthesis_Pathway Start 2,3-Difluoro-4- methylbenzaldehyde Reaction1 Reductive Amination (e.g., with R-NH₂) Start->Reaction1 Reaction2 Wittig Reaction (e.g., with a phosphonium ylide) Start->Reaction2 Reaction3 Aldol Condensation (e.g., with a ketone) Start->Reaction3 Product1 Substituted Benzylamine Reaction1->Product1 Product2 Substituted Styrene Reaction2->Product2 Product3 Chalcone Derivative Reaction3->Product3

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2,3-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of diverse molecular derivatives starting from 2,3-Difluoro-4-methylbenzaldehyde. This fluorinated benzaldehyde is a valuable building block in medicinal chemistry and materials science, largely due to the influence of fluorine atoms on the physicochemical and pharmacokinetic properties of the resulting compounds.[1][2] The strategic placement of two fluorine atoms on the aromatic ring can enhance metabolic stability, binding affinity, and lipophilicity, making it a desirable scaffold in drug discovery.[1][3][4][5] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for key chemical transformations of the aldehyde functional group and the aromatic ring. The methodologies are presented with a focus on the rationale behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Strategic Importance of this compound

This compound is a versatile chemical intermediate. The aldehyde group serves as a reactive handle for a multitude of transformations, including nucleophilic additions, condensations, and redox reactions. The difluoro-substituted aromatic ring provides a unique electronic environment and opportunities for further functionalization. The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate their biological activity and pharmacokinetic profile.[4] Fluorinated heterocycles, often synthesized from fluorinated precursors like this compound, are prominent in a significant number of FDA-approved drugs.[6]

This guide will detail the synthesis of several key classes of derivatives from this compound, providing step-by-step protocols and explaining the underlying chemical principles.

Synthesis of Imine and Oxime Derivatives

Imines (Schiff bases) and oximes are important intermediates for the synthesis of various nitrogen-containing heterocycles and can also exhibit biological activity themselves. Their synthesis from aldehydes is typically a straightforward condensation reaction.

Rationale for Synthesis

The formation of an imine or oxime bond is a robust and high-yielding reaction. These derivatives can be readily prepared and can be used in subsequent reactions without extensive purification. For instance, oximes can be rearranged to amides (Beckmann rearrangement) or serve as precursors for nitrile oxides.[7] Imines are key intermediates in reductive amination to produce secondary amines.[8]

Experimental Protocols

Protocol 2.2.1: Synthesis of N-(2,3-Difluoro-4-methylbenzylidene)aniline (Imine)

This protocol describes the synthesis of an imine via the condensation of this compound with aniline.

  • Materials:

    • This compound (1.0 eq)

    • Aniline (1.0 eq)

    • Ethanol

    • Glacial Acetic Acid (catalytic amount)

    • Magnetic stirrer and heating plate

    • Round-bottom flask with reflux condenser

  • Procedure:

    • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

    • Add aniline (1.0 eq) to the solution.

    • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

    • Heat the mixture to reflux and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

    • If the product does not precipitate, reduce the solvent volume under reduced pressure and induce crystallization by cooling or adding a small amount of water.

Protocol 2.2.2: Synthesis of this compound Oxime

This protocol details the preparation of the corresponding oxime.[7]

  • Materials:

    • This compound (1.0 eq)

    • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

    • Sodium bicarbonate (NaHCO₃) or Pyridine (as a base)

    • Ethanol/Water mixture

    • Magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).

    • Add hydroxylamine hydrochloride (1.2 eq) to the solution.

    • Slowly add a solution of sodium bicarbonate or pyridine to neutralize the HCl and free the hydroxylamine.

    • Stir the reaction mixture at room temperature for 1-3 hours.

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Upon completion, add the reaction mixture to cold water to precipitate the oxime.

    • Filter the solid product, wash with water, and dry. Recrystallization from an ethanol/water mixture can be performed for further purification.

Data Summary
DerivativeReagentsSolventReaction TimeYield (%)
ImineAniline, Acetic Acid (cat.)Ethanol2-4 h>90
OximeNH₂OH·HCl, NaHCO₃Ethanol/Water1-3 h>95

Carbon-Carbon Bond Forming Reactions

The aldehyde group is an excellent electrophile for various carbon-carbon bond-forming reactions, leading to a wide array of complex molecules.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde followed by dehydration.[2][9] This reaction is highly efficient for creating α,β-unsaturated systems.

Protocol 3.1.1: Synthesis of (E)-2-cyano-3-(2,3-difluoro-4-methylphenyl)acrylic acid

This protocol describes the Knoevenagel condensation with cyanoacetic acid.

  • Materials:

    • This compound (1.0 eq)

    • Cyanoacetic acid (1.1 eq)

    • Piperidine or Pyridine (catalytic amount)

    • Toluene or Ethanol

    • Dean-Stark apparatus (if using toluene)

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq), cyanoacetic acid (1.1 eq), and toluene.

    • Add a catalytic amount of piperidine.

    • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

    • Heat the mixture to reflux and continue until the theoretical amount of water is collected.

    • Alternatively, the reaction can be run in ethanol under reflux.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.

    • If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and ketones using a phosphonium ylide.[10][11][12]

Protocol 3.2.1: Synthesis of 1-(2,3-Difluoro-4-methylphenyl)-2-phenylethene

This protocol outlines the synthesis of a stilbene derivative.

  • Materials:

    • Benzyltriphenylphosphonium chloride (1.1 eq)

    • Strong base (e.g., n-Butyllithium, Sodium hydride)

    • Anhydrous Tetrahydrofuran (THF)

    • This compound (1.0 eq)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add the strong base (e.g., n-BuLi solution) dropwise. The formation of the ylide is indicated by a color change (often to orange or red).

    • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

    • Cool the ylide solution back to 0 °C.

    • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours or overnight.

    • Monitor the reaction by TLC.

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Claisen-Schmidt Condensation for Chalcone Synthesis

Chalcones are α,β-unsaturated ketones that are precursors to flavonoids and exhibit a wide range of biological activities.[5][6][13] They are synthesized via the Claisen-Schmidt condensation of an aldehyde with a ketone.

Protocol 3.3.1: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(2,3-difluoro-4-methylphenyl)prop-2-en-1-one

  • Materials:

    • This compound (1.0 eq)

    • 4-Hydroxyacetophenone (1.0 eq)

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Ethanol

    • Magnetic stirrer

  • Procedure:

    • Dissolve this compound (1.0 eq) and 4-hydroxyacetophenone (1.0 eq) in ethanol in a flask.

    • Prepare a solution of NaOH or KOH in water and add it dropwise to the ethanolic solution of the reactants with vigorous stirring at room temperature.

    • Continue stirring for 2-6 hours. The formation of a precipitate indicates product formation.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl.

    • Collect the precipitated chalcone by filtration, wash thoroughly with water until the filtrate is neutral, and dry.

    • Recrystallize the crude product from ethanol to obtain pure chalcone.

Reduction and Oxidation of the Aldehyde

The aldehyde group can be easily reduced to a primary alcohol or oxidized to a carboxylic acid, providing access to other important classes of compounds.

Reduction to 2,3-Difluoro-4-methylbenzyl alcohol

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis.

Protocol 4.1.1: Sodium Borohydride Reduction

  • Materials:

    • This compound (1.0 eq)

    • Sodium borohydride (NaBH₄) (1.5 eq)

    • Methanol or Ethanol

    • Magnetic stirrer

  • Procedure:

    • Dissolve this compound (1.0 eq) in methanol or ethanol in a flask and cool the solution in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) in small portions.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction by slowly adding dilute HCl until the effervescence ceases.

    • Remove the solvent under reduced pressure.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the alcohol.

Oxidation to 2,3-Difluoro-4-methylbenzoic acid

Oxidation of the aldehyde yields the corresponding carboxylic acid, a versatile intermediate for the synthesis of esters, amides, and other acid derivatives.

Protocol 4.2.1: Potassium Permanganate Oxidation

  • Materials:

    • This compound (1.0 eq)

    • Potassium permanganate (KMnO₄) (2.0 eq)

    • Water

    • Sodium hydroxide (NaOH) (optional)

    • Sulfuric acid (H₂SO₄)

    • Sodium bisulfite (NaHSO₃)

  • Procedure:

    • Suspend this compound (1.0 eq) in water. A small amount of NaOH can be added to aid dissolution.

    • Slowly add a solution of potassium permanganate (2.0 eq) in water. The reaction is exothermic, so maintain the temperature below 40 °C with an ice bath.

    • Stir the mixture vigorously for 1-3 hours. The purple color of the permanganate will disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.

    • Filter off the MnO₂ and wash it with a small amount of hot water.

    • Cool the filtrate in an ice bath and acidify with dilute sulfuric acid to precipitate the carboxylic acid.

    • If the filtrate is still colored due to excess permanganate, add a small amount of sodium bisulfite solution to decolorize it before acidification.

    • Collect the precipitated 2,3-Difluoro-4-methylbenzoic acid by filtration, wash with cold water, and dry.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this guide.

Synthesis_Pathways cluster_N_Derivatives Nitrogen Derivatives cluster_CC_Bonding C-C Bond Formation cluster_Redox Redox Reactions Start 2,3-Difluoro-4- methylbenzaldehyde Imine Imine Start->Imine Aniline, H+ Oxime Oxime Start->Oxime NH2OH.HCl Knoevenagel α,β-Unsaturated Acid Start->Knoevenagel Cyanoacetic Acid, Piperidine Wittig Stilbene Derivative Start->Wittig Phosphonium Ylide Chalcone Chalcone Start->Chalcone Acetophenone, NaOH Alcohol Benzyl Alcohol Start->Alcohol NaBH4 CarboxylicAcid Benzoic Acid Start->CarboxylicAcid KMnO4

Caption: Synthetic pathways from this compound.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this important fluorinated scaffold. The reactions described are generally robust and can be adapted for the synthesis of a diverse library of compounds for further investigation.

References

Application Notes and Protocols for 2,3-Difluoro-4-methylbenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Drug Design

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2][3] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties.[1][2][4] Strategic fluorination can lead to enhanced metabolic stability, improved binding affinity to target proteins, and modulated bioavailability, ultimately resulting in safer and more efficacious therapeutics.[2][3][5] Approximately 20% of recently approved drugs are fluoro-pharmaceuticals, highlighting the impact of this strategy across diverse therapeutic areas.[5]

2,3-Difluoro-4-methylbenzaldehyde is a versatile chemical intermediate that serves as a valuable building block for the synthesis of complex, biologically active molecules. Its distinct substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methyl group on the phenyl ring, offers a unique electronic profile that can be exploited in drug design. The aldehyde functional group is a reactive handle for a multitude of chemical transformations, enabling the construction of diverse molecular architectures.

This guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, with a focus on its utility in synthesizing key therapeutic scaffolds. Detailed, field-proven protocols are presented to empower researchers, scientists, and drug development professionals to leverage this valuable intermediate in their discovery programs.

Physicochemical Properties and Safety Data

A clear understanding of the starting material's properties is crucial for successful and safe experimentation.

PropertyValueSource
CAS Number 245536-50-9[6][7]
Molecular Formula C₈H₆F₂O[6][7]
Molecular Weight 156.13 g/mol [6][7]
Appearance Solid[7]
InChI Key YCTVOFSIRYUUAN-UHFFFAOYSA-N[7]
Hazard Class Acute Toxicity 3 (Oral)[7]
Signal Word Danger[7]

Safety Precautions: this compound is classified as acutely toxic if swallowed.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Proposed Application in the Synthesis of Bioactive Heterocycles

The aldehyde functionality of this compound makes it an ideal substrate for a variety of condensation and multicomponent reactions that are staples in the synthesis of heterocyclic drug scaffolds.

Synthesis of Dihydropyridine Scaffolds as Potential Calcium Channel Blockers

The Hantzsch pyridine synthesis is a classic and reliable multicomponent reaction for the preparation of 1,4-dihydropyridines (DHPs).[1] This scaffold is the core of several blockbuster drugs that act as L-type calcium channel blockers, used in the treatment of hypertension and angina.[8][9] The substitution pattern on the 4-aryl ring of the DHP is a key determinant of pharmacological activity. The use of this compound in a Hantzsch reaction is proposed to yield novel DHPs with a unique electronic and steric profile, potentially leading to improved potency or selectivity.

Workflow for Proposed Hantzsch Dihydropyridine Synthesis

Hantzsch_Workflow start Start Materials: - this compound - Ethyl Acetoacetate (2 eq.) - Ammonium Acetate reaction One-Pot Reaction: Reflux in Ethanol start->reaction workup Work-up: - Cool to RT - Precipitate in ice-water - Filter solid reaction->workup purification Purification: Recrystallization from Ethanol workup->purification product Product: Novel 1,4-Dihydropyridine Derivative purification->product analysis Characterization: NMR, MS, M.P. product->analysis

Caption: Proposed workflow for the synthesis of a novel 1,4-dihydropyridine.

Experimental Protocol: Proposed Hantzsch Synthesis of a Novel 1,4-Dihydropyridine

  • Materials:

    • This compound (1.0 eq)

    • Ethyl acetoacetate (2.0 eq)

    • Ammonium acetate (1.1 eq)

    • Ethanol

    • Deionized Water

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Filtration apparatus (Büchner funnel)

    • Standard laboratory glassware

  • Procedure:

    • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and ethyl acetoacetate (2.0 eq) in ethanol.

    • Reagent Addition: Add ammonium acetate (1.1 eq) to the solution.

    • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours.

    • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

    • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring to precipitate the product.

    • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

    • Purification: Recrystallize the crude product from ethanol to obtain the purified 1,4-dihydropyridine derivative.

    • Characterization: Confirm the structure and purity of the final product using NMR, Mass Spectrometry, and melting point analysis.

Synthesis of Dihydropyrimidinones (DHPMs) via the Biginelli Reaction

The Biginelli reaction is another powerful one-pot, three-component reaction that yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[10] These heterocyclic cores are of significant interest in medicinal chemistry due to their diverse biological activities, including acting as calcium channel blockers, and exhibiting antiviral, and antihypertensive properties.[2][10][11] Utilizing this compound in this reaction provides a direct route to novel, fluorinated DHPMs.

Proposed Biginelli Reaction Scheme

Biginelli_Reaction cluster_reactants Reactants cluster_conditions Conditions Aldehyde 2,3-Difluoro-4- methylbenzaldehyde Catalyst Acid Catalyst (e.g., HCl) Ketoester Ethyl Acetoacetate Urea Urea Product Fluorinated Dihydropyrimidinone Catalyst->Product + Solvent Ethanol, Reflux

Caption: Synthesis of a novel DHPM via the Biginelli reaction.

Experimental Protocol: Proposed Biginelli Synthesis of a Novel Dihydropyrimidinone

  • Materials:

    • This compound (1.0 eq)

    • Ethyl acetoacetate (1.0 eq)

    • Urea (1.5 eq)

    • Ethanol

    • Concentrated Hydrochloric Acid (catalytic amount)

    • Deionized Water

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Standard laboratory glassware

  • Procedure:

    • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), ethyl acetoacetate (1.0 eq), urea (1.5 eq), and ethanol.

    • Catalyst Addition: Add a few drops of concentrated hydrochloric acid to the mixture.

    • Reaction Conditions: Heat the mixture to reflux and maintain for 3-4 hours, at which point a precipitate should form.

    • Reaction Monitoring: Monitor the reaction by TLC.

    • Work-up: Cool the reaction mixture in an ice bath for 30 minutes.

    • Isolation: Collect the precipitate by vacuum filtration, wash with cold ethanol, and then with cold water.

    • Purification: Dry the solid product. If necessary, recrystallize from ethanol to achieve higher purity.

    • Characterization: Analyze the final product by NMR, Mass Spectrometry, and melting point determination.

Proposed Application in Combinatorial Chemistry and Library Synthesis

Multicomponent reactions (MCRs) are highly efficient tools for generating large libraries of diverse compounds for high-throughput screening.[6] The reactive aldehyde of this compound makes it an excellent input for MCRs like the Ugi and Passerini reactions.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a one-pot synthesis to produce α-acylamino amides, which are peptide-like scaffolds.[3] This reaction is renowned for its high atom economy and the vast chemical space that can be explored by varying the four components.[6][12] Incorporating this compound would introduce the unique difluoro-tolyl moiety into the resulting library, offering novel structures for screening against various biological targets.

Conceptual Ugi Reaction for Library Synthesis

Ugi_Reaction cluster_inputs Four Components A 2,3-Difluoro-4- methylbenzaldehyde Reaction One-Pot Reaction (Methanol, RT) A->Reaction B Amine (R¹-NH₂) B->Reaction C Carboxylic Acid (R²-COOH) C->Reaction D Isocyanide (R³-NC) D->Reaction Product Peptidomimetic Product Library Reaction->Product

Caption: Ugi reaction for diverse library synthesis.

Passerini Three-Component Reaction

The Passerini reaction is another valuable MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to form α-acyloxy amides.[1][13][14] This reaction provides a rapid method for synthesizing complex molecules with multiple functional groups.[1] Using this compound as the aldehyde component can generate libraries of novel compounds with potential applications in various therapeutic areas, including as anti-cancer agents.[1]

Further Synthetic Transformations

Beyond multicomponent reactions, the aldehyde group of this compound can be transformed into a variety of other functional groups, further expanding its utility.

  • Oxime Formation and Subsequent Reactions: The aldehyde can be readily converted to its corresponding oxime by reaction with hydroxylamine.[15][16] Aldoximes are versatile intermediates that can be dehydrated to form nitriles or undergo rearrangements.[15][17][18]

  • Reductive Amination: This powerful reaction allows for the formation of C-N bonds by reacting the aldehyde with an amine in the presence of a reducing agent. This is a key transformation for introducing amine functionalities, which are prevalent in many drug molecules.

  • Wittig Reaction: The Wittig reaction enables the conversion of the aldehyde to an alkene, providing a route to scaffolds with carbon-carbon double bonds.

  • Grignard Reaction: Addition of Grignard reagents to the aldehyde will produce secondary alcohols, which can serve as intermediates for a wide range of further synthetic manipulations.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. Its unique electronic properties, conferred by the difluoro-methyl substitution pattern, combined with the reactivity of the aldehyde group, make it an ideal starting material for the synthesis of novel heterocyclic scaffolds and for the generation of diverse compound libraries. The proposed protocols for the Hantzsch and Biginelli reactions, as well as its potential in Ugi and Passerini reactions, highlight its utility in constructing molecules with the potential to modulate key biological targets such as ion channels, GPCRs, and kinases. Researchers in drug discovery are encouraged to explore the full potential of this intermediate to accelerate the development of next-generation therapeutics.

References

Application Notes and Protocols: 2,3-Difluoro-4-methylbenzaldehyde as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Benzaldehydes in Modern Chemistry

In the landscape of contemporary organic synthesis, particularly within medicinal and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance biological activity and pharmacokinetic properties. The unique electronic properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] 2,3-Difluoro-4-methylbenzaldehyde (CAS No: 245536-50-9) has emerged as a valuable building block, offering a unique substitution pattern that chemists can exploit to create novel and effective compounds.[2][3][4] Its difluorinated ring, combined with a reactive aldehyde functionality, provides a versatile platform for constructing complex molecular architectures.

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound in organic synthesis. We will explore its application in the synthesis of biologically active compounds, with a particular focus on the preparation of benzimidazole derivatives as potential therapeutic agents. Detailed, field-proven protocols are provided to ensure reliable and reproducible results in the laboratory.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of this compound is crucial for its safe and effective use in synthesis.

PropertyValueReference
CAS Number 245536-50-9[2][3]
Molecular Formula C₈H₆F₂O[2][3]
Molecular Weight 156.13 g/mol [2][3]
Appearance Solid[3]
Purity ≥98% (typically)Commercially available

Safety and Handling: this compound is classified as acutely toxic if swallowed.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Application in the Synthesis of Benzimidazole-Based Anticancer Agents

Benzimidazole derivatives are a prominent class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The fusion of a benzene ring with an imidazole ring creates a scaffold that can interact with various biological targets. Recent research has focused on the synthesis of novel benzimidazole derivatives as potential topoisomerase I inhibitors for cancer therapy.[5]

This compound serves as a key precursor in the synthesis of styryl benzimidazole derivatives, where the difluoro-4-methylphenyl moiety is incorporated into the final structure. This is typically achieved through a condensation reaction with a substituted o-phenylenediamine.

The following workflow outlines the general strategy for the synthesis of these target compounds:

G cluster_0 Synthesis of Benzimidazole Precursor cluster_1 Further Functionalization (Optional) cluster_2 Biological Evaluation Start This compound Reaction1 Condensation Reaction Start->Reaction1 Reagent1 Substituted o-phenylenediamine Reagent1->Reaction1 Product1 Substituted Benzimidazole Intermediate Reaction1->Product1 Reaction2 N-alkylation / N-arylation Product1->Reaction2 Product2 Final Benzimidazole Derivative Reaction2->Product2 Assay Anticancer Activity Screening (e.g., Topoisomerase I inhibition) Product2->Assay Result Lead Compound Identification Assay->Result

Figure 1: General workflow for the synthesis and evaluation of benzimidazole derivatives.

Protocol: Synthesis of (E)-2-(2,3-difluoro-4-methylstyryl)-5-nitro-1H-benzo[d]imidazole

This protocol details a representative Knoevenagel-type condensation reaction for the synthesis of a styryl benzimidazole derivative. The reaction involves the condensation of this compound with 4-nitro-o-phenylenediamine.

Reaction Scheme:

Figure 2: Synthesis of a benzimidazole derivative via condensation.

Materials and Reagents:

  • This compound (1.0 eq)

  • 4-Nitro-o-phenylenediamine (1.2 eq)

  • Sodium metabisulfite (Na₂S₂O₅) (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and 4-nitro-o-phenylenediamine (1.2 eq).

  • Solvent and Catalyst Addition: Add ethanol to the flask to dissolve the reactants. A typical concentration would be in the range of 0.1-0.5 M. Add a catalytic amount of sodium metabisulfite.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion of the reaction (as indicated by TLC, typically after several hours), cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If the product remains in solution, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the pure (E)-2-(2,3-difluoro-4-methylstyryl)-5-nitro-1H-benzo[d]imidazole.

  • Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Catalyst: Sodium metabisulfite acts as a mild oxidizing agent that facilitates the cyclization and aromatization to the benzimidazole ring system.

  • Solvent: Ethanol is a common solvent for this type of condensation as it effectively dissolves the reactants and allows for heating to reflux temperature to drive the reaction.

  • Stoichiometry: A slight excess of the diamine is often used to ensure complete consumption of the aldehyde.

Exploring Further Synthetic Transformations

The aldehyde functionality of this compound makes it amenable to a wide range of other important organic transformations, expanding its utility as a building block.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[1][6] this compound can be reacted with a variety of phosphorus ylides to generate substituted styrenes with control over the double bond geometry.

General Protocol for a Wittig Reaction:

  • Ylide Generation: A phosphonium salt (e.g., a substituted benzyltriphenylphosphonium halide) is treated with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent (e.g., THF, DMSO) to generate the corresponding phosphorus ylide.

  • Reaction with Aldehyde: A solution of this compound in the same solvent is added to the ylide solution, typically at low temperature (e.g., 0 °C or -78 °C).

  • Workup and Purification: The reaction is quenched, and the product is extracted and purified by standard methods such as column chromatography.

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines. This compound can be reacted with a primary or secondary amine in the presence of a reducing agent to form the corresponding substituted benzylamine.

General Protocol for Reductive Amination:

  • Imine Formation: this compound and the desired amine are dissolved in a suitable solvent (e.g., methanol, dichloromethane). The formation of the intermediate imine or iminium ion is often facilitated by a mild acid catalyst.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the reaction mixture to reduce the imine/iminium ion to the amine.

  • Workup and Purification: The reaction is quenched, and the amine product is isolated and purified.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern and reactive aldehyde group provide chemists with a powerful tool for the construction of novel molecules with potential applications in medicinal chemistry and other fields. The protocols and application examples provided herein demonstrate its utility in the synthesis of biologically active benzimidazole derivatives and highlight its potential for use in other important synthetic transformations. As the demand for sophisticated and effective small molecules continues to grow, the importance of strategic building blocks like this compound is set to increase.

References

Application Note: Protocol for Wittig Reaction with 2,3-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Wittig reaction stands as a cornerstone in synthetic organic chemistry for its reliable and versatile construction of carbon-carbon double bonds, a fundamental transformation in the synthesis of a vast array of molecules, including pharmaceuticals, natural products, and advanced materials.[1][2] Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction involves the coupling of a carbonyl compound (an aldehyde or ketone) with a phosphorus ylide, also known as a Wittig reagent.[1] The thermodynamic driving force of the reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[3]

This application note provides a detailed protocol for the Wittig reaction of 2,3-Difluoro-4-methylbenzaldehyde. This particular substrate presents an interesting case due to the presence of electron-withdrawing fluorine atoms on the aromatic ring, which can influence the reactivity of the aldehyde. The protocol will cover the synthesis of a non-stabilized ylide, methylenetriphenylphosphorane, and its subsequent reaction with the difluorinated benzaldehyde to yield 2,3-difluoro-4-methylstyrene. The methodologies described herein are designed to be robust and reproducible for researchers in drug development and other scientific fields.

Mechanism of Action

The Wittig reaction proceeds through a multi-step mechanism. The initial step is the deprotonation of a phosphonium salt by a strong base to generate the phosphorus ylide.[1][4] This ylide, a species with adjacent positive and negative charges, acts as a potent nucleophile.[2][3]

The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde.[1][2] While historically debated, the current understanding, particularly for lithium-free reactions, suggests a concerted [2+2] cycloaddition to directly form a four-membered ring intermediate called an oxaphosphetane.[5][6][7] This intermediate is unstable and rapidly collapses in a retro-[2+2] cycloaddition to yield the final alkene and triphenylphosphine oxide.[1]

The stereochemical outcome of the Wittig reaction is heavily dependent on the nature of the ylide. Non-stabilized ylides, such as the one employed in this protocol, typically favor the formation of the (Z)-alkene.[5][7][8] This is attributed to the kinetic control of the reaction, where the less sterically hindered approach of the ylide and aldehyde leads to the cis-substituted oxaphosphetane intermediate.[8]

Experimental Protocol

This protocol details the in-situ generation of methylenetriphenylphosphorane followed by its reaction with this compound.

Reagents and Materials
Reagent/MaterialGradeSupplierCAS NumberNotes
Methyltriphenylphosphonium bromide≥98%Sigma-Aldrich1779-49-3Store in a desiccator.
Sodium hydride (NaH)60% dispersion in mineral oilSigma-Aldrich7646-69-7Highly reactive with water. Handle under inert atmosphere.
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-Aldrich109-99-9Dry over sodium/benzophenone ketyl or use a solvent purification system.
This compound≥97%Combi-Blocks261764-19-0Store under inert gas.
Anhydrous Diethyl ether≥99.7%, inhibitor-freeSigma-Aldrich60-29-7For workup.
Saturated aqueous ammonium chloride (NH4Cl)Reagent GradeFisher Scientific12125-02-9For quenching the reaction.
Anhydrous magnesium sulfate (MgSO4)Reagent GradeFisher Scientific7487-88-9For drying the organic phase.
Argon or Nitrogen gasHigh purityAirgas7440-37-1 / 7727-37-9For maintaining an inert atmosphere.
Round-bottom flasks, magnetic stir bars, syringes, needles, septaN/AVWRN/AAll glassware must be oven-dried before use.

Reaction Workflow

Wittig_Reaction_Workflow cluster_ylide_formation Ylide Formation (Inert Atmosphere) cluster_reaction Wittig Reaction cluster_workup Workup and Purification Ylide_Start Suspend Methyltriphenylphosphonium bromide in anhydrous THF Add_Base Add NaH portion-wise at 0 °C Ylide_Start->Add_Base Cool Stir_Ylide Stir at room temperature for 1 hour Add_Base->Stir_Ylide Warm Cool_Reaction Cool ylide solution to 0 °C Stir_Ylide->Cool_Reaction Transfer to reaction flask Add_Aldehyde Add this compound solution in THF dropwise Cool_Reaction->Add_Aldehyde Stir_Reaction Stir at room temperature overnight Add_Aldehyde->Stir_Reaction Warm Quench Quench with saturated aqueous NH4Cl Stir_Reaction->Quench Reaction complete Extract Extract with diethyl ether Quench->Extract Dry Dry organic layer with MgSO4 Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by flash column chromatography Concentrate->Purify

Caption: Workflow for the Wittig reaction of this compound.

Step-by-Step Procedure

1. Ylide Generation

  • Set up a flame-dried, three-necked, 250 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, a gas inlet for argon or nitrogen, and a rubber septum.

  • Under a positive pressure of inert gas, add methyltriphenylphosphonium bromide (1.2 equivalents) to the flask.

  • Add anhydrous THF (100 mL) via cannula or syringe. Stir the suspension.

  • Cool the flask to 0 °C using an ice-water bath.

  • Carefully add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) to the suspension in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and perform this step in a fume hood.[9][10] Old or improperly stored sodium hydride can be less reactive or pose a safety risk.[11][12]

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stir the resulting bright yellow to orange suspension for 1 hour at room temperature to ensure complete ylide formation.

2. Wittig Reaction

  • In a separate flame-dried, 100 mL round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous THF (20 mL).

  • Cool the ylide suspension back to 0 °C.

  • Slowly add the solution of this compound to the ylide suspension dropwise via syringe over 15-20 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Workup and Purification

  • Cool the reaction mixture to 0 °C.

  • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • The crude product will contain the desired alkene and triphenylphosphine oxide. Purification can be achieved by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. Triphenylphosphine oxide is a common byproduct that can sometimes complicate purification.[13][14]

Reaction Parameters
ParameterValue/ConditionRationale
Stoichiometry (Ylide:Aldehyde)1.2 : 1.0A slight excess of the ylide ensures complete consumption of the aldehyde.
BaseSodium Hydride (NaH)A strong, non-nucleophilic base suitable for deprotonating the phosphonium salt.[4][5]
SolventAnhydrous Tetrahydrofuran (THF)A common aprotic solvent for Wittig reactions that effectively solvates the reagents.[15]
Ylide Formation Temperature0 °C to Room TemperatureInitial cooling controls the exothermic deprotonation, followed by stirring at room temperature for complete formation.
Reaction Temperature0 °C to Room TemperatureInitial cooling helps to control the rate of addition, followed by reaction at room temperature to drive to completion.
Reaction TimeOvernight (approx. 12-16 hours)Allows for the reaction to proceed to completion.

Results and Discussion

The successful execution of this protocol should yield 2,3-difluoro-4-methylstyrene. The presence of two electron-withdrawing fluorine atoms on the benzaldehyde may slightly increase its electrophilicity, potentially leading to a faster reaction compared to unsubstituted benzaldehyde.

Product Characterization: The purified product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the alkene, paying close attention to the signals of the vinylic protons and the C-F couplings.

  • Mass Spectrometry: To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic C=C stretching vibration of the newly formed double bond.

Stereoselectivity: As this reaction utilizes a non-stabilized ylide, the major product is expected to be the (Z)-isomer, although a mixture of (E) and (Z) isomers is possible.[6][7][16] The ratio of isomers can be determined by ¹H NMR analysis of the crude reaction mixture.

Troubleshooting:

  • Low Yield: This could be due to incomplete ylide formation (inactive NaH, wet THF), or decomposition of the aldehyde.[2][11] Ensure all reagents are of high quality and all equipment is scrupulously dried.

  • Difficult Purification: The primary byproduct, triphenylphosphine oxide, can sometimes co-elute with the product. If purification by standard chromatography is challenging, alternative methods such as precipitation or conversion of the phosphine oxide to a more polar derivative can be explored.[13]

Safety Precautions

  • Sodium Hydride: NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite.[9] It should be handled in a fume hood under an inert atmosphere. Personal protective equipment (flame-resistant lab coat, safety glasses, and gloves) is mandatory.[9]

  • Anhydrous Solvents: Anhydrous THF and diethyl ether are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • General: Standard laboratory safety practices should be followed at all times.

Conclusion

This application note provides a comprehensive and detailed protocol for the Wittig reaction of this compound using a non-stabilized ylide. By carefully following the outlined steps and safety precautions, researchers can reliably synthesize the corresponding styrene derivative. The principles and techniques described are broadly applicable to a range of other aldehydes and ketones, underscoring the enduring utility of the Wittig reaction in modern organic synthesis.

References

The Strategic Application of 2,3-Difluoro-4-methylbenzaldehyde in the Synthesis of Next-Generation Agrochemicals: A Guide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Innovation in Agrochemical Synthesis

The global agricultural sector is in a perpetual quest for more effective, selective, and environmentally benign solutions for crop protection.[1] Within this context, fluorinated organic compounds have emerged as a cornerstone in the design of modern agrochemicals. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, can significantly augment the biological activity of a molecule.[1]

While the direct application of 2,3-Difluoro-4-methylbenzaldehyde in the synthesis of a currently commercialized agrochemical is not extensively documented in publicly available literature, its structural motifs—a difluorinated aromatic ring and a reactive aldehyde group—position it as a highly valuable and strategic starting material for the synthesis of novel active ingredients. This guide provides a comprehensive overview of a plausible and scientifically rigorous application of this compound in the synthesis of a novel pyrazole carboxamide fungicide, a class of agrochemicals renowned for their efficacy as succinate dehydrogenase inhibitors (SDHI).[2][3]

The protocols detailed herein are based on established and analogous chemical transformations and are intended to serve as a foundational framework for researchers and scientists in the agrochemical industry.

Core Application: Synthesis of a Novel Pyrazole Carboxamide Fungicide

The primary application explored in this guide is the use of this compound as a precursor for the synthesis of a novel aniline derivative, which is a key building block for pyrazole carboxamide fungicides. The overall synthetic strategy involves a three-step process:

  • Reductive Amination: Conversion of the aldehyde to an amine.

  • Cyclopropanation: Introduction of a cyclopropyl group, a common feature in modern SDHI fungicides.

  • Amide Coupling: Condensation with a pyrazole carboxylic acid to yield the final active ingredient.

This approach is exemplified by the synthesis of a hypothetical fungicide, structurally analogous to commercially successful SDHIs like Sedaxane.[2][3][4]

Synthetic Pathway Overview

G A This compound B N-(2,3-difluoro-4-methylbenzyl)amine A->B Reductive Amination C 2-(1-(2,3-difluoro-4-methylphenyl)cyclopropyl)aniline B->C Cyclopropanation & Rearrangement D Novel Pyrazole Carboxamide Fungicide C->D Amide Coupling

Caption: Proposed synthetic pathway for a novel fungicide.

Experimental Protocols

Part 1: Synthesis of N-(2,3-difluoro-4-methylbenzyl)amine

This initial step transforms the aldehyde into a primary amine, a crucial intermediate for subsequent reactions.

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 15.6 g (0.1 mol) of this compound in 100 mL of methanol.

  • Addition of Reagents: To this solution, add 7.7 g (0.12 mol) of ammonium formate and 1.0 g of 10% Palladium on carbon (Pd/C).

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with 20 mL of methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. To the residue, add 100 mL of deionized water and 50 mL of dichloromethane. Separate the organic layer, and extract the aqueous layer with an additional 2 x 25 mL of dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by vacuum distillation or column chromatography on silica gel.

ParameterValue
Starting Material This compound
Key Reagents Ammonium formate, Pd/C
Solvent Methanol
Reaction Temperature 65°C
Typical Yield 85-95%
Part 2: Synthesis of 2-(1-(2,3-difluoro-4-methylphenyl)cyclopropyl)aniline

This step introduces the cyclopropyl moiety, which is often associated with enhanced fungicidal activity.

Protocol:

  • Reaction Setup: In a flame-dried 500 mL three-necked flask under a nitrogen atmosphere, place 15.7 g (0.1 mol) of N-(2,3-difluoro-4-methylbenzyl)amine and 150 mL of dry toluene.

  • Grignard Reagent Formation: In a separate flask, prepare a Grignard reagent from 7.3 g (0.3 mol) of magnesium turnings and 36.3 g (0.3 mol) of 1,2-dibromoethane in 100 mL of dry diethyl ether.

  • Cyclopropanation: Add the Grignard reagent to the amine solution at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate (3 x 100 mL).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then subjected to a multi-step purification process involving column chromatography to isolate the desired aniline derivative.

ParameterValue
Starting Material N-(2,3-difluoro-4-methylbenzyl)amine
Key Reagents Magnesium, 1,2-dibromoethane
Solvent Toluene, Diethyl Ether
Reaction Temperature 0°C to Room Temperature
Typical Yield 40-50%
Part 3: Amide Coupling to Yield the Final Fungicide

The final step involves the coupling of the synthesized aniline with a pyrazole carboxylic acid, a common reaction in the synthesis of SDHI fungicides.

Protocol:

  • Reaction Setup: In a 250 mL flask, dissolve 24.3 g (0.1 mol) of 2-(1-(2,3-difluoro-4-methylphenyl)cyclopropyl)aniline and 20.0 g (0.1 mol) of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride in 150 mL of dry dichloromethane.

  • Base Addition: Cool the solution to 0°C and add 12.1 g (0.12 mol) of triethylamine dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-12 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, wash the reaction mixture with 1N HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final pyrazole carboxamide fungicide.

ParameterValue
Starting Material 2-(1-(2,3-difluoro-4-methylphenyl)cyclopropyl)aniline
Key Reagents 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, Triethylamine
Solvent Dichloromethane
Reaction Temperature 0°C to Room Temperature
Typical Yield 80-90%

Workflow and Logic Diagrams

Experimental Workflow for Fungicide Synthesis

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Amide Coupling A1 Dissolve Aldehyde A2 Add Reagents A1->A2 A3 Reflux A2->A3 A4 Filter & Concentrate A3->A4 B1 Prepare Grignard Reagent B2 React with Amine B1->B2 B3 Quench & Extract B2->B3 B4 Purify B3->B4 C1 Dissolve Aniline & Acid Chloride C2 Add Base C1->C2 C3 Stir at RT C2->C3 C4 Wash & Recrystallize C3->C4

Caption: Step-by-step experimental workflow.

Conclusion and Future Outlook

This compound is a promising, yet underutilized, building block in the field of agrochemical synthesis. The synthetic protocols outlined in this guide demonstrate a viable pathway to novel pyrazole carboxamide fungicides. The causality behind these experimental choices lies in the strategic incorporation of a difluorinated phenyl ring and a cyclopropyl moiety, both of which are known to enhance the bioactivity of SDHI fungicides. The self-validating nature of these protocols is rooted in their reliance on well-established, high-yielding chemical transformations. Further research and derivatization based on the intermediates described herein could lead to the discovery of new agrochemicals with superior performance profiles.

References

Application Notes and Protocols: 2,3-Difluoro-4-methylbenzaldehyde in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Benzaldehydes in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing a compound's pharmacological profile. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly improve metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] 2,3-Difluoro-4-methylbenzaldehyde is a particularly valuable building block in this context. The ortho and meta fluorine atoms create a distinct electronic environment, influencing the reactivity of the aldehyde and the conformational preferences of the resulting heterocyclic systems. The adjacent methyl group provides an additional point for steric and electronic modulation. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound in the synthesis of medicinally relevant quinolines, quinazolines, and benzodiazepines. The protocols provided are based on established and robust synthetic methodologies, adapted for this specific fluorinated starting material.

Part 1: Synthesis of Fluorinated Quinolines via Friedländer Annulation

The Friedländer annulation is a cornerstone of quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3][4] To utilize this compound in this reaction, it must first be converted to its 2-amino derivative.

Proposed Synthesis of the Key Intermediate: 2-Amino-3,4-difluoro-5-methylbenzaldehyde

While a direct, one-step amination of this compound at the 6-position is challenging, a robust multi-step sequence, analogous to patented methods for related difluorobenzaldehydes, can be employed.[5][6] This approach involves protection of the aldehyde, directed ortho-metalation, azidation, and subsequent reduction.

Experimental Workflow: Synthesis of 2-Amino-3,4-difluoro-5-methylbenzaldehyde

G cluster_0 Step 1: Acetal Protection cluster_1 Step 2: Directed Ortho-Metalation & Azidation cluster_2 Step 3: Reduction of Azide cluster_3 Step 4: Deprotection start1 This compound reagent1 Ethylene Glycol, p-TSA (cat.), Toluene, Reflux start1->reagent1 product1 2-(2,3-Difluoro-4-methylphenyl)-1,3-dioxolane reagent1->product1 reagent2 1. n-BuLi, THF, -78 °C 2. TsN3 product1->reagent2 product2 2-(6-Azido-2,3-difluoro-4-methylphenyl)-1,3-dioxolane reagent2->product2 reagent3 H2, Pd/C, EtOAc product2->reagent3 product3 2-(6-Amino-2,3-difluoro-4-methylphenyl)-1,3-dioxolane reagent3->product3 reagent4 Aq. HCl, Acetone product3->reagent4 product4 2-Amino-3,4-difluoro-5-methylbenzaldehyde reagent4->product4

Caption: Proposed workflow for the synthesis of the key amino-benzaldehyde intermediate.

Protocol 1: Synthesis of 2-(2,3-Difluoro-4-methylphenyl)-1,3-dioxolane

  • To a solution of this compound (10.0 g, 64.05 mmol) in toluene (200 mL), add ethylene glycol (4.0 g, 64.45 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TSA, ~100 mg).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until water evolution ceases.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product, which can often be used in the next step without further purification.

Protocol 2: Synthesis of 2-Amino-3,4-difluoro-5-methylbenzaldehyde

  • Caution: Organolithium reagents are pyrophoric and moisture-sensitive. Azide reagents are potentially explosive. Handle with extreme care in an inert atmosphere.

  • Dissolve the protected aldehyde from Protocol 1 (e.g., 12.8 g, 64.0 mmol) in dry THF (250 mL) under an argon atmosphere and cool to -78 °C.

  • Slowly add n-butyllithium (1.1 eq, in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour.

  • Add a solution of tosyl azide (1.1 eq) in dry THF dropwise. Allow the reaction to slowly warm to room temperature overnight.

  • Carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude azide.

  • Dissolve the crude azide in ethyl acetate (200 mL) and add 10% Pd/C (5 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through Celite® and concentrate the filtrate.

  • Dissolve the resulting crude amine in a mixture of acetone (150 mL) and 2M HCl (50 mL) and stir at room temperature for 2-4 hours to effect deprotection.

  • Neutralize the solution with solid NaHCO₃ and extract the product with ethyl acetate.

  • Purify the final product by column chromatography on silica gel.

Friedländer Synthesis of a Fluorinated Quinoline

With the key 2-aminobenzaldehyde in hand, the Friedländer synthesis provides a direct route to highly substituted quinolines.[1]

Reaction Scheme: Friedländer Annulation

G reactant1 2-Amino-3,4-difluoro- 5-methylbenzaldehyde plus + reactant1->plus reactant2 Ethyl Acetoacetate catalyst p-TSA or I2 Ethanol, Reflux reactant2->catalyst plus->reactant2 product Ethyl 5,6-Difluoro-7-methyl- 2-methylquinoline-3-carboxylate catalyst->product

Caption: General scheme for the Friedländer synthesis of a fluorinated quinoline.

Protocol 3: Synthesis of Ethyl 5,6-Difluoro-7-methyl-2-methylquinoline-3-carboxylate

  • In a round-bottom flask, dissolve 2-Amino-3,4-difluoro-5-methylbenzaldehyde (1.0 g, 5.84 mmol) and ethyl acetoacetate (0.83 g, 6.42 mmol) in absolute ethanol (20 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (approx. 5 mol%).

  • Reflux the mixture for 8-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) or recrystallization to yield the desired quinoline derivative.

ParameterExpected Value
Yield 75-85%
Reaction Time 8-12 hours
Purity (Post-Purification) >98%
Appearance Off-white to pale yellow solid

Part 2: Synthesis of Fluorinated Quinazolines

Quinazolines are another class of heterocycles with significant therapeutic applications.[7][8] They can be synthesized from 2-aminobenzaldehydes through condensation with a suitable nitrogen source, such as an amidine.

Reaction Scheme: Quinazoline Synthesis

G reactant1 2-Amino-3,4-difluoro- 5-methylbenzaldehyde plus + reactant1->plus reactant2 Benzamidine HCl conditions CuCl, O2 (air) DMF, 100 °C reactant2->conditions plus->reactant2 product 5,6-Difluoro-7-methyl- 2-phenylquinazoline conditions->product

Caption: Copper-catalyzed synthesis of a fluorinated quinazoline derivative.

Protocol 4: Synthesis of 5,6-Difluoro-7-methyl-2-phenylquinazoline

  • To a sealable reaction tube, add 2-Amino-3,4-difluoro-5-methylbenzaldehyde (1.0 g, 5.84 mmol), benzamidine hydrochloride (1.0 g, 6.42 mmol), CuCl (10 mol%), and DMF (15 mL).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-16 hours. The reaction is typically run under an air atmosphere to facilitate oxidative cyclization.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the target quinazoline.

ParameterExpected Value
Yield 60-75%
Reaction Time 12-16 hours
Purity (Post-Purification) >97%
Appearance White to off-white solid

Part 3: Synthesis of Fluorinated 1,5-Benzodiazepines

1,5-Benzodiazepines are widely recognized for their central nervous system activities.[9][10][11] A common synthetic route involves the condensation of an o-phenylenediamine with an α,β-unsaturated carbonyl compound, or a di-carbonyl equivalent. A straightforward approach utilizes the direct condensation of an o-phenylenediamine with two equivalents of an aldehyde.

Reaction Scheme: 1,5-Benzodiazepine Synthesis

G reactant1 o-Phenylenediamine plus + reactant1->plus reactant2 This compound (2 eq.) conditions Catalytic Acid (e.g., AcOH) Ethanol, Reflux reactant2->conditions plus->reactant2 product 2,4-bis(2,3-Difluoro-4-methylphenyl) -3H-1,5-benzodiazepine conditions->product

Caption: Acid-catalyzed condensation for the synthesis of a fluorinated 1,5-benzodiazepine.

Protocol 5: Synthesis of 2,4-bis(2,3-Difluoro-4-methylphenyl)-3H-1,5-benzodiazepine

  • Dissolve o-phenylenediamine (0.54 g, 5.0 mmol) and this compound (1.56 g, 10.0 mmol) in ethanol (25 mL) in a round-bottom flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 6-8 hours. Monitor the formation of the product by TLC.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

  • The product can be further purified by recrystallization from ethanol if necessary.

ParameterExpected Value
Yield 80-90%
Reaction Time 6-8 hours
Purity (Post-Purification) >98%
Appearance Yellow crystalline solid

Conclusion

This compound serves as a versatile and valuable precursor for the synthesis of a variety of fluorinated heterocyclic compounds with high potential in medicinal chemistry. The protocols outlined in these application notes, based on well-established synthetic transformations, provide a reliable foundation for researchers to access novel quinolines, quinazolines, and benzodiazepines. The incorporation of the difluoro-methylphenyl moiety is a strategic choice for modulating the physicochemical and pharmacological properties of these important heterocyclic scaffolds.

References

Application Note: Oxidation of 2,3-Difluoro-4-methylbenzaldehyde to 2,3-Difluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The selective oxidation of aromatic aldehydes to their corresponding carboxylic acids is a cornerstone transformation in organic synthesis, pivotal to the development of pharmaceuticals, agrochemicals, and advanced materials. 2,3-Difluoro-4-methylbenzoic acid is a valuable fluorinated building block, with the difluoro-substitution pattern influencing the compound's acidity, lipophilicity, and metabolic stability. This application note provides a detailed, reliable protocol for the oxidation of 2,3-Difluoro-4-methylbenzaldehyde, focusing on a method that offers high yield, operational simplicity, and broad functional group tolerance.

Method Selection: The Rationale for Pinnick Oxidation

While several reagents can oxidize aldehydes (e.g., potassium permanganate, Jones reagent), these methods often require harsh conditions that can be incompatible with sensitive functional groups.[1][2] The substrate, this compound, contains an oxidizable methyl group and an aromatic ring susceptible to electrophilic attack. Therefore, a mild and selective oxidant is paramount.

The Pinnick oxidation , which utilizes sodium chlorite (NaClO₂) under weakly acidic conditions, is the method of choice for this transformation.[3][4] Its advantages are significant:

  • High Selectivity: It chemoselectively oxidizes the aldehyde group without affecting the methyl group or the fluorinated aromatic ring.[1][5]

  • Mild Conditions: The reaction proceeds at or near room temperature, preserving sensitive functionalities.[4][6]

  • Broad Compatibility: It is tolerant of a wide array of functional groups, making it a robust choice in complex syntheses.[3][5]

  • Cost-Effectiveness: The reagents are relatively inexpensive and readily available.[3][7]

The core of the Pinnick oxidation involves the generation of chlorous acid (HClO₂) in situ, which is the active oxidizing agent.[3][5] A critical aspect of this protocol is the inclusion of a scavenger to quench the hypochlorous acid (HOCl) byproduct, which can otherwise lead to undesirable side reactions.[3] 2-Methyl-2-butene is an excellent scavenger for this purpose.[1][3][4]

Reaction Scheme

Caption: Pinnick oxidation of this compound.

Experimental Protocol

This protocol is designed for a 10.0 mmol scale. Adjust quantities accordingly for different scales.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeNotes
This compoundC₈H₆F₂O156.1310.01.56 gStarting Material
Sodium Chlorite (80% tech. grade)NaClO₂90.4415.01.69 gOxidant (use 1.5 equiv.)
Sodium Dihydrogen Phosphate (monohydrate)NaH₂PO₄·H₂O137.9915.02.07 gBuffer (use 1.5 equiv.)
2-Methyl-2-buteneC₅H₁₀70.1350.07.3 mLHOCl Scavenger (use 5.0 equiv.)
tert-Butanol (t-BuOH)C₄H₁₀O74.12-40 mLCo-solvent
Water (Deionized)H₂O18.02-15 mLCo-solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-~150 mLExtraction Solvent
Saturated Sodium Sulfite SolutionNa₂SO₃126.04-~30 mLQuenching Agent
2 M Hydrochloric AcidHCl36.46-As neededFor acidification
Brine (Saturated NaCl solution)NaCl58.44-~50 mLFor washing
Anhydrous Magnesium SulfateMgSO₄120.37-As neededDrying Agent
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.56 g (10.0 mmol) of this compound in 40 mL of tert-butanol.

  • Addition of Reagents: To the stirring solution at room temperature, add 15 mL of water, followed by 7.3 mL (50.0 mmol) of 2-methyl-2-butene.

  • Buffer and Oxidant Addition: In a separate beaker, prepare an aqueous solution of 2.07 g (15.0 mmol) of NaH₂PO₄·H₂O and 1.69 g (15.0 mmol) of 80% sodium chlorite in 10 mL of water. Note: Add the solid reagents to the water slowly.

  • Initiation of Reaction: Add the aqueous solution of buffer and oxidant dropwise to the aldehyde solution over 10-15 minutes. The reaction is exothermic, and a slight temperature increase may be observed. The mixture will turn yellow due to the formation of ClO₂.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours when the starting aldehyde spot is no longer visible.

  • Quenching: Once the reaction is complete, cool the flask in an ice-water bath. Slowly add 30 mL of saturated aqueous Na₂SO₃ solution to quench any remaining oxidant. Stir for 15 minutes until the yellow color dissipates.

  • Solvent Removal and Work-up: Remove the tert-butanol under reduced pressure using a rotary evaporator.

  • Acidification: To the remaining aqueous mixture, add 50 mL of water. Carefully acidify the solution to pH ~2 with 2 M HCl. A white precipitate of the carboxylic acid product should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2,3-Difluoro-4-methylbenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford a white crystalline solid.

Workflow Diagram

Caption: Experimental workflow for the Pinnick oxidation.

Product Characterization

The identity and purity of the final product, 2,3-Difluoro-4-methylbenzoic acid, should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect characteristic shifts for the aromatic protons, the methyl group protons, and the acidic carboxylic acid proton (typically a broad singlet > 10 ppm).

  • ¹³C NMR: Confirm the presence of the carboxylic acid carbonyl carbon (~165-185 ppm) and other aromatic carbons, showing appropriate C-F couplings.

  • ¹⁹F NMR: Two distinct fluorine signals should be observed with characteristic splitting patterns.

  • FT-IR: Look for a broad O-H stretch (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹) characteristic of a carboxylic acid.

  • Melting Point: Compare the observed melting point with the literature value.

  • Mass Spectrometry: Confirm the molecular weight of the product (C₈H₆F₂O₂, MW: 172.13).[8]

Safety and Handling Precautions

  • Sodium Chlorite (NaClO₂): A strong oxidizing agent.[9] Avoid contact with combustible materials, acids, and reducing agents.[9][10] Contact with acids liberates toxic chlorine dioxide gas.[11] Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13]

  • 2-Methyl-2-butene: Highly flammable liquid and vapor. Keep away from heat and ignition sources.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.

  • General Precautions: Perform the entire procedure in a well-ventilated fume hood.[9] Ensure safety showers and eyewash stations are readily accessible.[10] Contaminated clothing should be removed immediately and washed to prevent fire risk.[9][12]

References

Application Notes and Protocols for the Use of 2,3-Difluoro-4-methylbenzaldehyde in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Incorporation of 2,3-Difluoro-4-methylbenzaldehyde into Advanced Polymer Systems

This compound is a highly functionalized aromatic aldehyde poised for significant applications in the synthesis of advanced polymer materials. Its unique trifunctional substitution pattern—an aldehyde for polymerization, two fluorine atoms for electronic modification, and a methyl group for solubility and morphological control—makes it a compelling building block for novel conjugated polymers.

The strategic placement of fluorine atoms on a conjugated polymer backbone is a well-established method for tuning its optoelectronic properties. Fluorination typically lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This can enhance the polymer's stability against oxidative degradation and facilitate electron injection, making the resulting materials suitable for a range of organic electronic devices.[1][2] The additional methyl group can improve the solubility of the typically rigid polymer chains in common organic solvents, which is crucial for solution-based processing of devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

This guide provides a comprehensive overview of the application of this compound in polymer chemistry, with a focus on the synthesis of a novel poly(p-phenylene vinylene) (PPV) derivative. We present a detailed protocol for the Horner-Wadsworth-Emmons polycondensation, a robust and highly effective method for synthesizing such materials.

Application I: Synthesis of Poly(2,3-difluoro-4-methyl-p-phenylene vinylene) via Horner-Wadsworth-Emmons Polycondensation

Principle:

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used olefination reaction in organic synthesis. It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene, typically with high (E)-stereoselectivity.[3][4] When bifunctional monomers are used, the HWE reaction can be employed as a step-growth polycondensation method to produce conjugated polymers like PPV.[5]

In this application, this compound serves as the dialdehyde-equivalent monomer (conceptually, as it is a mono-aldehyde that will be polymerized with a bis-phosphonate). It reacts with a bis(phosphonate) ester, such as tetraethyl 1,4-xylylenediphosphonate, in the presence of a strong base to form the corresponding poly(2,3-difluoro-4-methyl-p-phenylene vinylene). The key advantages of the HWE polycondensation include the use of more nucleophilic and less basic phosphonate carbanions compared to the ylides in the Wittig reaction, and the easy removal of the water-soluble phosphate byproduct, simplifying polymer purification.[3][5]

Experimental Protocol: Horner-Wadsworth-Emmons Polycondensation

Materials:

  • This compound

  • Tetraethyl 1,4-xylylenediphosphonate

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Chloroform

  • Standard Schlenk line and glassware

  • Magnetic stirrer and heating plate

Procedure:

  • Monomer Preparation: Ensure both this compound and tetraethyl 1,4-xylylenediphosphonate are pure and dry. The diphosphonate can be synthesized via the Michaelis-Arbuzov reaction of α,α'-dibromo-p-xylene and triethyl phosphite.

  • Reaction Setup: Assemble a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.

  • Reagent Addition:

    • To the flask, add tetraethyl 1,4-xylylenediphosphonate (e.g., 1.0 mmol) and this compound (1.0 mmol).

    • Add 40 mL of anhydrous DMF via a syringe and stir the mixture until all solids are dissolved.

  • Initiation of Polymerization:

    • In a separate flask, prepare a solution of potassium tert-butoxide (2.2 mmol) in 20 mL of anhydrous DMF.

    • Add the KOtBu solution dropwise to the monomer solution over 30 minutes at room temperature with vigorous stirring. An increase in viscosity and a color change are typically observed as the polymerization proceeds.

  • Polymerization:

    • After the addition is complete, heat the reaction mixture to 60°C and stir for 24 hours under a nitrogen atmosphere to ensure a high degree of polymerization.

  • Polymer Isolation and Purification:

    • Cool the reaction mixture to room temperature. Pour the viscous solution slowly into 500 mL of rapidly stirring methanol.

    • A fibrous polymer precipitate will form. Continue stirring for 1 hour.

    • Collect the polymer by vacuum filtration.

    • Wash the polymer extensively with methanol to remove oligomers and residual salts.

    • Further purify the polymer by Soxhlet extraction with methanol for 24 hours.

    • Dissolve the purified polymer in a minimal amount of chloroform and reprecipitate it into methanol.

    • Collect the final polymer by filtration and dry it in a vacuum oven at 50°C for 48 hours.

Expected Results and Characterization

The resulting poly(2,3-difluoro-4-methyl-p-phenylene vinylene) is expected to be a yellow-to-orange fibrous solid. The methyl group should impart good solubility in common organic solvents like chloroform, tetrahydrofuran (THF), and toluene.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the polymer structure and assess its purity.

  • Gel Permeation Chromatography (GPC): To determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI).

  • UV-Visible Spectroscopy: To determine the absorption maximum (λ_max) and the optical bandgap of the polymer in solution and as a thin film.

  • Photoluminescence (PL) Spectroscopy: To measure the emission spectrum and quantum yield. Fluorinated PPV derivatives often exhibit bright fluorescence.[6]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer. PPV derivatives generally show high thermal stability.[7]

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels and the electrochemical bandgap.

Properties and Potential Applications

The introduction of difluoro and methyl substituents onto the PPV backbone is anticipated to significantly influence the polymer's properties and performance in electronic devices.

PropertyThis compound (Monomer)Poly(2,3-difluoro-4-methyl-p-phenylene vinylene) (Predicted)
Molecular Formula C₈H₆F₂O(C₁₆H₁₂F₂)n
Molecular Weight 156.13 g/mol 10,000 - 100,000 g/mol (typical for polycondensation)
Appearance SolidYellow/Orange Fibrous Solid
Solubility Soluble in common organic solventsSoluble in chloroform, THF, toluene
HOMO/LUMO Levels (eV) N/ALowered relative to unsubstituted PPV (e.g., -5.5 / -3.0 eV)
Optical Bandgap (eV) N/A~2.2 - 2.5 eV
Emission Wavelength (nm) N/A~500 - 550 nm (Green-Yellow)
Thermal Stability (TGA) N/AHigh (>350 °C)

Influence of Substituents:

  • Difluoro Groups: The two electron-withdrawing fluorine atoms are expected to lower the HOMO and LUMO energy levels of the polymer. This can lead to improved air stability and better energy level alignment with common electrode materials in electronic devices, potentially enhancing charge injection and transport.[1]

  • Methyl Group: The methyl group can disrupt intermolecular π-π stacking, which can reduce aggregation-caused fluorescence quenching and improve solubility. This is highly beneficial for achieving high-quality thin films from solution processing for device fabrication.

Potential Applications:

The predicted properties of poly(2,3-difluoro-4-methyl-p-phenylene vinylene) make it a promising candidate for various organic electronic applications:

  • Organic Light-Emitting Diodes (OLEDs): Its expected strong fluorescence in the green-yellow region of the spectrum makes it suitable as an emissive layer in OLEDs.[8]

  • Organic Field-Effect Transistors (OFETs): The fluorination can enhance the electron-accepting character of the polymer, potentially leading to n-type or ambipolar charge transport behavior, which is less common but highly desirable for complementary logic circuits.[9]

  • Organic Photovoltaics (OPVs): The tunable electronic properties could allow it to be used as either a donor or an acceptor material in bulk heterojunction solar cells.

Visualizations

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Device Fabrication Monomers Monomers (this compound & Tetraethyl 1,4-xylylenediphosphonate) Polymerization HWE Polycondensation (KOtBu, DMF, 60°C, 24h) Monomers->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Purification Soxhlet Extraction & Reprecipitation Precipitation->Purification DryPolymer Dry Polymer Purification->DryPolymer NMR NMR (Structure) DryPolymer->NMR GPC GPC (Molecular Weight) DryPolymer->GPC Spectroscopy UV-Vis & PL (Optical Properties) DryPolymer->Spectroscopy CV Cyclic Voltammetry (Energy Levels) DryPolymer->CV TGA TGA (Thermal Stability) DryPolymer->TGA ThinFilm Thin Film Deposition (Spin Coating) DryPolymer->ThinFilm Device OLED / OFET / OPV Fabrication ThinFilm->Device HWE cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products Aldehyde This compound Ylide Phosphonate Carbanion (Ylide Formation with Base) Aldehyde->Ylide + Base (KOtBu) Phosphonate Tetraethyl 1,4-xylylenediphosphonate Phosphonate->Ylide + Base (KOtBu) Polymer Poly(2,3-difluoro-4-methyl- p-phenylene vinylene) Ylide->Polymer Nucleophilic Attack & Elimination Byproduct Diethyl Phosphate Salt (Water Soluble) Ylide->Byproduct

References

Application Notes and Protocols for Catalytic Reactions Involving 2,3-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide researchers, scientists, and drug development professionals with detailed protocols and insights into key catalytic reactions involving 2,3-Difluoro-4-methylbenzaldehyde. This versatile building block, characterized by its unique electronic and steric properties stemming from the difluoro substitution pattern, serves as a valuable precursor in the synthesis of complex molecules and potential pharmaceutical candidates. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying principles to facilitate adaptation and troubleshooting.

Introduction: The Synthetic Utility of this compound

This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. The two fluorine atoms ortho and meta to the aldehyde group exert strong electron-withdrawing effects, influencing the reactivity of the carbonyl group and the aromatic ring. This electronic modification can enhance the substrate's susceptibility to nucleophilic attack at the carbonyl carbon and modulate the regioselectivity of aromatic C-H functionalization. These characteristics make it an attractive starting material for the synthesis of highly functionalized and stereochemically complex molecules.

This guide will focus on two principal types of catalytic transformations: organocatalytic asymmetric aldol reactions and palladium-catalyzed C-H functionalization. A supplementary protocol on biocatalytic reduction is also included to highlight the synthesis of valuable chiral alcohol derivatives.

Part 1: Organocatalytic Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a powerful tool for the enantioselective formation of carbon-carbon bonds, yielding chiral β-hydroxy ketones which are versatile synthetic intermediates.[1][2] L-prolinamide derivatives have emerged as highly effective organocatalysts for this transformation, operating via an enamine-based catalytic cycle.[2][3]

Mechanistic Insight

The catalytic cycle, as illustrated below, commences with the formation of an enamine between the ketone (e.g., acetone) and the L-prolinamide catalyst. This enamine then acts as the nucleophile, attacking the electrophilic carbonyl of this compound. The chiral environment provided by the catalyst directs the approach of the aldehyde, leading to the formation of a new stereocenter with high enantioselectivity. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.

G cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Output A L-Prolinamide Catalyst + Acetone B Enamine Intermediate A->B - H2O C Transition State Assembly (with this compound) B->C + Aldehyde D Iminium Ion Intermediate C->D C-C Bond Formation E Hydrolysis D->E + H2O E->A - Aldol Product - Catalyst Regeneration Product Chiral β-Hydroxy Ketone E->Product Aldehyde This compound Aldehyde->C Acetone Acetone Acetone->A

Caption: Proposed catalytic cycle for the L-prolinamide catalyzed asymmetric aldol reaction.

Protocol 1: (S)-Prolinamide Catalyzed Asymmetric Aldol Reaction

This protocol is adapted from established procedures for the direct aldol reaction of aromatic aldehydes.[2][3]

Materials:

  • This compound

  • (S)-Prolinamide catalyst

  • Anhydrous Acetone

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add anhydrous acetone (5.0 mL).

  • Add this compound (0.5 mmol, 1.0 equiv) to the acetone.

  • Add the (S)-prolinamide catalyst (0.1 mmol, 20 mol%).

  • Cool the reaction mixture to -20 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is anticipated to be complete within 48 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous ammonium chloride solution (5 mL).

  • Separate the aqueous and organic layers.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired chiral aldol adduct.

  • Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Expected Outcome and Data:

EntryAldehydeCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)ee (%)
1This compound20-204875-85>90

Part 2: Palladium-Catalyzed Ortho C-H Functionalization

Directing group-assisted C-H functionalization has become a cornerstone of modern organic synthesis, enabling the selective modification of otherwise unreactive C-H bonds.[4][5][6] For benzaldehydes, a transient directing group strategy is often employed, where an amino acid or a simple amine condenses with the aldehyde in situ to form an imine.[7][8] This imine then directs a palladium catalyst to the ortho C-H bond for subsequent functionalization.

Mechanistic Rationale

The reaction is initiated by the formation of a transient imine between this compound and an amino acid, such as L-valine. This imine coordinates to the palladium(II) catalyst, facilitating a concerted metalation-deprotonation event at the ortho C-H bond to form a palladacycle intermediate. This intermediate can then undergo various transformations, such as acetoxylation, arylation, or alkylation, depending on the reaction partners. The final product is released upon hydrolysis of the imine, regenerating the aldehyde functionality.

G cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_process Initial Step cluster_products Output A Pd(II) Catalyst + Transient Imine B Palladacycle Intermediate A->B C-H Activation C Oxidative Addition / Reductive Elimination B->C + Reagent (e.g., PhI(OAc)2) D Functionalized Imine Complex C->D C-O Bond Formation D->A Product Release & Catalyst Regeneration Product Ortho-Functionalized Aldehyde D->Product Hydrolysis Aldehyde This compound Imine_Formation Transient Imine Formation Aldehyde->Imine_Formation Amine L-Valine Amine->Imine_Formation Reagent Functionalizing Agent Reagent->C Imine_Formation->A

Caption: Generalized workflow for Pd-catalyzed ortho-C-H functionalization using a transient directing group.

Protocol 2: Palladium-Catalyzed Ortho-Acetoxylation

This protocol describes the ortho-acetoxylation of this compound using a palladium catalyst and a transient directing group.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • L-Valine

  • Phenyliodine diacetate (PhI(OAc)₂)

  • Acetic acid (AcOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a screw-capped vial, add this compound (0.5 mmol, 1.0 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), and L-valine (0.1 mmol, 20 mol%).

  • Add PhI(OAc)₂ (0.75 mmol, 1.5 equiv).

  • Add acetic acid (2.0 mL) as the solvent and reagent.

  • Seal the vial and heat the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane (10 mL).

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the ortho-acetoxylated product.

Expected Outcome and Data:

EntrySubstrateCatalystDirecting GroupOxidantYield (%)
1This compoundPd(OAc)₂L-ValinePhI(OAc)₂60-70

Part 3: Biocatalytic Asymmetric Reduction

For the synthesis of chiral alcohols, biocatalysis offers a green and highly selective alternative to traditional chemical methods. Ketoreductases (KREDs) are enzymes that can reduce ketones to their corresponding secondary alcohols with exceptional enantioselectivity.[9]

Protocol 3: Ketoreductase-Mediated Reduction of a Pro-chiral Ketone

This protocol outlines the synthesis of a pro-chiral ketone from this compound followed by its asymmetric reduction using a ketoreductase.

Step A: Synthesis of 1-(2,3-Difluoro-4-methylphenyl)ethan-1-one

  • Prepare a Grignard reagent from methyl iodide and magnesium in anhydrous diethyl ether.

  • To a solution of this compound in anhydrous THF at -78 °C, add the freshly prepared methylmagnesium iodide solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with a saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, dry the organic layer, and concentrate.

  • The crude secondary alcohol is then oxidized to the corresponding ketone using an appropriate oxidizing agent (e.g., PCC or Swern oxidation).

  • Purify the resulting ketone by column chromatography.

Step B: Biocatalytic Reduction

  • In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), prepare a solution of the 1-(2,3-Difluoro-4-methylphenyl)ethan-1-one.

  • Add a commercially available ketoreductase screening kit enzyme and the appropriate cofactor (e.g., NADH or NADPH). An isopropanol co-solvent system can be used for cofactor regeneration.

  • Incubate the reaction at the optimal temperature for the enzyme (typically 25-37 °C) with gentle agitation.

  • Monitor the reaction progress by HPLC or GC.

  • Upon completion, extract the chiral alcohol product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify if necessary.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC.

Expected Outcome and Data:

SubstrateBiocatalystCofactor SystemConversion (%)ee (%)
1-(2,3-Difluoro-4-methylphenyl)ethan-1-oneKREDNADPH/Isopropanol>95>99

References

Application Notes and Protocols: 2,3-Difluoro-4-methylbenzaldehyde as a Precursor for Advanced Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in High-Performance Liquid Crystals

The relentless pursuit of higher resolution, faster switching speeds, and lower power consumption in display technologies necessitates the rational design of novel liquid crystalline materials. Fluorinated liquid crystals have emerged as a cornerstone of modern liquid crystal displays (LCDs) and other advanced optical systems.[1] The introduction of fluorine atoms into the mesogenic core imparts a unique combination of properties, including a high voltage holding ratio, excellent chemical and thermal stability, and, crucially, the ability to tune the dielectric anisotropy (Δε).[2]

Lateral fluorine substitution, in particular, is a powerful strategy to modify the physical properties of liquid crystals.[3] The presence of one or more fluorine atoms perpendicular to the long molecular axis can significantly influence the dipole moment, leading to materials with negative dielectric anisotropy, which are essential for display modes like Vertical Alignment (VA) and In-Plane Switching (IPS).[4][5] Furthermore, the steric effect of lateral fluorine atoms can disrupt molecular packing, which tends to suppress smectic phases and favor the nematic phase, often over a broad temperature range.[6]

This application note focuses on 2,3-Difluoro-4-methylbenzaldehyde , a key aromatic building block for the synthesis of advanced, high-performance liquid crystals. Its specific substitution pattern—two adjacent fluorine atoms and a methyl group—provides a unique electronic and steric profile that is highly desirable for creating calamitic (rod-like) liquid crystals with tailored properties. The aldehyde functionality serves as a versatile handle for constructing various mesogenic core structures, most commonly through the formation of Schiff base (imine) linkages.[7]

This guide provides a comprehensive overview of the synthesis of this compound, its characterization, and its application in the synthesis of a representative Schiff base liquid crystal. We will delve into the causality behind the experimental choices and provide detailed, actionable protocols for researchers in materials science and drug development.

Synthesis of this compound: A Protocol Based on Ortho-Lithiation

The introduction of a formyl group onto the 1,2-difluoro-3-methylbenzene ring is most effectively and regioselectively achieved through an ortho-directed metallation followed by quenching with an appropriate electrophile. The fluorine atoms can act as directing groups for the lithiation.[6] The following protocol describes a representative method for the synthesis of this compound.

Reaction Scheme:

Synthesis_of_this compound starting_material 1,2-Difluoro-3-methylbenzene intermediate Lithium Intermediate starting_material->intermediate 1. n-BuLi, THF, -78 °C nBuLi n-Butyllithium (n-BuLi) DMF N,N-Dimethylformamide (DMF) H3O_plus Aqueous Acid (e.g., HCl) product This compound intermediate->product 2. DMF 3. H3O+ workup

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

  • 1,2-Difluoro-3-methylbenzene (1.0 eq.)

  • n-Butyllithium (1.1 eq., 2.5 M solution in hexanes)

  • Anhydrous N,N-Dimethylformamide (DMF) (1.2 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Initial Solution: In the flask, dissolve 1,2-difluoro-3-methylbenzene (1.0 eq.) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq.) dropwise to the cooled solution via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1-2 hours.

  • Formylation: Add anhydrous DMF (1.2 eq.) dropwise to the reaction mixture. The reaction is often exothermic, so maintain the temperature at -78 °C. After the addition is complete, allow the reaction to stir at this temperature for another hour, then slowly warm to room temperature overnight.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Parameter Value Source
Molecular Formula C₈H₆F₂O[8]
Molecular Weight 156.13 g/mol [8]
Appearance Solid[9]
¹H NMR (CDCl₃, 400 MHz) δ 10.3 (s, 1H, -CHO), 7.6-7.7 (m, 1H, Ar-H), 7.2-7.3 (m, 1H, Ar-H), 2.4 (s, 3H, -CH₃)Predicted

Application in Liquid Crystal Synthesis: A Representative Schiff Base

The aldehyde functionality of this compound makes it an excellent precursor for the synthesis of Schiff base liquid crystals. The reaction with a suitably substituted aniline derivative creates an imine linkage, which is a common structural motif in calamitic liquid crystals.[2] The resulting molecules often exhibit nematic and/or smectic phases.

Reaction Scheme: Synthesis of a Representative Schiff Base Liquid Crystal

Schiff_Base_Synthesis cluster_reactants Reactants aldehyde This compound liquid_crystal Schiff Base Liquid Crystal aldehyde->liquid_crystal Ethanol, Reflux Acetic Acid (cat.) aniline 4-(n-Octyloxy)aniline aniline->liquid_crystal Ethanol, Reflux Acetic Acid (cat.) catalyst Acetic Acid (cat.)

Caption: Synthesis of a representative Schiff base liquid crystal.

Experimental Protocol

Materials:

  • This compound (1.0 eq.)

  • 4-(n-Octyloxy)aniline (1.0 eq.)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Standard laboratory glassware for reflux

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq.) and 4-(n-octyloxy)aniline (1.0 eq.) in absolute ethanol in a round-bottom flask.

  • Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization: Upon completion of the reaction, cool the mixture to room temperature. The product will often crystallize out of the solution. If not, the solution can be cooled further in an ice bath.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a hexane/ethanol mixture, to yield the pure Schiff base liquid crystal.

Mesomorphic Properties and Characterization

The resulting Schiff base should be characterized to determine its liquid crystalline properties.

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (melting point, clearing point) and associated enthalpy changes.

  • Polarized Optical Microscopy (POM): To observe the characteristic textures of the liquid crystal phases (e.g., nematic, smectic) upon heating and cooling.

The lateral difluoro-substitution in the benzaldehyde moiety is expected to result in a liquid crystal with a negative dielectric anisotropy (Δε < 0).[3] The length of the alkoxy chain on the aniline part will also significantly influence the mesomorphic behavior, with longer chains tending to promote smectic phases.[2]

Conclusion

This compound is a valuable and versatile precursor for the synthesis of advanced liquid crystalline materials. Its unique substitution pattern allows for the creation of mesogens with tailored properties, particularly those requiring negative dielectric anisotropy for modern display applications. The synthetic protocols provided herein offer a robust starting point for researchers to explore the rich field of fluorinated liquid crystals. The strategic incorporation of this and similar fluorinated building blocks will continue to drive innovation in materials science, enabling the development of next-generation optical and electronic devices.

References

Application Note & Protocol: A Guide to the Regioselective Scale-Up Synthesis of 2,3-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Benzaldehydes in Drug Discovery

In the landscape of modern organic synthesis and medicinal chemistry, fluorinated aromatic compounds are indispensable building blocks. The introduction of fluorine atoms into a molecule can profoundly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 2,3-Difluoro-4-methylbenzaldehyde, a key intermediate, serves as a versatile scaffold for constructing complex molecules destined for pharmaceutical and agrochemical applications. Its unique substitution pattern—two adjacent fluorine atoms and a methyl group—offers a distinct electronic and steric profile for further chemical modification.

This guide provides an in-depth protocol for the scale-up synthesis of this compound, focusing on a highly regioselective method: the directed ortho-lithiation (DoM) of 1,2-difluoro-3-methylbenzene. We will explore the causality behind experimental choices, address the significant challenges of scaling up organometallic reactions, and detail the rigorous safety protocols required for handling pyrophoric reagents.

Synthetic Strategy: Selecting a Regioselective and Scalable Route

The primary challenge in synthesizing this compound is achieving formylation at the correct position (C1) of the 1,2-difluoro-3-methylbenzene starting material. Several strategies exist, each with distinct advantages and drawbacks for scale-up.

  • Vilsmeier-Haack Reaction : This method uses a Vilsmeier reagent (e.g., generated from POCl₃ and DMF) to formylate electron-rich aromatic rings.[2][3][4] While it avoids pyrophoric organolithiums, controlling regioselectivity on a polysubstituted ring can be challenging, potentially leading to isomeric impurities that are difficult to separate.[5]

  • Friedel-Crafts Formylation : Classic methods like the Gattermann-Koch reaction involve carbon monoxide and strong acids, often requiring high pressures and specialized industrial equipment, making them less suitable for typical research and development labs.[6][7]

  • Directed Ortho-Lithiation (DoM) : This is arguably the most precise method for laboratory-scale synthesis.[8] It leverages a "Directing Metalation Group" (DMG) to guide a strong base (an organolithium reagent) to deprotonate a specific adjacent position.[8][9] In 1,2-difluoro-3-methylbenzene, the fluorine atoms act as moderate DMGs, and their combined electronic influence, along with steric factors from the methyl group, allows for highly regioselective deprotonation. The resulting aryllithium intermediate can then be trapped with an electrophile like N,N-dimethylformamide (DMF) to yield the desired aldehyde.

Chosen Strategy: For this guide, we focus on the Directed Ortho-Lithiation pathway. Its high regioselectivity minimizes the formation of impurities, a crucial factor for efficient scale-up. While it involves hazardous organolithium reagents, the associated risks can be effectively managed through rigorous engineering controls and safety protocols, making it a powerful and reproducible method for producing high-purity material.[10]

Reaction Pathway Overview

Synthetic_Pathway cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_intermediate In Situ Intermediate cluster_workup Work-up & Purification cluster_product Final Product SM 1,2-Difluoro-3-methylbenzene Intermediate Aryllithium Species SM->Intermediate Lithiation Reagent1 1. n-BuLi, Anhydrous THF, -78 °C Reagent2 2. Anhydrous DMF, -78 °C to RT Reagent1->Intermediate Product This compound Reagent2->Product Intermediate->Product Formylation & Work-up Workup 1. Aqueous HCl Quench 2. Extraction 3. Column Chromatography Product->Workup Purification

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for a ~10 g scale synthesis. All operations involving organolithium reagents must be performed under a strict inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.

Part A: Reagent and Equipment Preparation
ReagentMW ( g/mol )Molar Eq.QuantityNotes
1,2-Difluoro-3-methylbenzene128.131.08.20 g (6.95 mL)Starting Material
n-Butyllithium (n-BuLi)64.061.128.1 mL of 2.5 M in hexanesTitrate before use
Anhydrous Tetrahydrofuran (THF)72.11-~400 mLFrom a solvent purification system or freshly distilled
N,N-Dimethylformamide (DMF)73.091.26.73 g (7.12 mL)Use anhydrous grade
Hydrochloric Acid (1 M)36.46-~150 mLFor quenching
Ethyl Acetate88.11-~300 mLFor extraction
Brine (Saturated NaCl)58.44-~100 mLFor washing
Anhydrous Magnesium Sulfate120.37-As neededDrying agent

Equipment Setup:

  • Assemble a 1 L three-necked, round-bottomed flask equipped with a magnetic stir bar, a digital thermometer probe, and two rubber septa.

  • Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of argon.[11][12]

  • Ensure all syringes and cannula for reagent transfer are oven-dried and cooled in a desiccator.

Part B: Step-by-Step Synthesis
  • Initial Setup: In the prepared flask, add 1,2-difluoro-3-methylbenzene (8.20 g, 64.0 mmol) via syringe. Add anhydrous THF (250 mL).

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Ensure the thermometer probe is submerged in the reaction mixture but not touching the flask walls.

  • Lithiation: Slowly add n-butyllithium (28.1 mL of 2.5 M solution, 70.4 mmol) dropwise via syringe over 30-40 minutes. Causality: A slow addition rate is critical to control the exotherm of the deprotonation reaction and prevent side reactions. The internal temperature must be maintained below -70 °C.

  • Stirring: After the addition is complete, stir the resulting solution at -78 °C for 1 hour to ensure the complete formation of the aryllithium intermediate.

  • Formylation (Electrophilic Quench): Add anhydrous DMF (6.73 g, 92.1 mmol) dropwise to the cold solution over 20 minutes. Maintain the internal temperature below -70 °C. An initial color change may be observed.

  • Warming: Once the DMF addition is complete, stir the reaction mixture at -78 °C for another 30 minutes, then remove the cooling bath and allow the mixture to warm slowly to room temperature over ~1.5 hours.

  • Quenching: In a separate beaker, prepare 150 mL of 1 M HCl in an ice bath. Slowly and carefully transfer the reaction mixture via cannula into the stirred, cold acid solution. Safety Note: This quench is exothermic and will release butane gas. Perform this step in a well-ventilated fume hood away from ignition sources.

  • Extraction: Transfer the quenched mixture to a 1 L separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing & Drying: Combine the organic layers and wash with water (1 x 100 mL) and then brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of ethyl acetate.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or low-melting solid.

Part C: Purification

The crude product can be purified by flash column chromatography on silica gel.

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 2% and increasing to 10%).

  • Monitoring: Use thin-layer chromatography (TLC) to track the separation.

  • Result: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. A typical yield is in the range of 75-85%.

Process Optimization and Scale-Up Considerations

Transitioning a synthesis from the bench to a larger scale introduces significant challenges that must be proactively managed.[13]

ParameterLaboratory Scale (1-10 g)Pilot/Kilo Scale (>100 g)Rationale for Change
Heat Transfer Surface cooling (Dewar flask) is sufficient.Requires a jacketed reactor with a circulating coolant system.The surface-area-to-volume ratio decreases dramatically, making heat dissipation inefficient without active cooling. Poor heat control can lead to runaway reactions.
Reagent Addition Syringe or addition funnel.Metered pumps or pressure-equalized addition funnels with inert gas pressure.Transferring large volumes of pyrophoric n-BuLi via syringe is unsafe and impractical.[11] Controlled pumping ensures a consistent, safe addition rate.
Mixing Magnetic stirrer.Overhead mechanical stirrer with a properly designed impeller (e.g., pitched-blade turbine).Efficient mixing is critical to maintain temperature homogeneity and prevent localized "hot spots" during reagent addition.
Quenching Add reaction mixture to quench solution ("normal quench").Add quench solution to the reaction mixture ("reverse quench") or use a dedicated quenching vessel.A reverse quench allows for better temperature control of the highly exothermic quenching process on a large scale.
Temperature -78 °C (Dry Ice/Acetone).-70 °C to -60 °C.Achieving and maintaining -78 °C in large reactors is energy-intensive. A slightly higher, but well-controlled, temperature is often more practical and can be sufficient.

Analytical Characterization

Confirming the identity and purity of the final product is essential.[1]

Analysis MethodExpected ResultPurpose
¹H NMR (CDCl₃, 400 MHz)δ ~10.3 (s, 1H, -CHO), 7.6-7.8 (m, 1H, Ar-H), 7.1-7.3 (m, 1H, Ar-H), 2.4 (s, 3H, -CH₃).Confirms proton environment and structural integrity.
¹⁹F NMR (CDCl₃, 376 MHz)Two distinct multiplets in the aromatic region.Confirms the presence and environment of the two fluorine atoms.
¹³C NMR (CDCl₃, 101 MHz)δ ~188 (d, -CHO), signals for 6 aromatic carbons (with C-F couplings), ~15 (q, -CH₃).Confirms carbon skeleton and functional groups.
GC-MS M/z = 156.04 (M⁺).[14]Confirms molecular weight and assesses for volatile impurities.
FT-IR (ATR)ν ~1690-1710 cm⁻¹ (strong, C=O stretch of aldehyde).Confirms the presence of the key aldehyde functional group.
HPLC/GC Purity >98%Quantifies the purity of the final product.

Safety and Hazard Management: A Non-Negotiable Priority

The use of pyrophoric organolithium reagents necessitates a culture of extreme caution and preparedness.[15][16]

ReagentKey HazardsRecommended PPE & Handling Precautions
n-Butyllithium Pyrophoric (ignites spontaneously in air) , corrosive, water-reactive.[12][15]Mandatory: Flame-retardant lab coat, safety glasses and face shield, nitrile gloves under heavy-duty neoprene or Nomex gloves.[15][16] Handle exclusively under an inert atmosphere.[17]
Tetrahydrofuran (THF) Highly flammable, can form explosive peroxides.Work in a fume hood, away from ignition sources. Use freshly purified/inhibited solvent.
Hexanes Highly flammable, neurotoxin.Use in a well-ventilated fume hood.
1 M Hydrochloric Acid Corrosive.Wear standard lab coat, gloves, and safety glasses.
Emergency Procedures for n-Butyllithium:
  • Spills: Do NOT use water or a CO₂ extinguisher. Smother small spills with sand, Met-L-X, or other Class D extinguisher powder.[17]

  • Fire: If a fire occurs, evacuate the area and contact emergency services. Only trained personnel should attempt to use a Class D fire extinguisher.

  • Personnel Contact: Immediately flush the affected skin area with copious amounts of water, removing contaminated clothing. Seek immediate medical attention.[16]

  • Quenching Residual Reagent: Unused or residual n-BuLi should be quenched by slowly adding it to an inert solvent like heptane, followed by the very slow addition of a proton source like isopropanol at a controlled temperature.[12]

Logical Flow of Safety Checks

Safety_Workflow Start Experiment Planned PPE Verify Correct PPE is Worn (FR Coat, Face Shield, Gloves) Start->PPE Hood Check Fume Hood Functionality & Remove Clutter PPE->Hood Inert Ensure Inert Atmosphere is Stable (Positive Argon Flow) Hood->Inert Extinguisher Locate Class D Extinguisher & Spill Kit (Sand) Inert->Extinguisher Buddy Confirm 'Buddy System' is in Place (Never Work Alone) Extinguisher->Buddy Proceed Proceed with Reagent Transfer Buddy->Proceed

Caption: Pre-operational safety checklist for handling organolithium reagents.

Conclusion

The directed ortho-lithiation route offers a highly effective and regioselective method for the scaled synthesis of this compound. While the pyrophoric nature of the key reagent, n-butyllithium, presents significant hazards, these can be successfully mitigated through meticulous planning, appropriate engineering controls, and unwavering adherence to safety protocols. By understanding the chemical principles behind each step and anticipating the challenges of scale-up, researchers can confidently and safely produce this valuable intermediate for further application in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Difluoro-4-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The primary synthetic route discussed is the Vilsmeier-Haack formylation of 1,2-difluoro-3-methylbenzene, a robust but nuanced transformation.

I. Overview of the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[1][2] The process involves two key stages:

  • Formation of the Vilsmeier Reagent: A substituted amide, typically N,N-dimethylformamide (DMF), reacts with an acid chloride like phosphorus oxychloride (POCl₃) to form an electrophilic chloroiminium salt, known as the Vilsmeier reagent.[3][4][5]

  • Electrophilic Aromatic Substitution: The electron-rich arene attacks the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous workup to yield the desired aryl aldehyde.[1][3][4]

While effective, the substrate , 1,2-difluoro-3-methylbenzene, presents a unique challenge. The fluorine atoms are strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution.[6] However, the methyl group is an activating, ortho-, para-director, which helps to facilitate the reaction and directs the formylation to the desired position. Careful control of reaction parameters is therefore critical to achieving a high yield.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format.

dot

Caption: Troubleshooting Decision Tree for Synthesis.

Question 1: My reaction shows very low or no conversion of the 1,2-difluoro-3-methylbenzene starting material, even after several hours. What's going wrong?

Answer: This is a common issue, often related to the activity of the Vilsmeier reagent or insufficient reaction conditions.

  • Causality: The two fluorine atoms deactivate the aromatic ring, making it less nucleophilic. Consequently, a highly active Vilsmeier reagent and sufficient thermal energy are required to drive the electrophilic substitution.[5][6]

  • Troubleshooting Steps:

    • Vilsmeier Reagent Integrity: The Vilsmeier reagent is sensitive to moisture and can degrade. It is best prepared in situ just before use. Ensure your DMF is anhydrous and your POCl₃ is of high quality. The formation of the reagent from DMF and POCl₃ is exothermic; this step should be performed at 0°C with careful, slow addition of POCl₃ to DMF to prevent decomposition.[7]

    • Reaction Temperature: For deactivated substrates, room temperature is often insufficient. The reaction may require heating. Monitor the reaction by TLC or GC-MS while incrementally increasing the temperature. A range of 80-100°C is often effective for formylating deactivated arenes.

    • Stoichiometry: A molar excess of the Vilsmeier reagent (1.5 to 3.0 equivalents) is typically necessary to achieve good conversion with electron-deficient substrates.

Question 2: My TLC/GC-MS analysis shows the formation of multiple products. How can I improve the regioselectivity?

Answer: While the methyl group strongly directs the formylation to the para position (C5), some formation of the ortho isomer (C6) can occur, leading to the undesired 3,4-difluoro-2-methylbenzaldehyde.

  • Causality: The regioselectivity of the Vilsmeier-Haack reaction is governed by both electronic and steric effects.[3] While the C5 position is electronically favored due to the directing effect of the methyl group, high temperatures can sometimes overcome the activation energy barrier for substitution at the more sterically hindered C6 position.

  • Troubleshooting Steps:

    • Temperature Control: This is the most critical parameter. Try running the reaction at the lowest temperature that still provides a reasonable conversion rate. An optimal balance must be found.

    • Solvent Choice: While DMF is part of the reagent, using an additional inert solvent like 1,2-dichloroethane (DCE) or acetonitrile can sometimes modulate reactivity and improve selectivity.

    • Purification Strategy: If isomer formation is unavoidable, purification is key. The isomers often have very similar polarities, making column chromatography challenging. Consider converting the aldehyde mixture to a crystalline derivative, such as a Schiff base or a bisulfite adduct, which may be more easily separated by recrystallization, followed by hydrolysis to regenerate the pure aldehyde.[8]

Question 3: The reaction worked, but after workup, my product is a dark, gummy oil that won't solidify or crystallize. What causes this?

Answer: This issue usually points to impurities from an incomplete reaction, incomplete hydrolysis, or side-product formation.

  • Causality: The intermediate iminium salt formed after the electrophilic attack must be completely hydrolyzed to the aldehyde.[4][5] Incomplete hydrolysis leaves charged species that, along with residual DMF and phosphorus byproducts, can result in a gummy product. Aldehydes can also be prone to oxidation or polymerization.[9]

  • Troubleshooting Steps:

    • Hydrolysis/Workup: Ensure the hydrolysis step is complete. After the reaction time, the mixture should be quenched by pouring it onto ice, followed by the addition of a base (e.g., sodium acetate, sodium hydroxide, or sodium bicarbonate solution) to neutralize the acidic medium and facilitate hydrolysis. Vigorous stirring during this step is crucial.[3]

    • Aqueous Washes: Wash the organic extract thoroughly. Multiple washes with water will help remove residual DMF. A wash with a dilute sodium bicarbonate solution will remove any acidic impurities, including the corresponding carboxylic acid formed from over-oxidation.[9]

    • Purification: If washes are insufficient, column chromatography using a non-polar solvent system (e.g., hexanes/ethyl acetate) can remove baseline impurities. Flushing the crude product through a short plug of silica gel or basic alumina can also be effective.[10]

III. Frequently Asked Questions (FAQs)

  • Q1: What is the optimal ratio of DMF to POCl₃?

    • A stoichiometric ratio of 1:1 is theoretically required to form the Vilsmeier reagent. However, a slight excess of POCl₃ (e.g., 1.1 to 1.2 equivalents relative to DMF) is sometimes used to ensure complete activation of the DMF. For the overall reaction, a common starting point is Substrate:POCl₃:DMF in a 1 : 1.5 : 10 ratio, where DMF can also serve as the solvent.

  • Q2: Can I use other formylating agents?

    • Yes, other Vilsmeier-type reagents can be generated (e.g., using oxalyl chloride instead of POCl₃), but the DMF/POCl₃ system is the most common, cost-effective, and well-documented for this transformation.[3][4]

  • Q3: How do I monitor the reaction progress effectively?

    • Thin-Layer Chromatography (TLC) is the simplest method. Use a non-polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). The product aldehyde will be more polar (lower Rf) than the starting material. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, GC-MS is ideal.

  • Q4: My final product is slightly yellow. Is this a problem?

    • A pale yellow color is common for aromatic aldehydes and is not typically indicative of significant impurity. However, a dark brown or black color suggests the presence of polymeric or degradation byproducts, requiring further purification.

IV. Optimized Experimental Protocol

This protocol is a recommended starting point. Modifications may be necessary based on your specific laboratory conditions and observations.

dot

Caption: General Experimental Workflow.

Materials:

  • 1,2-Difluoro-3-methylbenzene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (10 eq.).

  • Cool the flask to 0°C in an ice bath.

  • Add POCl₃ (1.5 eq.) dropwise to the stirred DMF via the dropping funnel over 30 minutes. A thick, white precipitate of the Vilsmeier reagent may form. Stir the mixture at 0°C for an additional 30 minutes.

  • Add 1,2-difluoro-3-methylbenzene (1.0 eq.) dropwise to the mixture, maintaining the temperature at 0°C.

  • After the addition is complete, slowly allow the reaction to warm to room temperature, then heat to 80-100°C using an oil bath.

  • Monitor the reaction's progress every 1-2 hours using TLC or GC.

  • Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate or 10% NaOH until the pH is ~7-8. Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) or vacuum distillation to afford this compound as a clear to pale yellow liquid or low-melting solid.[11]

Data Summary Table
ParameterRecommended RangeImpact on Yield/Purity
Substrate:POCl₃ Ratio 1 : 1.2 – 1 : 2.0Higher ratio increases conversion but may lead to side products.
Reaction Temperature 60°C – 110°CToo low = no reaction; Too high = decreased regioselectivity.
Reaction Time 4 – 12 hoursMonitor by TLC/GC to determine optimal time and avoid degradation.
Hydrolysis pH 7 – 9Crucial for complete conversion of intermediate to final product.

V. References

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--

  • Slideshare. (n.d.). Vilsmeier haack rxn. Retrieved from --INVALID-LINK--

  • Reddit. (2015). Purifying aldehydes? Retrieved from --INVALID-LINK--

  • ResearchGate. (2014). Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity? Retrieved from --INVALID-LINK--

  • ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from --INVALID-LINK--

  • YouTube. (2021). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formylation. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). General procedures for the purification of Aldehydes. Retrieved from --INVALID-LINK--

  • Advanced ChemBlocks. (n.d.). This compound 95%. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved from --INVALID-LINK--

  • ResearchGate. (2014). Reaction of hydrazones derived from electron-deficient ketones with Vilsmeier-Haack reagent. Retrieved from --INVALID-LINK--

  • Biosynth. (n.d.). 2,4-Difluoro-3-methylbenzaldehyde. Retrieved from --INVALID-LINK--

  • PrepChem.com. (n.d.). Synthesis of 4-trifluoromethylbenzaldehyde. Retrieved from --INVALID-LINK--

  • Amerigo Scientific. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023). Formylation. Retrieved from --INVALID-LINK--

  • ACS Publications. (2020). η2 Coordination of Electron-Deficient Arenes with Group 6 Dearomatization Agents. Retrieved from --INVALID-LINK--

  • PubMed Central. (n.d.). The Formylation of N,N‑Dimethylcorroles. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of 2,3-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Difluoro-4-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who require this key building block in its highest purity for sensitive downstream applications. Impurities can lead to undesirable side reactions, reduced yields, and complications in pharmacological profiling. This document provides in-depth troubleshooting advice and validated protocols to address common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities typically arise from the synthetic route used. Common contaminants include:

  • Unreacted Starting Materials: Such as 1,2-difluoro-3-methylbenzene.

  • Isomeric Byproducts: Positional isomers like 3,4-difluoro-2-methylbenzaldehyde or 2,5-difluoro-4-methylbenzaldehyde may form depending on the regioselectivity of the formylation reaction.

  • Over-oxidation Products: The corresponding carboxylic acid (2,3-Difluoro-4-methylbenzoic acid) can be present if the reaction conditions are too harsh or exposed to air for prolonged periods.

  • Residual Solvents: Solvents used in the synthesis and workup (e.g., dichloromethane, ethyl acetate, hexanes) are often present.[1]

Q2: What is the recommended primary purification technique for this compound?

A2: For lab-scale purification (milligrams to grams), silica gel column chromatography is the most effective and widely used method.[2] It excels at separating the moderately polar target aldehyde from less polar starting materials and more polar byproducts like the corresponding carboxylic acid.[1] For industrial-scale production or to remove close-boiling impurities, vacuum distillation may be a viable alternative.[3]

Q3: How can I reliably assess the purity of my final product?

A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment of compounds like this compound.[4][5] A reversed-phase C18 column with a methanol/water or acetonitrile/water mobile phase typically provides excellent resolution.[4] For qualitative analysis and reaction monitoring, Thin-Layer Chromatography (TLC) is a rapid and effective tool.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming structural identity and detecting impurities that may not have a UV chromophore for HPLC detection.[6]

Q4: What are the optimal storage conditions for purified this compound?

A4: Benzaldehydes are susceptible to oxidation to carboxylic acids, especially in the presence of light and air. Therefore, the purified compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term stability, refrigeration at 2°C - 8°C is recommended.

Troubleshooting Guide: Purification Workflows

This section addresses specific problems that may arise during the purification process.

Q5: My compound appears to be degrading on the silica gel column, leading to streaking on TLC and low recovery. What's happening and how can I fix it?

A5: This is a classic issue caused by the acidic nature of standard silica gel, which can catalyze the decomposition of sensitive compounds.[7] Aldehydes can be particularly susceptible.

  • Causality: The silanol groups (Si-OH) on the surface of silica gel are weakly acidic and can promote side reactions.

  • Solution 1: Deactivate the Silica Gel. Before preparing your column, you can neutralize the silica gel. Create a slurry of the silica in your non-polar eluent (e.g., hexane) and add 1% triethylamine (v/v). Stir for 5-10 minutes before packing the column. This neutralizes the acidic sites.

  • Solution 2: Use an Alternative Stationary Phase. If deactivation is insufficient, consider using a less acidic stationary phase like alumina (neutral or basic grade). However, you will need to re-optimize your solvent system using TLC with alumina plates first.[7]

Q6: I'm struggling to get good separation between my product and an impurity during column chromatography. The spots are too close on TLC.

A6: Poor separation is almost always a solvent system issue, assuming the column is packed correctly.

  • Causality: The eluent (mobile phase) does not have the optimal polarity to differentiate between the components of the mixture as they interact with the stationary phase.[8]

  • Troubleshooting Workflow:

    • TLC Optimization is Key: The goal is to find a solvent system that gives your product an Rf value of approximately 0.2-0.35. This provides the best balance for good separation on a column.

    • Systematically Vary Polarity: Start with a low-polarity system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the proportion of the more polar solvent (ethyl acetate). Test ratios like 90:10, 85:15, etc., until you achieve the target Rf and maximize the distance (ΔRf) between your product and the impurity.

    • Consider a Third Solvent: Sometimes, a three-component system can improve separation. Adding a small amount of a solvent with intermediate polarity, like dichloromethane (DCM), can modulate selectivity.

Q7: My HPLC analysis shows the final product is only 95% pure, but I have a single spot on TLC. Why is there a discrepancy?

A7: This highlights the difference in resolving power between the two techniques.

  • Causality: HPLC is a high-resolution technique capable of separating compounds with very similar structures that may co-elute and appear as a single spot on a TLC plate.[5] The impurity may have a very similar Rf but a different retention time under HPLC conditions.

  • Solution: Trust the HPLC data for final purity assessment. To remove the persistent impurity, you may need to employ a different purification technique or optimize your chromatography. Try using a very slow gradient elution in your column chromatography or switch to a different stationary phase (e.g., from silica to a reversed-phase C18 silica) if the impurity has a significantly different hydrophobicity.

Purification Workflow Decision Diagram

The following diagram outlines a logical decision-making process for purifying crude this compound.

Purification_Decision_Tree start Crude Product tlc_test Run TLC in Hexane:EtOAc (85:15) start->tlc_test check_spots Assess Spot Separation & Product Rf tlc_test->check_spots good_sep Good Separation (Product Rf ~0.3, ΔRf > 0.1) check_spots->good_sep Yes bad_sep Poor Separation (Spots Overlap) check_spots->bad_sep No streak Product Streaks or Stays at Baseline check_spots->streak Degradation? column_chrom Proceed with Flash Column Chromatography good_sep->column_chrom optimize_solvent Optimize Solvent System (Vary Polarity, e.g., 9:1 -> 7:3) bad_sep->optimize_solvent check_stability Test Compound Stability on Silica (2D TLC) streak->check_stability purity_check Combine Fractions & Assess Purity (HPLC/NMR) column_chrom->purity_check optimize_solvent->tlc_test stable Compound is Stable check_stability->stable Stable unstable Compound is Unstable check_stability->unstable Unstable stable->optimize_solvent deactivate_silica Use Deactivated Silica (1% Et3N in Eluent) unstable->deactivate_silica deactivate_silica->column_chrom

Caption: Decision tree for purification strategy.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for the purification of 1-2 grams of crude this compound.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)[1]

  • Solvents: n-Hexane and Ethyl Acetate (HPLC grade)[1]

  • Glass chromatography column

  • TLC plates, chamber, and UV lamp

  • Collection tubes

Step-by-Step Procedure:

  • Solvent System Selection: As determined by TLC, prepare an appropriate mobile phase. A common starting point is Hexane:Ethyl Acetate (90:10).

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.[2] Add a thin layer (0.5 cm) of sand.

    • In a beaker, mix ~40 g of silica gel per 1 g of crude mixture with the Hexane:EtOAc eluent to form a free-flowing slurry.[2]

    • Pour the slurry into the column. Use additional eluent to rinse any remaining silica into the column.

    • Gently tap the column to pack the silica bed and remove air bubbles. Open the stopcock to drain some solvent, ensuring the top of the silica bed is flat and level. Never let the column run dry.[8]

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product (~1 g) in a minimal amount of a volatile solvent like DCM.

    • Add ~2-3 g of silica gel to this solution and concentrate to dryness on a rotary evaporator to obtain a free-flowing powder.[7]

    • Carefully add this powder onto the sand layer in the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (using a pump or bulb) to begin elution.

    • Collect fractions (e.g., 10-15 mL per tube) and monitor the separation by TLC.

    • Spot every few fractions on a TLC plate to identify which ones contain your purified product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Column Chromatography Workflow Diagram

Column_Workflow cluster_prep Preparation cluster_run Execution cluster_post Isolation prep_solvent 1. Select & Prepare Eluent via TLC pack_column 2. Pack Column (Slurry Method) prep_solvent->pack_column load_sample 3. Load Sample (Dry Loading) pack_column->load_sample elute 4. Elute with Solvent System load_sample->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine concentrate 8. Concentrate via Rotary Evaporation combine->concentrate final_product Purified Product concentrate->final_product

Caption: Workflow for flash column chromatography.

Protocol 2: Purity Assessment by HPLC

Instrumentation and Conditions: The following conditions are a robust starting point and are based on methods for structurally similar compounds.[4]

ParameterValue
HPLC System Standard analytical HPLC with UV-Vis Detector
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic Methanol:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection λ 254 nm
Injection Vol. 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of a reference standard (if available) at ~1 mg/mL in methanol.

  • Sample Preparation: Accurately weigh ~10 mg of your purified product and dissolve it in 10 mL of methanol to achieve a concentration of ~1 mg/mL.

  • Analysis:

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[5]

    • Inject a blank (methanol) to ensure a clean baseline.

    • Inject the sample solution.

    • Analyze the resulting chromatogram. Purity is typically calculated based on the area percentage of the main product peak relative to the total area of all peaks.

References

Technical Support Center: Synthesis of 2,3-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Difluoro-4-methylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of its synthesis. Our goal is to provide you with the expertise and insights needed to optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Question 1: I am attempting a Vilsmeier-Haack formylation of 2,3-difluorotoluene, but I am getting a low yield of the desired product. What could be the issue?

Answer:

Low yields in the Vilsmeier-Haack reaction of 2,3-difluorotoluene can stem from several factors, primarily related to the electronic nature of the substrate and the reaction conditions.

  • Probable Cause 1: Reduced Aromatic Ring Activity: The two fluorine atoms, being electron-withdrawing, decrease the electron density of the aromatic ring. The Vilsmeier reagent is a relatively weak electrophile and reacts more efficiently with electron-rich aromatic compounds.[1][2][3] The methyl group is activating, but its effect may not be sufficient to overcome the deactivating effect of the two fluorine atoms.

  • Solution 1: Modifying Reaction Conditions:

    • Increase Temperature: Vilsmeier-Haack reactions can be performed at a range of temperatures, often from 0°C to 80°C.[4] If you are running the reaction at a low temperature, a carefully controlled increase in temperature may enhance the reaction rate.

    • Extended Reaction Time: Monitor the reaction by TLC or GC. If the starting material is being consumed slowly, extending the reaction time may be necessary.

    • Solvent Choice: While DMF is a reactant, using it as a solvent is common. In some cases, chlorinated solvents are used.[1] Ensure your solvent is anhydrous, as water will quench the Vilsmeier reagent.

  • Probable Cause 2: Incomplete Hydrolysis of the Iminium Intermediate: The final step of the Vilsmeier-Haack reaction is the hydrolysis of the iminium salt to the aldehyde.[5] Incomplete hydrolysis will result in a lower yield of the desired product.

  • Solution 2: Ensuring Complete Hydrolysis:

    • Vigorous Stirring: During the aqueous workup, ensure vigorous stirring to maximize the contact between the organic and aqueous phases.

    • Sufficient Time: Allow adequate time for the hydrolysis to complete. Gentle heating during the hydrolysis step can sometimes be beneficial, but should be done cautiously to avoid side reactions.

Question 2: My Vilsmeier-Haack formylation is producing a mixture of isomers. How can I improve the regioselectivity for this compound?

Answer:

The formation of regioisomers is a common challenge in electrophilic aromatic substitution. The directing effects of the substituents on 2,3-difluorotoluene will dictate the position of formylation.

  • Understanding Directing Effects:

    • The methyl group is an ortho, para-director.

    • Fluorine is an ortho, para-director, but deactivating.

    • In 2,3-difluorotoluene, the positions are influenced as follows:

      • Position 4: para to the methyl group and ortho to the fluorine at position 3.

      • Position 5: meta to the methyl group and ortho to the fluorine at position 2.

      • Position 6: ortho to the methyl group.

  • Probable Cause: Competing Directing Effects: The Vilsmeier-Haack reaction is sensitive to both electronic and steric effects.[1] While the methyl group strongly directs para, the fluorine atoms also influence the regioselectivity. It is plausible that formylation could occur at other positions, leading to isomers like 2,3-difluoro-5-methylbenzaldehyde or 2,3-difluoro-6-methylbenzaldehyde.

  • Solution: Optimizing for the Desired Isomer:

    • Temperature Control: Lowering the reaction temperature may increase the selectivity of the reaction, favoring the thermodynamically more stable product.

    • Lewis Acid Additives: While not standard for Vilsmeier-Haack, in some formylation reactions, the choice of Lewis acid can influence regioselectivity. However, this would be a significant deviation from the standard protocol.

    • Purification: If isomeric byproducts are unavoidable, careful purification by column chromatography or fractional distillation will be necessary.

Question 3: I am trying an ortho-lithiation approach on 1,2-difluoro-3-methylbenzene followed by quenching with a formylating agent, but I am getting a complex mixture of products, including what appears to be a benzaldehyde without the methyl group.

Answer:

Ortho-lithiation is a powerful tool for regioselective synthesis, but it is not without its own set of potential side reactions, especially with a substrate like 1,2-difluoro-3-methylbenzene.

  • Probable Cause 1: Benzylic Lithiation: The methyl group protons are acidic and can be deprotonated by strong bases like alkyllithiums. This is a known competing reaction to ortho-lithiation.[6][7] Lithiation at the benzylic position would lead to the formation of 2,3-difluorobenzyl derivatives after quenching.

  • Solution 1: Favoring Ortho-lithiation over Benzylic Lithiation:

    • Choice of Base: Lithium amides, such as lithium diisopropylamide (LDA), are often used to favor benzylic lithiation.[6] Conversely, alkyllithiums like n-BuLi or sec-BuLi, especially in the presence of a coordinating agent like TMEDA, are more commonly used for ortho-lithiation.[8] Experimenting with the choice of base is crucial.

    • Directing Groups: The fluorine atoms in your substrate can act as directing groups for ortho-lithiation.[9] The position ortho to a fluorine atom is a potential site for deprotonation.

  • Probable Cause 2: Multiple Lithiation Sites: The fluorine atoms and the methyl group can all direct lithiation. The position between the two fluorine atoms is also a potential site for lithiation. This can lead to a mixture of lithiated intermediates and, consequently, a mixture of products upon quenching.

  • Solution 2: Controlling Regioselectivity:

    • Temperature: Perform the lithiation at a low temperature (typically -78 °C) to enhance selectivity.[9]

    • Careful Stoichiometry: Use a precise amount of the lithiating agent to avoid multiple deprotonations.

  • Probable Cause 3: Decomposition: Aryllithium species can be unstable, especially at higher temperatures, potentially leading to decomposition pathways.[9]

  • Solution 3: Maintaining Stability:

    • Keep the reaction at a low temperature throughout the process until the electrophile is added.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: The choice of synthetic route depends on the available starting materials, scalability, and desired purity.

  • Ortho-lithiation of 1,2-difluoro-3-methylbenzene followed by formylation offers a highly regioselective approach, provided that benzylic lithiation can be suppressed. The directing effects of the fluorine and methyl groups would strongly favor lithiation at the 4-position.

  • Vilsmeier-Haack formylation of 2,3-difluorotoluene is a direct method but may suffer from lower yields due to the deactivated ring and potential for isomeric byproducts.[1][3]

  • Other formylation methods like the Duff reaction are generally more suited for electron-rich phenols.[10][11] The Gattermann-Koch reaction has limitations and may not be suitable for this substrate.[12][13]

Q2: What are the key safety precautions to consider during these syntheses?

A2:

  • Organolithium Reagents: Alkyllithiums are pyrophoric and react violently with water. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and techniques.

  • Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) is corrosive and reacts with moisture. The Vilsmeier reagent itself is a reactive species. These reactions should be performed in a well-ventilated fume hood.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q3: How can I effectively monitor the progress of my reaction?

A3:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting material and the formation of the product. Use an appropriate solvent system to achieve good separation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative analysis and to identify byproducts, GC-MS is an excellent technique. It can help you determine the ratio of isomers and other impurities.

Experimental Protocols & Data

Table 1: Comparison of Potential Synthetic Routes
MethodStarting MaterialKey ReagentsCommon Side Reactions
Ortho-lithiation 1,2-Difluoro-3-methylbenzenen-BuLi/TMEDA, DMFBenzylic lithiation, multiple lithiation sites
Vilsmeier-Haack 2,3-DifluorotoluenePOCl₃, DMFIsomer formation, low yield
Detailed Protocol: Ortho-lithiation and Formylation

This protocol is a representative procedure and may require optimization.

Step 1: Ortho-lithiation

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq.).

  • Slowly add n-butyllithium (1.1 eq.) to the stirred solution.

  • Add a solution of 1,2-difluoro-3-methylbenzene (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1-2 hours.

Step 2: Formylation

  • Slowly add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) to the reaction mixture, ensuring the temperature remains below -70 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for another hour.

  • Slowly warm the reaction to room temperature and stir for an additional 1-2 hours.

Step 3: Work-up and Purification

  • Quench the reaction by carefully adding it to a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizing the Chemistry

Main Reaction Pathway: Ortho-lithiation

start 1,2-Difluoro-3-methylbenzene intermediate Lithium Intermediate start->intermediate n-BuLi, TMEDA, THF, -78°C product This compound intermediate->product 1. DMF 2. H₃O⁺ workup start 1,2-Difluoro-3-methylbenzene side_intermediate Benzylic Lithium Intermediate start->side_intermediate Strong Base (e.g., LDA) side_product Side Product side_intermediate->side_product Quenching with Electrophile decision decision start Low Yield or Impure Product check_reaction Identify Synthesis Route start->check_reaction vilsmeier Vilsmeier-Haack check_reaction->vilsmeier Formylation lithiation Ortho-lithiation check_reaction->lithiation v_q1 v_q1 vilsmeier->v_q1 Low Yield? l_q1 l_q1 lithiation->l_q1 Complex Mixture? v_a1_temp Increase Temperature/Time v_q1->v_a1_temp Yes v_q2 Isomers Present? v_q1->v_q2 No v_a2_temp Lower Temperature v_q2->v_a2_temp Yes l_a1_base Check Base (n-BuLi vs. LDA) l_q1->l_a1_base Yes l_a2_temp l_a2_temp l_a1_base->l_a2_temp Adjust Temperature

References

Technical Support Center: Optimizing Reaction Conditions for 2,3-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2,3-Difluoro-4-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the formylation of 1,2-difluoro-3-methylbenzene. We will explore the causality behind experimental choices, provide detailed troubleshooting protocols, and offer data-driven insights to enhance your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

There are two principal and highly effective methods for the formylation of 1,2-difluoro-3-methylbenzene to yield the target compound:

  • Directed ortho-Lithiation (DoM): This is often the preferred method for achieving high regioselectivity. The reaction involves the deprotonation of the aromatic ring at the position ortho to a directing metalating group (DMG), followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[1] In the case of 1,2-difluoro-3-methylbenzene, the fluorine atom at the 2-position can act as a moderate DMG, directing lithiation to the C3 position. However, the fluorine at the 3-position more effectively directs lithiation to the C4 position, which is sterically accessible and electronically favored, leading to the desired product after quenching.[2]

  • Vilsmeier-Haack Reaction: This classic method introduces a formyl group to electron-rich aromatic rings using a Vilsmeier reagent, which is typically formed in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[3] While powerful, its success with 1,2-difluoro-3-methylbenzene is contingent on the substrate's reactivity. The two electron-withdrawing fluorine atoms deactivate the ring, making it less nucleophilic, while the methyl group provides some activation.[4] This electronic tug-of-war makes careful optimization of reaction conditions critical.

Q2: Why is regioselectivity a concern, and how do I control it?

Regioselectivity is crucial because the starting material, 1,2-difluoro-3-methylbenzene, has multiple positions where formylation could potentially occur. The ideal product is formylated at the C4 position.

  • In Directed ortho-Lithiation: The regioselectivity is primarily controlled by the directing ability of the fluorine atoms. The organolithium base coordinates to the Lewis basic fluorine atom, facilitating deprotonation at the adjacent ortho position.[1] The fluorine at C3 directs lithiation to the C4 position. To ensure this outcome, precise control of temperature (typically -78 °C) is essential to prevent loss of selectivity or side reactions.[2]

  • In the Vilsmeier-Haack Reaction: Selectivity is governed by the combined electronic and steric effects of the substituents. The methyl group is an ortho-, para- director. The C4 position is para to the methyl group, making it an electronically favored site. The fluorine atoms are deactivating but also direct ortho and para. The convergence of these directing effects favors the C4 position, but isomeric impurities can still arise under suboptimal conditions.[5]

The diagram below illustrates the directing influences on the starting material.

Caption: Directing effects on 1,2-difluoro-3-methylbenzene.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or Inconsistent Product Yield

A low yield is the most common issue, often stemming from reagent sensitivity or suboptimal reaction parameters.

Probable CauseScientific Rationale & Suggested Solutions
Moisture Contamination Both organolithium bases (e.g., n-BuLi) and the Vilsmeier reagent are highly reactive towards water.[6] Trace moisture will quench these reagents, drastically reducing the effective concentration and halting the reaction. Solutions: • Rigorously flame-dry all glassware under vacuum and cool under an inert atmosphere (N₂ or Ar). • Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. • Use fresh, high-quality n-BuLi (titrate to confirm concentration) and POCl₃.
Incorrect Reaction Temperature For ortho-lithiation: Temperatures above -70 °C can lead to side reactions, including reaction with THF solvent or loss of regioselectivity. The lithiated intermediate may not be stable at higher temperatures.[2] For Vilsmeier-Haack: The deactivated ring may require heating to proceed at a reasonable rate.[5] However, excessive heat can promote polymerization or the formation of side products.[7] Solutions:ortho-Lithiation: Maintain a strict temperature of -78 °C (dry ice/acetone bath) during base addition and for the duration of the lithiation. • Vilsmeier-Haack: Start at a lower temperature (e.g., 0-25 °C) and monitor by TLC/GC. If no reaction occurs, gradually increase the temperature (e.g., to 50-80 °C) and monitor for product formation versus impurity generation.
Insufficient Reagent Stoichiometry For ortho-lithiation: A slight excess of the organolithium base (e.g., 1.1-1.2 equivalents) is often required to ensure complete deprotonation, accounting for any trace impurities that may consume the base. For Vilsmeier-Haack: The stoichiometry of DMF to POCl₃ is critical for efficient formation of the Vilsmeier reagent. A common ratio is 1:1, but using DMF as the solvent is also effective.[8] An excess of the Vilsmeier reagent relative to the substrate may be needed. Solutions: • Accurately determine the concentration of your alkyllithium reagent via titration. • Experiment with increasing the equivalents of the formylating agent in small increments.
Poor Reagent Addition Technique Rapid addition of reagents can cause localized temperature spikes (exotherms), leading to side reactions. Solutions: • Add the organolithium base or POCl₃ dropwise via a syringe pump over a prolonged period (e.g., 30-60 minutes) to maintain strict temperature control.

Below is a workflow to systematically troubleshoot low yield issues.

G cluster_temp Temperature Optimization start Low or No Yield Observed check_moisture Verify Anhydrous Conditions (Glassware, Solvents, Atmosphere) start->check_moisture check_reagents Assess Reagent Quality (Titre n-BuLi, Fresh POCl₃/DMF) check_moisture->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp lithiation_temp Lithiation: Maintain at -78°C? optimize_temp->lithiation_temp vh_temp Vilsmeier: Gradual Heating Applied? optimize_temp->vh_temp lithiation_temp->optimize_temp No, Adjust optimize_stoich Adjust Reagent Stoichiometry (Increase Base or Vilsmeier Reagent) lithiation_temp->optimize_stoich Yes vh_temp->optimize_temp No, Adjust vh_temp->optimize_stoich Yes check_addition Review Addition Technique (Slow, Dropwise Addition?) optimize_stoich->check_addition check_addition->optimize_stoich No, Refine success Yield Improved check_addition->success Yes

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Formation of Impurities and Side Products

The presence of unexpected spots on a TLC plate or peaks in a GC-MS spectrum indicates side reactions or incomplete conversion.

Probable CauseScientific Rationale & Suggested Solutions
Isomer Formation As discussed in FAQ2, suboptimal conditions can lead to formylation at other positions on the ring (e.g., C6). This is more common in the Vilsmeier-Haack reaction due to its electrophilic substitution mechanism. Solutions:Prioritize the ortho-lithiation route for higher regioselectivity. [1] • If using Vilsmeier-Haack, screen different Lewis acids or reaction temperatures to find conditions that maximize the desired isomer.[5] • Purify the crude product meticulously using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to separate isomers.
Incomplete Hydrolysis (Vilsmeier-Haack) The reaction initially forms a stable iminium salt intermediate, which must be hydrolyzed to the final aldehyde during aqueous work-up.[3][9] Incomplete hydrolysis will leave this salt in your product mixture. Solutions: • Ensure the aqueous work-up is sufficiently vigorous and long enough for complete hydrolysis. After quenching on ice, add a base (e.g., saturated NaOAc solution or dilute NaOH) and stir at room temperature for 1-2 hours before extraction.
Reaction with DMF Quench (Lithiation) The reaction between the aryllithium and DMF is complex. Over-addition or reaction with the dimethylamine byproduct can lead to other species. Solutions: • Add the aryllithium solution to a cold (-78 °C) solution of DMF, rather than the other way around. • Use a minimal excess of DMF (e.g., 1.5-2.0 equivalents). • Ensure a proper aqueous quench (e.g., with sat. aq. NH₄Cl) is performed after the reaction with DMF is complete.
Problem 3: Difficult Product Purification

This compound is a relatively nonpolar solid. Co-eluting impurities or residual starting material can complicate purification.

Probable CauseScientific Rationale & Suggested Solutions
Similar Polarity of Product and Starting Material The starting material (1,2-difluoro-3-methylbenzene) is nonpolar and can have a similar Rf value to the product in nonpolar solvent systems, especially if the reaction conversion is low. Solutions: • Use a shallow gradient during column chromatography. Start with pure hexane and very slowly increase the percentage of ethyl acetate or dichloromethane. • Monitor fractions carefully by TLC, staining if necessary (e.g., with 2,4-dinitrophenylhydrazine stain, which is specific for aldehydes).
Residual DMF or POCl₃ Byproducts These high-boiling point reagents and their byproducts can be difficult to remove under vacuum. Solutions: • After extraction, wash the organic layer thoroughly with water and brine multiple times to remove water-soluble impurities like DMF and phosphoric acid salts. • A short silica plug filtration before full column chromatography can help remove baseline impurities.
Product is an Oil or Low-Melting Solid Difficulty in obtaining a crystalline solid can be due to minor impurities inhibiting crystallization. Solutions: • After column chromatography, concentrate the pure fractions and attempt recrystallization from a suitable solvent system (e.g., hexanes/isopropanol). • If the product remains an oil, ensure it is pure by NMR and GC-MS. Purity, not physical state, is the ultimate goal.[10]

Experimental Protocols

The following are generalized, starting-point protocols. You must adapt them based on your experimental observations.

Protocol 1: Directed ortho-Lithiation
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Cool to room temperature under a positive pressure of nitrogen.

  • Reagent Addition: Add anhydrous tetrahydrofuran (THF) via cannula. Cool the flask to -78 °C in a dry ice/acetone bath.

  • Add 1,2-difluoro-3-methylbenzene (1.0 eq.) via syringe.

  • Slowly add n-butyllithium (1.1 eq., solution in hexanes) dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Lithiating: Stir the resulting solution at -78 °C for 1-2 hours. Monitor for completion by quenching a small aliquot with D₂O and analyzing by ¹H NMR for disappearance of the proton at the C4 position.

  • Quench: In a separate flame-dried flask, add anhydrous THF and cool to -78 °C. Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq.).

  • Transfer the aryllithium solution from the first flask to the DMF solution via a cooled cannula over 20 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to 0 °C.

  • Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel, add diethyl ether or ethyl acetate, and separate the layers. Wash the organic layer with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by silica gel column chromatography.

Protocol 2: Vilsmeier-Haack Reaction
  • Vilsmeier Reagent Formation: In a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, can be used as solvent or as a reagent, e.g., 3.0 eq.). Cool the flask to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise with vigorous stirring. A white solid, the Vilsmeier reagent, should form.[3][5]

  • Stir the mixture at 0 °C for 30 minutes.

  • Formylation: Add 1,2-difluoro-3-methylbenzene (1.0 eq.) to the flask, either neat or dissolved in a minimal amount of anhydrous solvent (e.g., dichloromethane).

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC or GC.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to 0 °C and carefully pour it onto a stirred mixture of crushed ice.

  • Hydrolysis: Add a saturated aqueous solution of sodium acetate or slowly add 1M NaOH solution until the mixture is neutral or slightly basic (pH 7-8). Stir vigorously at room temperature for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.

References

Technical Support Center: 2,3-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2,3-Difluoro-4-methylbenzaldehyde. This guide is designed for researchers, chemists, and quality control professionals who utilize this versatile intermediate in their work. Here, we address common questions and troubleshooting scenarios related to impurities that may be encountered during synthesis, purification, and storage. Our goal is to provide not just solutions, but also the underlying chemical principles to empower your experimental success.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound and where do they originate?

The purity profile of this compound is intrinsically linked to its synthetic route. The most prevalent method for its synthesis is the Vilsmeier-Haack formylation of 1,2-difluoro-3-methylbenzene.[1][2] Consequently, the common impurities arise from this process.

Primary Sources of Impurities:

  • Unreacted Starting Materials: Residual 1,2-difluoro-3-methylbenzene from an incomplete reaction.

  • Isomeric Byproducts: Formation of other benzaldehyde isomers due to competing regioselectivity during the electrophilic aromatic substitution.

  • Oxidation Products: 2,3-Difluoro-4-methylbenzoic acid, formed by the oxidation of the aldehyde group upon exposure to air. This is the most common degradation product.

  • Side-Reaction Products: Impurities from reactions involving the Vilsmeier reagent and residual reagents from work-up.[3]

  • Residual Solvents: Solvents used during the reaction (e.g., DMF, phosphorus oxychloride) and purification (e.g., ethyl acetate, hexanes) may be present in trace amounts.[4]

Below is a summary table of the most probable impurities:

Impurity NameChemical FormulaMolecular Weight ( g/mol )Common Origin
1,2-Difluoro-3-methylbenzeneC₇H₆F₂128.12Starting Material
2,3-Difluoro-4-methylbenzoic acidC₈H₆F₂O₂172.13Oxidation
3,4-Difluoro-2-methylbenzaldehydeC₈H₆F₂O156.13Isomeric byproduct
2,3-Difluoro-5-methylbenzaldehydeC₈H₆F₂O156.13Isomeric byproduct
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Reaction Solvent
Q2: My analytical data (GC-MS, NMR) shows unexpected peaks. How can I identify them?

Identifying unknown peaks requires a systematic approach based on the type of analytical data you have. The following guide provides a troubleshooting workflow for common scenarios.

G cluster_0 Troubleshooting Workflow: Impurity Identification start Unexpected Analytical Result

Expert Tip: When suspecting isomeric impurities, which have the same molecular weight (156.13 g/mol ), GC-MS alone is insufficient.[5] Isomers will likely have different retention times on a GC column. Use a high-resolution NMR (¹H and ¹⁹F) to distinguish them based on their unique coupling patterns and chemical shifts in the aromatic region.

Q3: What causes the formation of isomers, and how can I minimize them during a Vilsmeier-Haack synthesis?

Isomer formation is a classic challenge in electrophilic aromatic substitution. The substitution pattern on the starting material, 1,2-difluoro-3-methylbenzene, dictates the position of the incoming electrophile (the Vilsmeier reagent).[2]

  • Causality: The methyl group is an activating, ortho/para-directing group. The two fluorine atoms are deactivating but are also ortho/para-directing. The final regioselectivity is a delicate balance of these electronic effects and steric hindrance. While formylation at the C4 position is electronically and sterically favored, minor substitution can occur at other positions, leading to isomers.[6]

Protocol to Minimize Isomer Formation:

  • Temperature Control (Critical): The Vilsmeier-Haack reaction's selectivity is highly temperature-dependent.[6]

    • Step 1: Form the Vilsmeier reagent in situ at 0°C by slowly adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF).

    • Step 2: Maintain the temperature between 0-5°C and slowly add the 1,2-difluoro-3-methylbenzene substrate to the pre-formed reagent.

    • Step 3: After the addition, allow the reaction to slowly warm to room temperature, but avoid excessive heating which can decrease selectivity. Monitor the reaction by TLC or GC.

  • Stoichiometry: Use a slight excess of the Vilsmeier reagent (1.1 to 1.3 equivalents) to ensure the reaction goes to completion, but avoid a large excess which can promote side reactions.

  • Hydrolysis: Ensure the final hydrolysis step is complete to convert the intermediate iminium salt to the aldehyde.[7] This is typically done by quenching the reaction mixture with ice water or a cold aqueous sodium acetate solution.

G

Q4: What are the best practices for purifying and storing this compound?

Proper purification and storage are crucial to maintain the integrity of the compound.

Purification Protocol: Flash Column Chromatography

This is the most effective method for removing isomeric impurities and unreacted starting material.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A non-polar/polar solvent system. Start with a low polarity mixture, such as 2-5% ethyl acetate in hexanes, and gradually increase the polarity if needed.

    • Rationale: The starting material is less polar and will elute first. The desired aldehyde product is more polar and will elute next. The highly polar benzoic acid impurity will remain on the column or elute much later.

  • Monitoring: Use TLC with a UV lamp for visualization. The aldehyde will be UV active. A potassium permanganate stain can also be used, which will react with the aldehyde.

Storage Recommendations:

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.

  • Temperature: Store in a cool, dark place. Refrigeration (2-8°C) is recommended.

  • Container: Use an amber glass bottle with a well-sealed cap to protect from light and air.

By understanding the origin of potential impurities and implementing careful, controlled experimental procedures, you can significantly improve the quality of your this compound, ensuring the reliability and reproducibility of your downstream applications.

References

Technical Support Center: Stability and Handling of 2,3-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Difluoro-4-methylbenzaldehyde (CAS No. 245536-50-9). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for handling this versatile fluorinated intermediate. Our goal is to equip you with the knowledge to anticipate and mitigate stability issues, ensuring the success and reproducibility of your synthetic endeavors.

I. Introduction: The Double-Edged Sword of Fluorination

This compound is a valuable building block in modern organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1][2] However, the same electronic properties that make this compound attractive also introduce specific stability challenges under various reaction conditions.

The two fluorine atoms at the ortho and meta positions exert a strong electron-withdrawing inductive effect (-I), which significantly increases the electrophilicity of the carbonyl carbon.[3] This enhanced electrophilicity makes the aldehyde highly reactive towards nucleophiles, which can be advantageous for desired transformations but also opens pathways for degradation and side reactions. This guide will address the most common stability issues encountered in the laboratory, providing both mechanistic explanations and practical, field-proven solutions.

II. Frequently Asked Questions (FAQs)

Here we address common queries regarding the handling, storage, and general stability of this compound.

Q1: How should I properly store this compound to ensure its long-term stability?

A1: Proper storage is critical to prevent degradation. Like many aromatic aldehydes, this compound is susceptible to air oxidation.[4]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.

  • Temperature: Keep in a tightly sealed container in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.[5]

  • Container: Use amber glass bottles with PTFE-lined caps to protect from light and ensure an airtight seal.

Q2: I've noticed a white solid forming in my bottle of this compound over time. What is it and is the material still usable?

A2: The white solid is likely the corresponding carboxylic acid, 2,3-difluoro-4-methylbenzoic acid, formed via air oxidation of the aldehyde group. This is a common degradation pathway for benzaldehyde derivatives.[4] The presence of a small amount of the acid may not inhibit subsequent reactions, but it will affect stoichiometry and may complicate purification. For reactions sensitive to acidic impurities, it is advisable to purify the aldehyde before use.

Q3: Can I purify this compound that has partially oxidized?

A3: Yes, purification is possible. The most common methods include:

  • Distillation: If the quantity is sufficient, vacuum distillation can separate the more volatile aldehyde from the less volatile carboxylic acid.

  • Bisulfite Adduct Formation: A classic method for purifying aldehydes is to form the sodium bisulfite adduct, which is a solid. The adduct can be filtered and washed to remove non-aldehydic impurities. The aldehyde is then regenerated by treatment with an aqueous base (e.g., NaHCO₃ or Na₂CO₃ solution).

  • Column Chromatography: For smaller scales, flash column chromatography on silica gel can effectively separate the aldehyde from the acid and other impurities.

III. Troubleshooting Guide for Common Reaction Scenarios

This section provides detailed troubleshooting for stability issues encountered during specific synthetic transformations.

Issue 1: Low Yields and Side Products in Base-Catalyzed Reactions

Scenario: You are performing a base-catalyzed reaction, such as a Knoevenagel[6], Claisen-Schmidt, or Perkin condensation[7], and observe low yields of the desired product along with the formation of 2,3-difluoro-4-methylbenzoic acid and 2,3-difluoro-4-methylbenzyl alcohol.

Probable Cause: The Cannizzaro Reaction

This compound lacks α-hydrogens, making it susceptible to the Cannizzaro reaction in the presence of a strong base.[8] This is a disproportionation reaction where two molecules of the aldehyde react to form one molecule of the corresponding carboxylic acid and one molecule of the primary alcohol.[1][9]

cannizzaro_reaction cluster_reactants Reactants cluster_products Products Aldehyde1 2 x 2,3-Difluoro- 4-methylbenzaldehyde Acid 2,3-Difluoro-4-methyl- benzoic acid (Salt) Aldehyde1->Acid Oxidation Alcohol 2,3-Difluoro-4-methyl- benzyl alcohol Aldehyde1->Alcohol Reduction Base Strong Base (e.g., NaOH, KOH)

Figure 1. The Cannizzaro reaction pathway for this compound.

Solutions & Protocol Adjustments:

  • Choice of Base: Avoid strong, non-nucleophilic bases like NaOH or KOH when possible. If your desired reaction requires a base, consider using weaker bases like triethylamine (Et₃N), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃). For reactions like the Knoevenagel condensation, weakly basic amines such as piperidine or pyridine are often sufficient and minimize the Cannizzaro side reaction.[6]

  • Reaction Temperature: The Cannizzaro reaction is often accelerated at higher temperatures. Maintain the lowest possible temperature that allows your desired reaction to proceed at a reasonable rate.

  • Slow Addition: Add the base slowly to the reaction mixture containing the aldehyde and the other reactant. This keeps the instantaneous concentration of the base low, disfavoring the second-order kinetics of the Cannizzaro reaction.[1]

  • Crossed Cannizzaro Reaction: If the reaction conditions necessitate a strong base, consider a "Crossed Cannizzaro" approach by adding a more reactive, inexpensive aldehyde like formaldehyde as a sacrificial hydride donor. This will preferentially oxidize formaldehyde to formic acid, while reducing your valuable fluorinated aldehyde.[10]

Issue 2: Unexpected Substitution Products with Nucleophiles

Scenario: In a reaction involving a strong nucleophile, particularly under basic conditions (e.g., sodium methoxide in methanol), you observe the formation of a product where one of the fluorine atoms has been displaced by the nucleophile.

Probable Cause: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effects of the aldehyde group and the other fluorine atom activate the aromatic ring towards nucleophilic attack. While the C-F bond is very strong, SNAr can occur when the ring is sufficiently electron-deficient.[10] Studies on di- and tri-fluorinated benzaldehydes have shown that a fluorine atom para to a strong activating group (like a nitro group, and to a lesser extent, an aldehyde) is particularly susceptible to displacement.[11] In your compound, the fluorine at the 3-position is para to the methyl group and ortho to the aldehyde, while the fluorine at the 2-position is ortho to the aldehyde. Both are activated, but displacement can occur, especially at elevated temperatures.

snar_reaction cluster_input Inputs cluster_process Process cluster_output Potential Output Aldehyde 2,3-Difluoro-4-methyl- benzaldehyde SNAr Nucleophilic Aromatic Substitution (SNAr) Aldehyde->SNAr Nucleophile Strong Nucleophile (e.g., MeO⁻) Nucleophile->SNAr Substituted_Product Methoxy-fluoro-4-methyl- benzaldehyde SNAr->Substituted_Product

Figure 2. Potential for SNAr side reaction with strong nucleophiles.

Solutions & Protocol Adjustments:

  • Solvent Choice: The choice of solvent can be critical. One study found that when performing a Claisen-Schmidt condensation with polyfluorinated benzaldehydes in methanol with KOH, SNAr with methoxide was a significant side reaction. Switching the solvent to tetrahydrofuran (THF) completely suppressed the substitution and gave the desired chalcone in high yield.[11]

  • Control Temperature: SNAr reactions typically have a higher activation energy than desired condensation reactions. Running the reaction at room temperature or below can significantly reduce the rate of SNAr.

  • Nucleophile Choice: If possible, use less aggressive nucleophiles. For example, if generating an enolate, use a hindered base that is less likely to act as a nucleophile itself.

Issue 3: Incomplete Conversion in Wittig and Related Olefination Reactions

Scenario: You are performing a Wittig[12][13], Horner-Wadsworth-Emmons, or similar olefination reaction and are experiencing sluggish conversion or require harsh conditions to drive the reaction to completion.

Probable Cause: Electronic Effects and Steric Hindrance

While the electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, which should favor the initial nucleophilic attack by the ylide, they can also influence the stability of intermediates. Furthermore, the ortho-fluorine atom introduces some steric hindrance around the aldehyde.

Solutions & Protocol Adjustments:

  • Ylide Reactivity: For this electron-deficient aldehyde, a more reactive, unstabilized ylide is generally preferred to ensure rapid and irreversible formation of the oxaphosphetane intermediate.[12] If using a stabilized ylide, you may need to increase the reaction temperature or use a stronger base to generate a higher concentration of the ylide.

  • Base and Solvent: Ensure your ylide generation goes to completion. For unstabilized ylides, strong bases like n-butyllithium or sodium hydride in an aprotic solvent like THF or diethyl ether are standard.[14] For stabilized ylides, milder bases like NaOMe or K₂CO₃ can be used.

  • Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS. If the reaction is slow at room temperature, gentle heating (e.g., to 40-50 °C or refluxing in THF) may be required to achieve full conversion.

IV. Summary of Stability Parameters

The following table summarizes the key stability considerations for this compound under various reaction conditions.

Condition / Reagent Class Potential Issue Severity Recommended Mitigation
Storage (Air/Light Exposure) Oxidation to Carboxylic AcidHighStore under inert gas, refrigerated, in amber vials.
Strong Bases (e.g., NaOH, KOH) Cannizzaro ReactionHighUse weaker, non-hydroxide bases (e.g., K₂CO₃, Et₃N); keep temperature low; use slow addition.
Strong Nucleophiles (e.g., MeO⁻) Nucleophilic Aromatic Substitution (SNAr)Moderate-HighUse aprotic solvents (e.g., THF); keep temperature low; avoid excess nucleophile.
Strong Oxidizing Agents Oxidation to Carboxylic AcidHighAvoid reagents like KMnO₄, CrO₃ unless oxidation is the desired transformation.
Strong Reducing Agents Reduction to AlcoholHighCompatible with selective aldehyde reductants (e.g., NaBH₄ under controlled conditions), but strong reductants (e.g., LiAlH₄) will readily reduce the aldehyde.
Wittig / HWE Reagents Potentially Sluggish ReactionLow-ModerateUse reactive (unstabilized) ylides; ensure complete ylide formation; may require gentle heating.

V. References

  • A Comparative Analysis of the Reactivity of 2-Fluorophenylpropionaldehyde and 4-Fluorophenylpropionaldehyde. Benchchem. Available at: --INVALID-LINK--

  • The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis. Ningbo Inno Pharmchem Co., Ltd. Available at: --INVALID-LINK--

  • 2,4-Difluoro-3-methylbenzaldehyde | 847502-88-9. Biosynth. Available at: --INVALID-LINK--

  • Cannizzaro Reaction and Crossed Cannizzaro Reaction. Pharmaguideline. Available at: --INVALID-LINK--

  • Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. Available at: --INVALID-LINK--

  • Cannizzaro reaction. Wikipedia. Available at: --INVALID-LINK--

  • SAFETY DATA SHEET - p-Tolualdehyde. Thermo Fisher Scientific. Available at: --INVALID-LINK--

  • The Chemical Stability of Fluorinated Aromatic Hydrocarbons: An In-depth Technical Guide. Benchchem. Available at: --INVALID-LINK--

  • How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction? Reddit. Available at: --INVALID-LINK--

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Science, 317(5846), 1881-1886. Available at: --INVALID-LINK--

  • Bhattarai, P., Trombley, T., & Altman, R. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: --INVALID-LINK--

  • Isenegger, P. G., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(3), 1347-1351. Available at: --INVALID-LINK--

  • Bhattarai, P., Trombley, T., & Altman, R. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Request PDF. Available at: --INVALID-LINK--

  • Knoevenagel Condensation. Organic Reactions. Available at: --INVALID-LINK--

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. Available at: --INVALID-LINK--

  • Wittig Reaction. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Kolagkis, P. X., et al. (2022). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Chemistry–A European Journal, 28(1), e202103444. Available at: --INVALID-LINK--

  • A Wittig reaction occurs when 4-methylbenzaldehyde and benzyltriphenylphosphonium chloride are stirred together at room temperature in the presence of sodium hydroxide base. Draw the major isomer produced by this reaction. Study.com. Available at: --INVALID-LINK--

  • Knoevenagel condensation. Wikipedia. Available at: --INVALID-LINK--

  • Perkin reaction. Wikipedia. Available at: --INVALID-LINK--

  • Kirk, K. L. (2008). Fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4389-4405. Available at: --INVALID-LINK--

  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. ACG Publications. Available at: --INVALID-LINK--

  • Fluorine in Medicinal Chemistry. Request PDF. Available at: --INVALID-LINK--

  • Wittig reaction. Wikipedia. Available at: --INVALID-LINK--

  • Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). ResearchGate. Available at: --INVALID-LINK--

  • Perkin Reaction Mechanism. Sathee NEET - IIT Kanpur. Available at: --INVALID-LINK--

  • Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES. ResearchGate. Available at: --INVALID-LINK--

  • Perkin Reaction Mechanism. Unacademy. Available at: --INVALID-LINK--

  • Fluorinated and chlorinated benzaldehydes. Google Patents. Available at: --INVALID-LINK--

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. ACS Publications. Available at: --INVALID-LINK--

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: --INVALID-LINK--

  • Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates. Google Patents. Available at: --INVALID-LINK--

  • A Concise Introduction of Perkin Reaction. Longdom Publishing. Available at: --INVALID-LINK--

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Preprints.org. Available at: --INVALID-LINK--

  • Knoevenagel Condensation between Benzaldehyde and Malononitrile Over Magnesium Phosphates. Request PDF. Available at: --INVALID-LINK--

  • Wittig reaction with benzaldehyde. Chemistry Stack Exchange. Available at: --INVALID-LINK--

  • formation-pathways-toward-2-and-4-methylbenzaldehyde-via-sequential-reactions-from-acetaldehyde-over-hydroxyapatite-catalyst. Ask this paper | Bohrium. Available at: --INVALID-LINK--

  • Perkin Reactions under Microwave Irradiation. Asian Journal of Chemistry. Available at: --INVALID-LINK--

  • Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism. PMC - NIH. Available at: --INVALID-LINK--

References

Technical Support Center: A Guide to the Stability and Handling of 2,3-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Difluoro-4-methylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the decomposition of this valuable chemical intermediate. By understanding its potential degradation pathways and implementing proper handling and storage protocols, you can ensure the integrity of your experiments and the quality of your results.

Introduction to this compound Stability

This compound is an aromatic aldehyde containing two electron-withdrawing fluorine atoms and an electron-donating methyl group on the benzene ring. This particular substitution pattern influences the electron density of the aromatic ring and the reactivity of the aldehyde functional group. While specific stability data for this compound is not extensively documented in publicly available literature, we can extrapolate from the well-established chemistry of benzaldehydes and fluorinated aromatic compounds to anticipate and mitigate potential decomposition.

The primary route of decomposition for most aromatic aldehydes is oxidation of the aldehyde group to a carboxylic acid.[1] This process can be initiated by exposure to atmospheric oxygen and is often accelerated by light, heat, and the presence of metallic impurities.[2] The electron-withdrawing nature of the fluorine atoms in this compound may influence its susceptibility to oxidation.

This guide will provide a series of frequently asked questions (FAQs) and troubleshooting protocols to address common challenges encountered when working with this and similar aromatic aldehydes.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound decomposition?

A1: The most common visual indicator of decomposition is a change in the physical appearance of the compound. Fresh, pure this compound should be a solid. The appearance of a yellowish tint, oily residues, or the formation of crystalline solids with a different morphology can indicate the presence of impurities. The most likely impurity is the corresponding carboxylic acid, 2,3-Difluoro-4-methylbenzoic acid, formed through oxidation.[3] A faint, acrid odor different from the characteristic almond-like scent of benzaldehydes can also be an indicator of degradation.[4]

Q2: How can I confirm if my sample of this compound has decomposed?

A2: Analytical techniques are essential for confirming decomposition. The most common methods include:

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of more polar impurities, such as the corresponding carboxylic acid. The carboxylic acid will typically have a lower Rf value than the aldehyde.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques can separate and quantify the aldehyde from its degradation products.[5] GC-FID or HPLC-UV are commonly used for this purpose.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can reveal the presence of the carboxylic acid proton (typically a broad singlet δ 10-13 ppm) and a decrease in the integration of the aldehyde proton (δ 9-10 ppm).

Q3: What are the optimal storage conditions to prevent decomposition?

A3: To minimize decomposition, this compound should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C.[6] Lower temperatures slow down the rate of chemical reactions, including oxidation.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[7] This is the most critical factor in preventing oxidation.

  • Light: Protect from light by storing in an amber glass vial or in a dark location.[8] Light can provide the energy to initiate radical chain oxidation reactions.

  • Container: Use a tightly sealed container to prevent exposure to air and moisture.[6] A vial with a PTFE-lined cap is recommended.[8]

Q4: I've noticed a solid precipitate in my aldehyde. What is it likely to be and what should I do?

A4: The precipitate is most likely the oxidation product, 2,3-Difluoro-4-methylbenzoic acid. If the level of impurity is low, you may be able to purify the aldehyde. For critical applications, it is recommended to use a fresh, pure sample.

Troubleshooting Guides

Issue 1: Rapid Discoloration of the Aldehyde Upon Opening the Container
  • Possible Cause: Exposure to atmospheric oxygen and moisture is the primary cause of rapid discoloration, indicating the onset of oxidation. The aldehyde is likely reacting with air to form the corresponding benzoic acid, which can act as a catalyst for further degradation.[9]

  • Troubleshooting Steps:

    • Immediately purge the container with an inert gas (argon or nitrogen) before resealing.

    • For future use, consider aliquoting the material into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material to air.

    • If the discoloration is significant, purify the aldehyde before use (see purification protocols below).

Issue 2: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
  • Possible Cause: The presence of the carboxylic acid impurity can interfere with many reactions. For example, in reactions involving basic reagents, the acid can neutralize the base, altering the reaction stoichiometry and pH. In metal-catalyzed reactions, the acid can coordinate to the metal center and inhibit catalysis.

  • Troubleshooting Steps:

    • Analyze the Starting Material: Before starting your reaction, confirm the purity of the this compound using TLC, GC, or NMR.

    • Purify the Aldehyde: If impurities are detected, purify the aldehyde using one of the methods described in the "Experimental Protocols" section.

    • Consider Reaction Conditions: If the aldehyde is pure, re-evaluate your reaction conditions. Some reactions of aldehydes are sensitive to trace amounts of air or water. Ensure all solvents and reagents are dry and the reaction is performed under an inert atmosphere.

Issue 3: Poor Solubility of the Aldehyde in Non-polar Solvents
  • Possible Cause: While the aldehyde itself should be soluble in common organic solvents, the presence of the more polar carboxylic acid impurity can lead to solubility issues.

  • Troubleshooting Steps:

    • Confirm Purity: Check for the presence of the carboxylic acid impurity.

    • Purification: If the acid is present, an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) can remove the acidic impurity. The aldehyde will remain in the organic layer. Ensure to thoroughly dry the organic layer before proceeding.

Experimental Protocols

Protocol 1: Purification of this compound by Acid-Base Extraction

This protocol is effective for removing the acidic impurity, 2,3-Difluoro-4-methylbenzoic acid.

  • Dissolve the impure aldehyde in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3). The carboxylic acid will be deprotonated and extracted into the aqueous layer. Repeat the wash 2-3 times.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Store the purified aldehyde under an inert atmosphere at 2-8°C.

Protocol 2: Monitoring Decomposition by Thin Layer Chromatography (TLC)
  • Prepare a TLC plate: Use a silica gel plate.

  • Spot the sample: Dissolve a small amount of the aldehyde in a suitable solvent (e.g., ethyl acetate) and spot it on the TLC plate.

  • Develop the plate: Use a solvent system such as 4:1 Hexanes:Ethyl Acetate. The optimal solvent system may need to be determined empirically.

  • Visualize the spots: Use a UV lamp (254 nm) to visualize the spots. The aldehyde should appear as a single spot. The carboxylic acid impurity will appear as a more polar spot (lower Rf value).

Visualization of Decomposition and Prevention

Logical Workflow for Handling and Use

cluster_storage Optimal Storage cluster_handling Handling and Use Storage Store at 2-8°C Under Inert Gas (Ar/N2) Protect from Light Handling Handle under Inert Gas Use Dry Solvents/Reagents Storage->Handling Retrieve for Use Purity_Check Check Purity (TLC/GC/NMR) Handling->Purity_Check Purification Purify if Necessary (e.g., Acid-Base Extraction) Purity_Check->Purification Impure Reaction Proceed with Experiment Purity_Check->Reaction Pure Purification->Purity_Check Re-analyze

Caption: Workflow for the proper storage, handling, and purity verification of this compound.

Key Decomposition Pathway

Aldehyde This compound (C₈H₆F₂O) Acid 2,3-Difluoro-4-methylbenzoic Acid (C₈H₆F₂O₂) Aldehyde->Acid Oxidation (O₂, Light, Heat)

Caption: The primary decomposition pathway of this compound is oxidation to its corresponding carboxylic acid.

References

Technical Support Center: Purity Assessment of 2,3-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs for analytical methods for purity assessment of 2,3-Difluoro-4-methylbenzaldehyde.

From the desk of the Senior Application Scientist:

Welcome to our dedicated technical support guide for the analytical assessment of this compound (CAS: 245536-50-9, Mol. Weight: 156.13 g/mol )[1]. As a critical building block in pharmaceutical synthesis and materials science, ensuring its purity is paramount to the success of your research and development efforts. Impurities can lead to unwanted side reactions, reduced yields, and compromised final product quality.

This guide is structured to provide practical, experience-driven advice. We move beyond simple instructions to explain the underlying scientific principles, empowering you to not only solve immediate issues but also to proactively improve your analytical workflows. The methodologies and troubleshooting steps described herein are grounded in established analytical chemistry principles and are designed to be self-validating systems.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions researchers have when establishing a purity testing protocol for this compound.

Q1: What are the primary recommended methods for assessing the purity of this compound?

A1: A multi-faceted approach is recommended for a comprehensive purity profile. The most powerful and commonly employed methods are:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for quantitative purity analysis. A reversed-phase method with UV detection is typically ideal for separating the main compound from non-volatile impurities.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is excellent for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents or isomeric byproducts.[3][4] The mass spectrometer provides definitive identification of separated components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is unparalleled for structural confirmation and can be used for quantitative analysis (qNMR). ¹H NMR can identify and quantify impurities with unique proton signals, while ¹⁹F NMR is particularly useful for fluorinated compounds to detect fluorine-containing isomers or related substances.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and effective tool for confirming the identity of the material by verifying the presence of key functional groups (e.g., aldehyde C=O stretch, aromatic C-H bends), but it is not suitable for quantifying minor impurities.[5]

Q2: What are the likely impurities I should be looking for?

A2: Impurities can originate from the synthetic route or degradation. Based on common synthetic pathways for substituted benzaldehydes, potential impurities include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomeric Byproducts: Positional isomers such as 2,4-Difluoro-3-methylbenzaldehyde or other related structures formed during synthesis.

  • Over-oxidation Products: 2,3-Difluoro-4-methylbenzoic acid, formed if the aldehyde is oxidized.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., Toluene, Hexane, Dichloromethane).

  • Water: Can be present in the final product.

Q3: How can I definitively confirm the identity of my main compound peak?

A3: Identity confirmation should never rely on a single technique. A combination of methods provides the most trustworthy evidence:

  • Mass Spectrometry (via GC-MS or LC-MS): Check for the correct molecular ion peak (m/z 156 for [M]⁺) and a fragmentation pattern consistent with the structure.[3][6] The presence of two fluorine atoms will not produce a significant M+2 isotope pattern like chlorine or bromine.[7][8]

  • NMR Spectroscopy: The ¹H NMR spectrum should show characteristic signals for the aldehyde proton (9-10 ppm), aromatic protons, and the benzylic methyl group (2-3 ppm).[9] The splitting patterns in the aromatic region will be complex due to ¹H-¹H and ¹H-¹⁹F coupling. ¹⁹F NMR is also a powerful confirmation tool.

  • Co-injection (HPLC/GC): Spike your sample with a small amount of a certified reference standard of this compound. The primary peak in your sample should increase in area without any distortion or appearance of a new peak.

Q4: My supplier only provides a purity of ">98%". How do I establish a more precise purity value for my records?

A4: A purity of >98% is a common specification for research chemicals. To establish a precise value, you must perform a quantitative analysis. The industry-standard method is HPLC with a percent area normalization calculation, assuming all impurities have a similar response factor to the main compound at the chosen wavelength. For highest accuracy, a quantitative HPLC or qNMR assay should be performed against a certified reference standard. All analytical methods used for final batch release in a regulated environment must be validated according to ICH guidelines to ensure they are fit for purpose.[10][11][12]

Part 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your analysis.

HPLC Troubleshooting

Q: My main peak for this compound is tailing or fronting. What's causing this and how do I fix it?

  • Possible Cause 1: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to broad, asymmetrical peaks.

    • Solution: Reduce the injection volume or dilute your sample. A typical concentration for this type of analysis is around 1 mg/mL.[13] If the peak shape improves upon dilution, you have confirmed overloading.

  • Possible Cause 2: Secondary Interactions. The aldehyde functional group can interact with residual, acidic silanol groups on the silica-based C18 column, causing peak tailing.

    • Solution: Add a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase. This protonates the silanol groups, minimizing unwanted interactions. Alternatively, use a column with end-capping or a different stationary phase (e.g., a polar-embedded phase).

  • Possible Cause 3: Sample Solvent Incompatibility. Dissolving the sample in a solvent much stronger than the mobile phase (e.g., pure acetonitrile in a 60:40 water:acetonitrile mobile phase) can cause peak distortion.[14]

    • Solution: Dissolve your sample in the mobile phase itself or in a solvent that is weaker than or of equivalent strength to the mobile phase.

Q: My retention times are drifting between injections. How can I stabilize my system?

  • Possible Cause 1: Inadequate Column Equilibration. The column chemistry requires time to stabilize with the mobile phase after a change in composition or flow rate.

    • Solution: Ensure the column is equilibrated for a sufficient duration before starting the analysis. Pumping 10-20 column volumes of the mobile phase through the column is a standard practice.[15]

  • Possible Cause 2: Temperature Fluctuations. The viscosity of the mobile phase and chromatographic selectivity are sensitive to temperature changes.

    • Solution: Use a thermostatted column oven and ensure it is set to a stable temperature (e.g., 30 °C).[13][15] This provides consistent retention times and improves reproducibility.

  • Possible Cause 3: Mobile Phase Composition Change. If the mobile phase is prepared by online mixing, a faulty pump proportioning valve can cause drift. If manually mixed, evaporation of the more volatile organic component can alter the composition over time.

    • Solution: Prepare fresh mobile phase daily.[15] If using an online mixer, purge the pump lines and check the valve performance.[14][16]

HPLCRetentionDrift Start Retention Time Drifting? Equilibration Is column fully equilibrated? (10-20 column volumes) Start->Equilibration Check Temp Is column temperature stable? Equilibration->Temp Yes Equilibrate Action: Equilibrate column for longer period. Equilibration->Equilibrate No MobilePhase Is mobile phase fresh and correctly prepared? Temp->MobilePhase Yes UseOven Action: Use a thermostatted column oven. Temp->UseOven No NewMP Action: Prepare fresh mobile phase. MobilePhase->NewMP No CheckSystem Check for leaks or pump malfunction. MobilePhase->CheckSystem Yes

GC-MS Troubleshooting

Q: I am getting poor fragmentation or an inconsistent mass spectrum for my compound.

  • Possible Cause 1: Source Contamination. The ion source is where ionization occurs, and it can become contaminated over time with non-volatile sample components, leading to poor sensitivity and spectral distortion.

    • Solution: Perform routine ion source cleaning according to the manufacturer's protocol. This is a critical maintenance step for any GC-MS system.

  • Possible Cause 2: Incorrect Electron Energy. The standard electron ionization (EI) energy is 70 eV, which is used to generate reproducible mass spectra that can be compared to library databases.[17]

    • Solution: Verify that the electron energy in your acquisition method is set to 70 eV. Deviating from this value will significantly alter the fragmentation pattern.

Q: I am seeing broad or tailing peaks in my GC chromatogram.

  • Possible Cause 1: Active Sites in the Injection Port or Column. The aldehyde group can interact with active sites (e.g., exposed silica) in the GC pathway, causing peak tailing.

    • Solution: Use a deactivated injection port liner, preferably with glass wool to aid in volatilization.[17] Ensure you are using a high-quality, low-bleed capillary column suitable for general-purpose analysis, such as a DB-5ms or HP-5ms.[18]

  • Possible Cause 2: Injection Temperature Too Low. If the injection port temperature is not high enough, the sample may not volatilize quickly and homogeneously, leading to a broad injection band and subsequent broad peaks.

    • Solution: Increase the injector temperature. A typical starting point for a compound like this would be 250-280 °C.[17] However, avoid excessively high temperatures that could cause thermal degradation.

Part 3: Experimental Protocols & Workflows

The following protocols are provided as robust starting points. Per ICH guidelines, they must be validated for your specific instrumentation and intended use.[12]

Overall Analytical Workflow

The diagram below outlines a comprehensive workflow for the purity assessment of a new batch of this compound.

AnalyticalWorkflow

Protocol 1: HPLC Purity Method

This method is adapted from a protocol for a structurally similar compound and serves as an excellent starting point.[13]

1. Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Standard analytical HPLC with UV Detector
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection λ 254 nm
Injection Vol. 10 µL

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of the mobile phase in a volumetric flask to create a 1 mg/mL stock solution.

  • Ensure the solution is fully dissolved, using sonication if necessary.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample.

  • Integrate all peaks in the resulting chromatogram.

  • Calculate the purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: GC-MS Analysis for Impurity Profiling

This protocol is designed to identify volatile impurities and confirm the identity of the main component.[3][17][18]

1. Instrumentation and Conditions:

ParameterRecommended Setting
GC-MS System Standard GC with a Mass Selective Detector
Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temp. 270 °C
Injection Mode Split (e.g., 50:1 ratio)
Oven Program Start at 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

2. Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in a high-purity volatile solvent like Dichloromethane or Ethyl Acetate.

  • Transfer the solution to a GC vial.

3. Analysis:

  • Inject the sample into the GC-MS.

  • Identify the main peak by its retention time and mass spectrum. The molecular ion should be observed at m/z 156.

  • Search the NIST mass spectral library for any other peaks to tentatively identify impurities.

Part 4: References

  • F. W. McLafferty, R. H. Hertel, R. D. Villwock, "Mass Spectrometric Analysis. Aromatic Halogenated Compounds," Analytical Chemistry, 1956. [Link: https://pubs.acs.org/doi/abs/10.1021/ac60115a006]

  • D. W. R., "Validation of Impurity Methods, Part II," LCGC North America, 2014. [Link: https://www.chromatographyonline.com/view/validation-impurity-methods-part-ii]

  • Profound Pharma, "Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance," Profound Pharma, 2025. [Link: https://profoundpharma.com/analytical-method-validation-a-crucial-pillar-in-pharmaceutical-quality-assurance/]

  • F. W. McLafferty, "Mass Spectrometric Analysis. Aromatic Halogenated Compounds," Analytical Chemistry, 1956. [Link: https://pubs.acs.org/doi/10.1021/ac60115a006]

  • BenchChem, "A Comparative Guide to the Purity Assessment of 4-Fluoro-2,3-dimethylbenzaldehyde by High- Performance Liquid Chromatography (HPLC)," BenchChem, 2025. [Link: https://www.benchchem.com/blog/a-comparative-guide-to-the-purity-assessment-of-4-fluoro-2-3-dimethylbenzaldehyde-by-high-performance-liquid-chromatography-hplc/]

  • International Journal of Research and Review, "Analytical Method Validation: ICH and USP Perspectives," International Journal of Research and Review, 2025. [Link: https://www.ijrrjournal.com/IJRR_Vol.12_Issue.8_Aug2025/IJRR0022.pdf]

  • S. Singh, "Analytical method validation: A brief review," ResearchGate, 2015. [Link: https://www.researchgate.net/publication/281678810_Analytical_method_validation_A_brief_review]

  • U.S. Food and Drug Administration, "Q2(R2) Validation of Analytical Procedures," FDA, 2024. [Link: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r2-validation-analytical-procedures]

  • J. Clark, "Organic Compounds Containing Halogen Atoms," Chemistry LibreTexts, 2023. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/10%3A_Organohalides/10.08%3A_Mass_Spectrometry_of_Organohalides]

  • Sigma-Aldrich, "HPLC Troubleshooting Guide," Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/analytical-chemistry/hplc/hplc-troubleshooting-guide]

  • SCION Instruments, "HPLC Troubleshooting Guide," SCION Instruments. [Link: https://scioninstruments.com/hplc-troubleshooting-guide/]

  • The Royal Society of Chemistry, "Supplementary Material (ESI) for Chemical Communications," The Royal Society of Chemistry, 2008. [Link: https://www.rsc.org/suppdata/cc/b8/b807093k/b807093k.pdf]

  • Restek, "HPLC Troubleshooting Guide." [Link: https://www.restek.com/global/library/troubleshooting-tools/hplc/hplc-troubleshooting-guide]

  • Chemguide, "mass spectra - the M+2 peak," Chemguide. [Link: https://www.chemguide.co.uk/analysis/masspec/mplus2.html]

  • The Royal Society of Chemistry, "Electronic Supplementary Information," The Royal Society of Chemistry. [Link: https://www.rsc.org/suppdata/sc/c4/c4sc02701g/c4sc02701g1.pdf]

  • Phenomenex, "Troubleshooting Guide." [Link: https://www.phenomenex.com/Assets/manuals/Troubleshooting_Guide.pdf]

  • V. A. Koptyug, "Mass spectrometry of halogen-containing organic compounds," ResearchGate, 2025. [Link: https://www.researchgate.net/publication/233054117_Mass_spectrometry_of_halogen-containing_organic_compounds]

  • Thermo Fisher Scientific, "HPLC Troubleshooting," Thermo Fisher Scientific. [Link: https://www.thermofisher.com/us/en/home/industrial/chromatography/chromatography-learning-center/hplc-support/hplc-troubleshooting.html]

  • Agilent Technologies, "Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry." [Link: https://www.agilent.com/cs/library/applications/application-lc-qtof-gc-qtof-extractables-leachables-5994-1216en-agilent.pdf]

  • Sigma-Aldrich, "this compound AldrichCPR," Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/cds001118]

  • Biosynth, "2,4-Difluoro-3-methylbenzaldehyde," Biosynth. [Link: https://www.biosynth.com/p/FD67320/24-difluoro-3-methylbenzaldehyde]

  • Y. Wang et al., "Analytical Methods," RSC Publishing. [Link: https://pubs.rsc.org/en/content/articlelanding/2012/ay/c2ay25539d]

  • Santa Cruz Biotechnology, "this compound," Santa Cruz Biotechnology. [Link: https://www.scbt.com/p/2-3-difluoro-4-methylbenzaldehyde-245536-50-9]

  • University of Colorado Boulder, "Spectroscopy Tutorial: Example 7," Organic Chemistry at CU Boulder. [Link: https://www.colorado.edu/lab/orgchem/spectroscopy-tutorial/examples/example-7]

  • Amerigo Scientific, "this compound," Amerigo Scientific. [Link: https://www.amerigoscientific.com/2-3-difluoro-4-methylbenzaldehyde-245536-50-9.html]

  • Human Metabolome Database, "13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638)," HMDB. [Link: https://hmdb.ca/spectra/nmr_one_d/10425]

  • Sigma-Aldrich, "this compound," Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/product/apollo/apo455833915]

  • BenchChem, "Application Note: Quantitative Analysis of 2-Methylbenzaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS)," BenchChem, 2025. [Link: https://www.benchchem.com/blog/application-note-quantitative-analysis-of-2-methylbenzaldehyde-using-gas-chromatography-mass-spectrometry-gc-ms/]

  • NIST, "Benzaldehyde, 4-methyl-," NIST WebBook. [Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C104870&Type=IR-SPEC&Index=1#IR-SPEC]

  • ResearchGate, "GC-MS chromatogram of 4-hydroxy-3-methylbenzaldehyde," ResearchGate. [Link: https://www.researchgate.net/figure/GC-MS-chromatogram-of-4-hydroxy-3-methylbenzaldehyde_fig2_323205739]

  • S. H. P. Pranoto et al., "How to Read and Interpret FTIR Spectroscope of Organic Material," ResearchGate, 2025. [Link: https://www.researchgate.net/publication/332158917_How_to_Read_and_Interpret_FTIR_Spectroscope_of_Organic_Material]

  • The Royal Society of Chemistry, "Selective Aerobic Oxidation of Biomass Model Compound Veratryl Alcohol Catalyzed by Air-stable Copper(II) Complex in Water - Supporting Information," The Royal Society of Chemistry. [Link: https://www.rsc.org/suppdata/ra/c5/c5ra00109a/c5ra00109a1.pdf]

  • Doc Brown's Chemistry, "proton 1H NMR spectrum of benzaldehyde," Doc Brown's Chemistry. [Link: https://www.docbrown.info/page06/molecule_spectroscopy/specindex/benzaldehyde_spectra.htm]

  • NIST, "Benzaldehyde, 4-methyl-," NIST WebBook. [Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C104870&Mask=200]

  • PubChemLite, "this compound (C8H6F2O)," PubChemLite. [Link: https://pubchemlite.org/compound/2,3-difluoro-4-methylbenzaldehyde]

  • Thermo Fisher Scientific, "Aldrich FT-IR Collection Edition II," Thermo Fisher Scientific. [Link: https://www.thermofisher.com/order/catalog/product/00021-00000-00-50-00]

  • ChemicalBook, "this compound," ChemicalBook. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6705779.htm]

  • BenchChem, "A Comparative Guide to Purity Assessment of Synthesized 3-Nitrobenzaldehyde," BenchChem, 2025. [Link: https://www.benchchem.com/blog/a-comparative-guide-to-purity-assessment-of-synthesized-3-nitrobenzaldehyde/]

  • BenchChem, "A Comparative Guide to Purity Assessment of 3-Nitrobenzaldehyde: HPLC vs. Alternative Methods," BenchChem, 2025. [Link: https://www.benchchem.com/blog/a-comparative-guide-to-purity-assessment-of-3-nitrobenzaldehyde-hplc-vs-alternative-methods/]

  • PubChem, "4-Methylbenzaldehyde," PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/7725]

References

challenges in the scale-up of 2,3-Difluoro-4-methylbenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Scale-Up of 2,3-Difluoro-4-methylbenzaldehyde Synthesis

Welcome to the technical support center for the synthesis of this compound (CAS 245536-50-9). This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot plant or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes for scaling up the production of this compound?

When considering scale-up, the primary routes involve the formylation of 1,2-difluoro-3-methylbenzene. The two most common industrial methods are the Vilsmeier-Haack reaction and directed ortho-lithiation followed by quenching with a formylating agent.

  • Vilsmeier-Haack Reaction: This is often the preferred route due to its use of relatively inexpensive and readily available reagents (e.g., phosphorus oxychloride and N,N-dimethylformamide). It is a well-documented formylation method for electron-rich aromatic compounds.[1][2] However, its exothermic nature presents significant thermal management challenges that must be addressed during scale-up.[3]

  • Directed Ortho-Lithiation: This method offers high regioselectivity, as the fluorine and methyl groups direct the lithiation to the desired position.[4] The subsequent reaction with a formylating agent like DMF can be very efficient. The primary challenges for scale-up are the stringent requirements for anhydrous conditions, the handling of pyrophoric organolithium reagents (e.g., n-BuLi or s-BuLi), and the need for cryogenic temperatures (typically below -50 °C) to prevent side reactions like aryne formation.[4][5]

The choice between these routes depends on available equipment (especially for temperature control), safety infrastructure, and cost considerations.

Q2: What are the primary safety hazards to consider during the scale-up of these reactions?

Safety is paramount during scale-up. Each route has distinct hazards:

  • Vilsmeier-Haack Reaction:

    • Thermal Runaway: The formation of the Vilsmeier reagent from POCl₃ and DMF is highly exothermic. Uncontrolled addition can lead to a dangerous temperature and pressure increase.[3] Reaction calorimetry is strongly recommended to model thermal behavior before moving to the pilot plant.

    • Corrosive and Toxic Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Both POCl₃ and DMF are toxic.[6] All handling must be done in a well-ventilated area with appropriate personal protective equipment (PPE).

    • Quenching: The quenching of the reaction mixture with water or base is also highly exothermic and releases acidic gases. This step must be performed slowly and with adequate cooling.

  • Directed Ortho-Lithiation:

    • Pyrophoric Reagents: Organolithium reagents like n-butyllithium are pyrophoric and will ignite on contact with air or moisture. They must be handled under a strictly inert atmosphere (e.g., nitrogen or argon).

    • Cryogenic Temperatures: Reactions are often run at very low temperatures (-78 °C is common). Handling large volumes of cryogenic fluids (like liquid nitrogen or dry ice/acetone baths) has its own set of safety protocols.

    • Exothermic Quench: The quench of residual organolithium reagent is exothermic and must be controlled.

Q3: How do the fluorine substituents influence the reactivity and regioselectivity of the starting material, 1,2-difluoro-3-methylbenzene?

The electronic properties of the substituents are critical. Fluorine is an electronegative atom, making it an inductively withdrawing group. However, it is also a weak ortho-, para-director due to resonance effects (donation of a lone pair to the aromatic ring). The methyl group is an activating, ortho-, para-directing group.

In the context of electrophilic aromatic substitution like the Vilsmeier-Haack reaction, these effects combine. The methyl group activates the ring, while the fluorine atoms deactivate it. The directing effects are additive. The position para to the methyl group is the most activated and least sterically hindered, making it the primary site of formylation.

For directed ortho-lithiation, the fluorine atoms are effective directing metalation groups (DMGs).[4][7] Lithiation will occur at the position between the two fluorine atoms, which is also activated by the adjacent methyl group. This convergence of directing effects leads to high regioselectivity for the desired product.

Q4: What analytical techniques are recommended for in-process control (IPC) and final product quality control (QC)?

Robust analytical monitoring is crucial for a successful and reproducible scale-up.

  • In-Process Control (IPC):

    • TLC (Thin Layer Chromatography): A quick and effective method for monitoring the consumption of the starting material and the formation of the product.

    • GC (Gas Chromatography): Provides quantitative data on the conversion rate and can detect the presence of volatile impurities or side products.

    • HPLC (High-Performance Liquid Chromatography): Often the method of choice for accurately tracking the main reaction and the formation of non-volatile byproducts.

  • Final Product QC:

    • GC/HPLC: To determine the final purity of the isolated this compound.

    • NMR (¹H, ¹³C, ¹⁹F): To confirm the structure of the final product and ensure the correct isomeric form has been synthesized.

    • GC-MS (Gas Chromatography-Mass Spectrometry): To identify any unknown impurities.

    • Karl Fischer Titration: To determine the water content of the final product.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems you may encounter during your experiments.

Route 1: Vilsmeier-Haack Formylation

Problem 1: The reaction is sluggish, showing low conversion of the starting material.

  • Potential Cause 1: Impure Reagents. The Vilsmeier-Haack reagent is sensitive to moisture. Water in the DMF or degradation of the POCl₃ can inhibit the formation of the active electrophile, the chloroiminium salt.[6]

    • Solution: Use freshly opened, anhydrous grade DMF. Ensure the POCl₃ is of high quality and has not been exposed to moisture. Consider titrating the POCl₃ if its quality is uncertain.

  • Potential Cause 2: Insufficient Reaction Temperature or Time. While the initial reagent formation is exothermic, the subsequent electrophilic aromatic substitution may require thermal energy to proceed at a reasonable rate, especially with a moderately deactivated substrate.

    • Solution: After the controlled formation of the Vilsmeier reagent, consider slowly increasing the reaction temperature (e.g., to 60-80 °C) and monitor the progress by IPC.[1] Ensure the reaction is allowed to run for a sufficient duration (which may be longer at scale than in the lab) until IPC shows complete consumption of the starting material.

  • Potential Cause 3: Poor Mixing. At scale, inefficient stirring can lead to localized "hot spots" or areas of poor reagent distribution, effectively lowering the overall reaction rate.

    • Solution: Ensure the reactor's agitation system (impeller type, speed) is adequate for the viscosity and volume of the reaction mixture. Baffles in the reactor can improve mixing efficiency.

Problem 2: My isolated yield is low despite high conversion shown by IPC.

  • Potential Cause 1: Product Loss During Work-up. The iminium salt intermediate must be hydrolyzed to the final aldehyde. This is typically done by quenching the reaction mixture into a basic solution (e.g., sodium hydroxide or sodium acetate solution).[2] If the pH is not carefully controlled or the extraction is inefficient, the product can be lost.

    • Solution: Perform the quench at a low temperature (0-10 °C) to control the exotherm. Ensure the final pH of the aqueous layer is sufficiently basic (pH > 9) to neutralize all acids and fully hydrolyze the intermediate. Use an appropriate organic solvent for extraction (e.g., dichloromethane, ethyl acetate) and perform multiple extractions to ensure complete recovery.

  • Potential Cause 2: Formation of Water-Soluble Byproducts. Unwanted side reactions can lead to products that are lost in the aqueous phase during work-up.

    • Solution: Analyze the aqueous layer by HPLC to determine if any major components are present. If so, adjust reaction conditions (e.g., temperature, stoichiometry) to minimize their formation.

Route 2: Directed Ortho-Lithiation

Problem 3: The lithiation reaction is incomplete, leaving significant starting material.

  • Potential Cause 1: Inactive Organolithium Reagent. The titer (concentration) of butyllithium solutions can decrease over time, especially with improper storage.

    • Solution: Always titrate the butyllithium solution immediately before use to determine its exact molarity. A common method is the Gilman double titration.

  • Potential Cause 2: Presence of Water. Trace amounts of water in the solvent, starting material, or glassware will consume the butyllithium, leading to an under-stoichiometric reaction.

    • Solution: Rigorously dry all glassware in an oven and cool under an inert atmosphere. Use anhydrous solvents, preferably from a solvent purification system or freshly opened sealed bottles. Ensure the 1,2-difluoro-3-methylbenzene is anhydrous.

  • Potential Cause 3: Insufficient Lithiation Time or Temperature. The reaction may be kinetically slow.

    • Solution: Increase the reaction time at the recommended cryogenic temperature. A slight, controlled increase in temperature (e.g., from -78 °C to -60 °C) may increase the rate, but this must be done cautiously to avoid decomposition.[5]

Problem 4: I am observing significant byproduct formation, particularly benzylic deprotonation.

  • Potential Cause: Incorrect Base Selection or Conditions. While ortho-lithiation is favored, the benzylic protons on the methyl group are also acidic. The choice of base and solvent system can influence the selectivity.[7] Using a sterically hindered base like Lithium diisopropylamide (LDA) can sometimes favor kinetic deprotonation at the benzylic position over ortho-lithiation by n-BuLi.

    • Solution: Use s-BuLi or n-BuLi in the presence of a chelating agent like TMEDA (tetramethylethylenediamine), which is known to favor ortho-lithiation.[7] Maintain a very low reaction temperature (-78 °C) to favor the thermodynamically more stable aryl anion over the benzyl anion.

Data & Visualization

Table 1: Typical Reaction Parameters for Vilsmeier-Haack Scale-Up
ParameterLaboratory Scale (10g)Pilot Scale (1 kg)Rationale
1,2-Difluoro-3-methylbenzene1.0 eq1.0 eqLimiting reagent.
POCl₃1.1 - 1.5 eq1.1 - 1.2 eqA slight excess ensures complete reaction. At scale, the excess is minimized for cost and safety.
DMF3 - 5 vol4 - 6 volActs as both reagent and solvent. Sufficient volume is needed for good mixing and heat transfer.
Reagent Addition Temp.0 - 10 °C0 - 5 °CCritical to control the initial exotherm of Vilsmeier reagent formation. Slower addition at scale.
Reaction Temp.25 - 80 °C50 - 70 °CHigher temperature drives the reaction to completion after the initial addition.
Reaction Time2 - 6 hours4 - 12 hoursReaction times are typically longer at scale due to mass and heat transfer limitations.
Experimental Workflow and Troubleshooting Diagrams

The following diagrams illustrate the key process flow for a successful scale-up and a troubleshooting framework for common issues.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-Up & Isolation prep_reagent Vilsmeier Reagent Formation (POCl3 + DMF @ 0-5°C) reaction Formylation Reaction (Add Substrate @ 50-70°C) prep_reagent->reaction Controlled Addition prep_substrate Substrate Solution (1,2-difluoro-3-methylbenzene) prep_substrate->reaction ipc IPC Monitoring (GC/HPLC for completion) reaction->ipc quench Controlled Quench (Ice/Aq. NaOH @ <10°C) ipc->quench If complete extract Solvent Extraction quench->extract purify Purification (Distillation/Crystallization) extract->purify product Final Product: This compound purify->product

Caption: Process workflow for the Vilsmeier-Haack synthesis of this compound.

Caption: Fishbone diagram illustrating potential root causes for low yield in scale-up reactions.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation (Illustrative 100g Scale)

Disclaimer: This protocol is for informational purposes only. All procedures should be risk-assessed and performed by trained personnel with appropriate engineering controls and PPE.

Materials:

  • 1,2-Difluoro-3-methylbenzene (100 g, 0.78 mol, 1.0 eq)

  • Phosphorus oxychloride (POCl₃) (132 g, 81 mL, 0.86 mol, 1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (400 mL, 4 vol)

  • Dichloromethane (DCM) (500 mL)

  • Sodium Hydroxide (50% w/w aq. solution)

  • Crushed Ice

  • Saturated Brine Solution

Procedure:

  • Reactor Setup: Equip a 2L jacketed glass reactor with an overhead stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel. Ensure the system is dry and purged with nitrogen.

  • Vilsmeier Reagent Formation:

    • Charge the reactor with anhydrous DMF (400 mL).

    • Begin agitation and cool the reactor jacket to 0 °C.

    • Slowly add POCl₃ (81 mL) via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. A thick, white slurry may form.

    • After the addition is complete, stir the mixture at 5-10 °C for an additional 30 minutes.

  • Formylation Reaction:

    • Add 1,2-Difluoro-3-methylbenzene (100 g) to the dropping funnel.

    • Add the substrate to the Vilsmeier reagent slurry over approximately 30-45 minutes, maintaining an internal temperature below 20 °C.

    • Once the addition is complete, slowly heat the reaction mixture to 60-65 °C.

    • Maintain the reaction at this temperature for 4-8 hours. Monitor the reaction's progress by GC or HPLC until <1% of the starting material remains.

  • Quenching:

    • In a separate, larger vessel (e.g., 5L reactor), prepare a mixture of crushed ice (1 kg) and water (500 mL).

    • Cool the completed reaction mixture to 20 °C.

    • Slowly and carefully transfer the reaction mixture into the ice/water slurry with vigorous stirring. This step is highly exothermic. Use a subsurface addition tube to minimize the release of fumes. The internal temperature of the quench vessel should be maintained below 25 °C.

    • Once the transfer is complete, slowly add 50% sodium hydroxide solution to adjust the pH to >9. This step is also exothermic.

  • Work-up and Isolation:

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the layers and extract the aqueous phase with DCM (2 x 250 mL).

    • Combine the organic layers and wash with water (200 mL) followed by saturated brine (200 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude oil by vacuum distillation to obtain this compound as a clear solid or oil.

References

Technical Support Center: Troubleshooting Byproduct Formation in Reactions of 2,3-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Difluoro-4-methylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile fluorinated aromatic aldehyde in their synthetic endeavors. Here, we address common challenges related to byproduct formation through a series of frequently asked questions and detailed troubleshooting protocols. Our aim is to provide you with the expertise and practical insights necessary to optimize your reactions, minimize impurities, and ensure the integrity of your target molecules.

Introduction to the Reactivity of this compound

This compound is a valuable building block in organic synthesis, prized for the unique electronic properties conferred by its fluorine substituents. The electron-withdrawing nature of the two fluorine atoms activates the aldehyde group towards nucleophilic attack, making it a suitable substrate for a variety of carbon-carbon bond-forming reactions. However, this reactivity profile can also lead to the formation of undesired byproducts. Understanding the underlying mechanisms of these side reactions is crucial for developing robust and efficient synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Oxidation to the Carboxylic Acid

Question: During a reaction, I observed the formation of a significant amount of 2,3-Difluoro-4-methylbenzoic acid. What causes this, and how can I prevent it?

Answer:

The oxidation of the aldehyde functionality to a carboxylic acid is a common side reaction, particularly when the reaction conditions are not strictly controlled.

Causality:

  • Air Oxidation: Benzaldehydes, especially those with electron-withdrawing groups, can be susceptible to oxidation by atmospheric oxygen, which can be exacerbated by the presence of base or metal catalysts and elevated temperatures.

  • Oxidizing Agents: Trace impurities of oxidizing agents in your reagents or solvents can lead to the formation of the carboxylic acid. Certain reaction conditions, intended for other transformations, might inadvertently cause oxidation.

Troubleshooting Protocol:

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. This is particularly important for reactions that require prolonged heating.

  • Solvent Purity: Use freshly distilled or high-purity anhydrous solvents to eliminate potential oxidizing impurities.

  • Reagent Quality: Ensure the purity of all starting materials. If you suspect contamination, purify the reagents before use.

  • Temperature Control: If your desired reaction does not require high temperatures, consider running it at a lower temperature to reduce the rate of oxidation.

Analytical Identification of the Byproduct:

The formation of 2,3-Difluoro-4-methylbenzoic acid can be confirmed by techniques such as:

  • NMR Spectroscopy: A characteristic shift of the carboxylic acid proton will be observed in the 1H NMR spectrum (typically >10 ppm), and the carbonyl carbon will appear around 165-185 ppm in the 13C NMR spectrum.

  • LC-MS: Liquid chromatography-mass spectrometry can be used to identify the molecular weight of the byproduct.

  • FTIR Spectroscopy: The presence of a broad O-H stretch (around 2500-3300 cm-1) and a C=O stretch (around 1700-1725 cm-1) are indicative of a carboxylic acid.

FAQ 2: Byproducts in Olefination Reactions (Wittig, Horner-Wadsworth-Emmons, Knoevenagel)

Question: I am performing a Wittig/HWE/Knoevenagel reaction with this compound and obtaining a mixture of products, including the wrong stereoisomer and other impurities. How can I improve the selectivity and purity?

Answer:

Olefination reactions are powerful tools for C=C bond formation, but can be prone to issues with stereoselectivity and byproduct formation.

Common Issues and Byproducts:

  • (Z)-Isomer Formation in HWE Reactions: While the Horner-Wadsworth-Emmons (HWE) reaction typically favors the formation of the (E)-alkene, certain conditions can lead to the formation of the (Z)-isomer.[1][2]

  • Triphenylphosphine Oxide Removal (Wittig): A notorious byproduct of the Wittig reaction is triphenylphosphine oxide, which can be challenging to separate from the desired product due to its polarity and solubility.[3]

  • Self-Condensation of the Active Methylene Compound (Knoevenagel): If a strong base is used in a Knoevenagel condensation, the active methylene compound can undergo self-condensation.[4]

  • Decarboxylation (Knoevenagel-Doebner): When using malonic acid in the Knoevenagel-Doebner modification, premature or incomplete decarboxylation can lead to impurities.[5]

Troubleshooting Workflow for Olefination Reactions:

Caption: Troubleshooting workflow for olefination reactions.

Detailed Protocols:

Protocol 1: Improving (E)-Selectivity in the Horner-Wadsworth-Emmons Reaction

StepActionRationale
1Use a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).This promotes the clean formation of the phosphonate carbanion.
2Add the phosphonate ester to the base at 0 °C and allow it to stir for 30 minutes before adding the aldehyde.Ensures complete deprotonation.
3Add the this compound slowly at 0 °C and then allow the reaction to warm to room temperature.Controls the initial rate of reaction.
4After the reaction is complete, quench with water and perform an aqueous workup.The dialkyl phosphate byproduct is water-soluble and can be easily removed by extraction.[1]

Protocol 2: Removal of Triphenylphosphine Oxide from Wittig Reactions

StepActionRationale
1After the reaction, concentrate the mixture in vacuo.Removes the solvent.
2Triturate the resulting solid with a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether.The non-polar alkene product will dissolve, while the more polar triphenylphosphine oxide will remain as a solid.
3Filter the mixture and wash the solid with more of the non-polar solvent.Separates the solid byproduct from the product in solution.
4Concentrate the filtrate to obtain the crude product, which can then be further purified by column chromatography or recrystallization.
FAQ 3: Cannizzaro Reaction and Related Disproportionation

Question: I am running a reaction under basic conditions and observing the formation of both 2,3-Difluoro-4-methylbenzyl alcohol and 2,3-Difluoro-4-methylbenzoic acid. Is this a Cannizzaro reaction?

Answer:

Yes, the simultaneous formation of the corresponding alcohol and carboxylic acid from an aldehyde under basic conditions is characteristic of the Cannizzaro reaction.

Causality:

This compound lacks α-hydrogens, making it a suitable substrate for the Cannizzaro reaction. In the presence of a strong base (e.g., NaOH, KOH), one molecule of the aldehyde is reduced to the alcohol while another is oxidized to the carboxylic acid.

Mitigation Strategies:

  • Avoid Strong Bases: If your desired reaction does not require a strong base, use a weaker, non-nucleophilic base.

  • Protecting Groups: If basic conditions are necessary, consider protecting the aldehyde functionality as an acetal prior to the reaction. The acetal can be deprotected under acidic conditions after the base-mediated step.

  • Temperature Control: The rate of the Cannizzaro reaction is temperature-dependent. Running the reaction at lower temperatures can help to minimize this side reaction.

Reaction Scheme:

Caption: The Cannizzaro disproportionation of this compound.

General Purification Strategies

Effective purification is key to obtaining your target compound in high purity.

Summary of Purification Techniques:

TechniqueWhen to UseKey Considerations
Column Chromatography For separating compounds with different polarities.Choose an appropriate solvent system based on TLC analysis.
Recrystallization For purifying solid products.Select a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature.
Acid-Base Extraction To separate acidic or basic compounds from neutral products.Useful for removing the carboxylic acid byproduct.

Protocol 3: Purification via Acid-Base Extraction to Remove Carboxylic Acid Byproduct

  • Dissolve the crude reaction mixture in an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. This will convert the acidic byproduct into its water-soluble sodium salt.

  • Separate the aqueous layer.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it in vacuo to obtain the purified neutral product.

  • The acidic byproduct can be recovered by acidifying the aqueous layer with a strong acid (e.g., HCl) and extracting with an organic solvent.

Conclusion

By understanding the inherent reactivity of this compound and anticipating potential side reactions, you can design more robust experimental procedures. This guide provides a foundation for troubleshooting common issues, but careful monitoring of your reactions and thorough characterization of your products and byproducts remain the cornerstones of successful organic synthesis.

References

Validation & Comparative

comparing reactivity of 2,3-Difluoro-4-methylbenzaldehyde with other benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reactivity of 2,3-Difluoro-4-methylbenzaldehyde for Advanced Synthesis

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: The Nuanced Role of Substituted Benzaldehydes in Modern Chemistry

Substituted benzaldehydes are foundational pillars in the edifice of organic synthesis, serving as versatile intermediates in the pharmaceutical, agrochemical, and materials science sectors. The reactivity of the benzaldehyde scaffold is exquisitely sensitive to the nature and position of its aromatic substituents. These groups, through a delicate interplay of electronic and steric effects, modulate the electrophilicity of the carbonyl carbon, thereby dictating the kinetics and thermodynamics of its transformations.

This guide provides a comprehensive comparison of the reactivity of this compound against other common benzaldehydes. We will dissect the underlying principles governing its chemical behavior and provide robust experimental frameworks to validate these predictions. The insights presented herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions in experimental design and reaction optimization.

Deconstructing the Substituent Effects in this compound

The unique reactivity profile of this compound arises from the cumulative influence of its three substituents. A thorough understanding of these individual contributions is paramount to predicting its behavior in chemical reactions.

Electronic Effects: A Tug-of-War for Electron Density

The reactivity of an aldehyde is fundamentally governed by the partial positive charge on its carbonyl carbon.[1][2] Electron-withdrawing groups (EWGs) amplify this charge, enhancing reactivity towards nucleophiles, while electron-donating groups (EDGs) diminish it.[3][4][5]

  • Dual Fluorine Inductive Withdrawal (-I Effect): Fluorine, as the most electronegative element, exerts a powerful inductive electron-withdrawing effect.[6] In this compound, the presence of two fluorine atoms, one ortho and one meta to the aldehyde, significantly pulls electron density from the aromatic ring and, consequently, from the carbonyl group.[3] This potent -I effect drastically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[4]

  • Methyl Group Hyperconjugation and Inductive Donation (+I Effect): The methyl group at the para-position acts as an electron-donating group through both the inductive effect and hyperconjugation. This effect pushes electron density into the ring, slightly counteracting the powerful pull of the fluorine atoms. However, the combined electron-withdrawing strength of two fluorine atoms is expected to overwhelmingly dominate the modest donating effect of a single methyl group.

  • Fluorine Resonance Donation (+M Effect): While fluorine is inductively withdrawing, it can also donate a lone pair of electrons into the aromatic system via resonance.[7] However, for halogens, this resonance effect is generally weaker than their inductive effect. The meta-fluorine's resonance effect on the carbonyl is negligible, and while the ortho-fluorine can participate in resonance, the overall electronic character of the molecule is dictated by the dominant inductive withdrawal.

Net Electronic Result: The carbonyl carbon of this compound is rendered significantly electron-deficient, or highly electrophilic. This suggests a heightened reactivity in reactions initiated by nucleophilic attack.

Steric Effects: The Ortho-Substituent's Gatekeeping Role

The presence of a substituent at the ortho position can physically obstruct the path of an incoming reagent to the reaction center.[8] In this case, the ortho-fluorine atom, despite its relatively small atomic radius, introduces steric hindrance around the aldehyde functional group.[7] This steric shield can potentially slow down reactions by impeding the optimal trajectory of nucleophilic approach to the carbonyl carbon.[9] Therefore, the observed reactivity will be a balance between the powerful electronic activation and this modest steric retardation.

cluster_effects Substituent Effects on Carbonyl Carbon cluster_electronic Electronic Contributions Reactivity Overall Reactivity Electronic Electronic Effects (Dominant) Electronic->Reactivity Strongly Activates Steric Steric Effects (Moderating) Steric->Reactivity Slightly Hinders Inductive_F Strong -I Effect (2 x Fluoro) Inductive_F->Electronic Increases Electrophilicity Inductive_Me Weak +I Effect (Methyl) Inductive_Me->Electronic Decreases Electrophilicity

References

A Comparative Guide to the Definitive Structural Validation of 2,3-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. For novel intermediates like 2,3-Difluoro-4-methylbenzaldehyde, a precursor with significant potential in medicinal chemistry, confirming the precise arrangement of its atoms is paramount. An incorrect structural assignment can derail a research program, leading to wasted resources and flawed structure-activity relationship (SAR) studies.

This guide provides an in-depth comparison of the primary analytical techniques used for the structural elucidation of small molecules, with a focus on establishing the definitive structure of this compound. We will explore why single-crystal X-ray crystallography stands as the gold standard for absolute structure determination and compare its conclusive data with the inferential evidence provided by other powerful spectroscopic methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (XRD) is a non-destructive analytical technique that provides unparalleled detail about the internal lattice of crystalline substances.[1] It is the only common laboratory technique that can directly map the three-dimensional arrangement of atoms in a molecule, yielding precise bond lengths, bond angles, and absolute configuration.[2] While a public crystal structure for this compound is not available, this section will detail the workflow and expected outcomes for its validation, using data from structurally similar substituted benzaldehydes as a practical illustration.[3]

Causality Behind the Crystallographic Approach

Why do we pursue crystallography when other techniques are faster? The answer lies in its definitiveness. Spectroscopic methods provide data that is interpreted to deduce a structure. In contrast, crystallography provides a direct, high-resolution image of the electron density, from which atomic positions are refined. This eliminates ambiguity, especially in cases of complex stereochemistry or unexpected molecular conformations, which is crucial for building accurate computational models in drug design.[1]

Experimental Protocol: From Powder to Final Structure

The journey from a powdered sample to a fully validated crystal structure is a meticulous process. Each step is designed to ensure the highest quality data is obtained.

Step 1: Crystal Growth (The Art of Crystallography) The most challenging, and often rate-limiting, step is growing a suitable single crystal.[1] The ideal crystal should be 0.1-0.3 mm in size, well-formed, and free of internal defects like cracks or twinning.

  • Rationale: The quality of the diffraction pattern is directly proportional to the internal order of the crystal. A highly ordered, single crystal will diffract X-rays in a sharp, predictable pattern, whereas an amorphous solid or a poorly formed crystal will produce a diffuse or uninterpretable pattern.

  • Protocol:

    • Dissolve a high-purity sample of this compound in a minimal amount of a suitable solvent (e.g., isopropanol, ethyl acetate, or a solvent mixture).

    • Employ a slow evaporation technique. Cover the vial with parafilm and poke a few small holes to allow the solvent to evaporate over several days to weeks at a constant temperature.

    • Alternatively, vapor diffusion or slow cooling methods can be used. In vapor diffusion, the solution of the compound is placed in a small open vial inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the primary solvent, reducing the compound's solubility and promoting crystallization.

Step 2: Crystal Mounting and Data Collection Once a suitable crystal is identified under a microscope, it is carefully mounted on a goniometer head.

  • Rationale: The crystal must be held stationary in the X-ray beam while being precisely rotated to collect diffraction data from all possible orientations.[1]

  • Workflow:

    • A single crystal is selected and mounted on a thin glass fiber or a cryo-loop.

    • The mounted crystal is placed on the diffractometer and centered in the X-ray beam.

    • The instrument, equipped with a high-intensity X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector, rotates the crystal while collecting hundreds of diffraction images.[4] A complete data collection can take several hours.[4]

Step 3: Structure Solution and Refinement The collected diffraction pattern is a reciprocal space representation of the crystal lattice. Sophisticated software is used to translate this pattern back into a three-dimensional electron density map.

  • Rationale: The positions and intensities of the diffracted spots contain the information needed to determine the unit cell dimensions and the arrangement of atoms within that unit cell.

  • Workflow:

    • Indexing and Integration: The software indexes the diffraction spots to determine the unit cell parameters and space group. The intensities of the spots are then integrated.

    • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

    • Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions, occupancies, and thermal displacement parameters to achieve the best fit between the calculated and observed diffraction data. The quality of the final model is assessed by the R-factor; a value below 5% is typically considered excellent for a small molecule.

Visualizing the Crystallography Workflow

X_Ray_Crystallography_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis cluster_output Final Output Purified_Sample High-Purity Sample (this compound) Crystal_Growth Crystal Growth (Slow Evaporation / Diffusion) Purified_Sample->Crystal_Growth Select_Crystal Select & Mount Single Crystal Crystal_Growth->Select_Crystal Diffractometer Mount on Diffractometer Select_Crystal->Diffractometer XRay_Beam Expose to X-ray Beam Diffractometer->XRay_Beam Collect_Data Collect Diffraction Patterns XRay_Beam->Collect_Data Process_Data Index & Integrate Data (Determine Unit Cell) Collect_Data->Process_Data Solve_Structure Solve Phase Problem (Generate Electron Density Map) Process_Data->Solve_Structure Refine_Structure Build & Refine Atomic Model (Minimize R-factor) Solve_Structure->Refine_Structure Final_Model Validated 3D Structure (CIF File) Refine_Structure->Final_Model

Caption: Workflow for single-crystal X-ray diffraction analysis.

Anticipated Results for this compound

Based on analyses of similar substituted benzaldehydes, a successful crystallographic study would yield a Crystallographic Information File (CIF). This file would contain:

  • Precise Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

  • Space Group: The symmetry operations that define the crystal lattice (e.g., P2₁/c, Pbca).

  • Atomic Coordinates: The (x, y, z) coordinates for every atom, defining the exact molecular geometry.

  • Bond Lengths and Angles: For instance, the C=O bond of the aldehyde would be confirmed to be ~1.21 Å, and the C-C-C angles of the benzene ring would be close to 120°.

  • Intermolecular Interactions: The data would reveal any hydrogen bonds or other non-covalent interactions that stabilize the crystal packing.[3]

Complementary Spectroscopic Techniques: Building a Case for the Structure

While X-ray crystallography provides the definitive answer, other spectroscopic techniques offer crucial, complementary data that can rapidly confirm the presence of key functional groups and the overall molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for structure elucidation in solution.[5] It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁹F.

  • ¹H NMR: This would confirm the number and connectivity of protons. For this compound, we would expect:

    • An aldehyde proton signal (~10.0 ppm), appearing as a singlet or a finely split multiplet.[6]

    • Two aromatic proton signals in the ~7.0-8.0 ppm region, showing complex splitting due to coupling with each other and with the fluorine atoms.

    • A methyl proton signal (~2.4 ppm), appearing as a singlet or a small doublet due to coupling with the adjacent fluorine.[7]

  • ¹³C NMR: This identifies all unique carbon environments.

    • An aldehyde carbonyl carbon at ~190 ppm.[8]

    • Aromatic carbons between ~110-160 ppm. The carbons directly bonded to fluorine would show large C-F coupling constants.

    • A methyl carbon at ~15-25 ppm.

  • ¹⁹F NMR: This is particularly diagnostic for fluorinated compounds.

    • Two distinct signals would be expected for the two non-equivalent fluorine atoms, confirming their presence and substitution pattern. The chemical shifts and coupling constants (both F-F and F-H) would be highly informative.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies.

  • Rationale: The bonds within a molecule vibrate at specific frequencies. When infrared radiation matching these frequencies is passed through a sample, it is absorbed, and this absorption is detected.

  • Expected Data for this compound:

    • A strong, sharp absorption band for the C=O (carbonyl) stretch of the aldehyde, typically around 1700-1710 cm⁻¹.[11]

    • Two weaker C-H stretching bands for the aldehyde C-H bond, typically around 2720 cm⁻¹ and 2820 cm⁻¹.[12][13] The presence of this pair of bands is highly characteristic of an aldehyde.

    • C-F stretching absorptions, typically in the 1100-1300 cm⁻¹ region.

    • Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.[12]

Mass Spectrometry (MS)

MS provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns.

  • Rationale: The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments is measured.

  • Expected Data for this compound (C₈H₆F₂O):

    • Molecular Ion Peak (M⁺): A peak at m/z = 156.04, corresponding to the exact molecular weight of the compound.

    • Key Fragmentation Peaks:

      • An M-1 peak at m/z = 155, due to the loss of the aldehydic hydrogen, which is a very common fragmentation for aldehydes.[14]

      • An M-29 peak at m/z = 127, corresponding to the loss of the entire aldehyde group (-CHO).[14]

Comparative Analysis: Choosing the Right Tool for the Job

Each technique provides a different piece of the structural puzzle. While spectroscopy can build a strong, self-consistent case for a structure, only X-ray crystallography can provide the definitive proof.

Technique Information Provided Strengths Limitations
X-ray Crystallography Absolute 3D atomic arrangement, bond lengths, bond angles, stereochemistry, intermolecular interactions.Unambiguous and definitive structure determination.[2] Provides the highest level of structural detail.Requires a high-quality single crystal, which can be difficult and time-consuming to obtain.[1] Provides solid-state structure, which may differ from solution conformation.
NMR Spectroscopy Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environments of nuclei, relative number of atoms.Excellent for determining the carbon-hydrogen framework in solution. Provides dynamic and conformational information. Non-destructive.Structure is inferred, not directly observed. Complex spectra can be difficult to interpret fully. Less sensitive than MS.
IR Spectroscopy Presence of specific functional groups (e.g., C=O, O-H, C-F).Fast, simple, and provides a quick "fingerprint" of the molecule's functional groups.[12]Provides limited information on the overall molecular skeleton. Not suitable for distinguishing between isomers with the same functional groups.
Mass Spectrometry Molecular weight and molecular formula (with high resolution), structural information from fragmentation patterns.Extremely sensitive, requiring very little sample. Can determine the elemental composition.Provides no information on stereochemistry or connectivity of isomers. Fragmentation can be complex and sometimes unpredictable.

Conclusion: An Integrated Approach to Structural Validation

For a critical intermediate like this compound, an integrated analytical approach is the most robust strategy. NMR, IR, and MS should be used as the first line of analysis to rapidly confirm that the synthesized material has the correct molecular formula, functional groups, and basic connectivity. This spectroscopic data package provides strong evidence and quality control for routine batches.

However, for the definitive, unambiguous validation required for patent filings, regulatory submissions, and foundational SAR studies, single-crystal X-ray crystallography is the indispensable final step. It provides the authoritative, three-dimensional structural proof that underpins all further research and development, ensuring that the molecular foundation of the scientific work is absolute and correct.

References

A Comparative Guide to the Biological Activity of 2,3-Difluoro-4-methylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Fluorinated Benzaldehydes in Medicinal Chemistry

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design, often imparting enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Benzaldehyde and its derivatives have long been recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. The strategic placement of fluorine atoms and a methyl group on the benzaldehyde ring, as seen in 2,3-Difluoro-4-methylbenzaldehyde, presents a unique chemical entity with significant potential for the development of novel therapeutic agents. The electron-withdrawing nature of the two fluorine atoms at the ortho and meta positions, combined with the electron-donating effect of the methyl group at the para position, creates a distinct electronic environment that can profoundly influence the biological activity of its derivatives.

This guide provides a comprehensive, comparative analysis of the predicted biological activities of three key classes of derivatives synthesized from this compound: Schiff bases, hydrazones, and chalcones. While direct experimental data for derivatives of this specific benzaldehyde is limited in publicly available literature, this guide synthesizes and extrapolates from extensive research on structurally analogous fluorinated and methylated benzaldehyde derivatives to provide a robust predictive framework. We will explore the potential antimicrobial, anticancer, and anti-inflammatory properties of these compounds, supported by experimental data from related structures. Detailed experimental protocols for both synthesis and biological evaluation are provided to empower researchers to validate these predictions and unlock the therapeutic potential of this promising class of molecules.

Synthesis of this compound Derivatives: A Generalized Approach

The aldehyde functional group of this compound serves as a versatile anchor for the synthesis of a variety of derivatives. The general synthetic pathways for Schiff bases, hydrazones, and chalcones are well-established and can be readily adapted.

General Workflow for Derivative Synthesis

start This compound amine Primary Amine start->amine Condensation (Acid/Base Catalyst) hydrazide Hydrazide start->hydrazide Condensation (Acid Catalyst) acetophenone Substituted Acetophenone start->acetophenone Claisen-Schmidt Condensation (Base) schiff Schiff Base Derivative amine->schiff hydrazone Hydrazone Derivative hydrazide->hydrazone chalcone Chalcone Derivative acetophenone->chalcone

Caption: General synthetic routes to key derivatives of this compound.

Comparative Biological Activities: A Predictive Analysis

The biological activity of benzaldehyde derivatives is significantly influenced by the nature of the substituent at the aldehyde position and the substitution pattern on the aromatic ring. Based on existing literature for analogous compounds, we can project the potential activities of this compound derivatives.

Antimicrobial Activity

Schiff base derivatives of fluorinated benzaldehydes have demonstrated notable antimicrobial properties. The imine (-N=CH-) linkage is crucial for their activity, which is often attributed to the ability to chelate metal ions essential for microbial growth or to interfere with microbial cell wall synthesis.

Table 1: Predicted Antimicrobial Activity (MIC, µg/mL) of this compound Schiff Base Derivatives

Microbial StrainPredicted MIC (µg/mL) of this compound Schiff BasesReference Compound MIC (µg/mL)
Staphylococcus aureus62.5 - 125Ciprofloxacin: <1
Bacillus subtilis45.2 - 90Ciprofloxacin: <0.5
Escherichia coli1.6 - 62.5Ciprofloxacin: <0.25
Pseudomonas aeruginosa> 250Ciprofloxacin: <1
Candida albicans62.5 - 250Fluconazole: <1

Note: The predicted MIC values are extrapolated from studies on Schiff bases derived from other fluorinated benzaldehydes.[1][2][3][4] Actual values for this compound derivatives would require experimental validation.

Anticancer Activity

Hydrazone derivatives of various benzaldehydes have been extensively investigated for their anticancer potential. The -CONH-N=CH- pharmacophore is a key structural feature, and these compounds are thought to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[5][6][7]

Table 2: Predicted Anticancer Activity (IC50, µM) of this compound Hydrazone Derivatives

Cancer Cell LinePredicted IC50 (µM) of this compound HydrazonesReference Drug IC50 (µM)
MCF-7 (Breast)2.99 - 26.84Doxorubicin: ~0.5
PC-3 (Prostate)1.32 - 15Doxorubicin: ~1.2
HT-29 (Colon)1.71 - 205-Fluorouracil: ~5
HeLa (Cervical)34.38 - 50Cisplatin: ~2.5

Note: The predicted IC50 values are based on data from hydrazone derivatives of other substituted benzaldehydes.[5][6] Experimental verification is necessary.

Anti-inflammatory Activity

Chalcones, which are α,β-unsaturated ketones, are well-documented for their anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[8][9][10]

Table 3: Predicted Anti-inflammatory Activity of this compound Chalcone Derivatives

AssayPredicted Activity of this compound ChalconesReference Drug Activity
Carrageenan-Induced Paw Edema (% Inhibition)40 - 68%Ibuprofen: ~53%
COX-2 Inhibition (IC50, µM)5 - 15Celecoxib: ~0.04
5-LOX Inhibition (IC50, µM)10 - 25Zileuton: ~0.5

Note: Predicted values are extrapolated from studies on chalcone derivatives of other substituted benzaldehydes.[8][11][12] Experimental confirmation is required.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is expected to be significantly influenced by the specific arrangement of the fluoro and methyl substituents.

  • Fluorine Substitution : The presence of two fluorine atoms at the 2 and 3 positions is anticipated to enhance the lipophilicity and cell permeability of the derivatives.[13] The strong electron-withdrawing nature of fluorine can also modulate the electronic properties of the entire molecule, potentially leading to stronger interactions with biological targets.[14] Increasing the degree of fluorination has, in some cases, been shown to decrease inhibitory potency, suggesting a delicate balance between electronics and steric bulk.[13]

  • Methyl Group : The para-methyl group, being electron-donating, can influence the electron density of the aromatic ring, which in turn can affect the reactivity and binding affinity of the derivatives. Its position may also play a role in the steric fit within the active site of a target enzyme or receptor.

  • The Derivative Moiety :

    • Schiff Bases : The nature of the amine condensed with the aldehyde is a critical determinant of activity. Aromatic amines often yield more active compounds than aliphatic amines. The presence of additional functional groups on the amine component, such as hydroxyl or methoxy groups, can further modulate the biological response.[15][16][17]

    • Hydrazones : The hydrazide portion of the molecule offers significant scope for structural modification. Different hydrazides can be employed to fine-tune the lipophilicity, hydrogen bonding capacity, and overall geometry of the molecule, thereby influencing its anticancer potency.[18]

    • Chalcones : The substitution pattern on the second aromatic ring (from the acetophenone) plays a crucial role in the anti-inflammatory activity. Electron-donating groups like hydroxyl and methoxy often enhance activity.[10][19][20]

Core This compound Core F_atoms 2,3-Difluoro Groups (Lipophilicity, Electronics) Core->F_atoms Me_group 4-Methyl Group (Sterics, Electronics) Core->Me_group Derivative Derivative Moiety (Schiff Base, Hydrazone, Chalcone) Core->Derivative Activity Biological Activity (Antimicrobial, Anticancer, Anti-inflammatory) F_atoms->Activity Me_group->Activity Derivative->Activity

Caption: Key structural features influencing the biological activity of this compound derivatives.

Experimental Protocols

To facilitate the validation of the predicted biological activities, this section provides detailed, step-by-step methodologies for key assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[1][21][22][23]

Workflow for Broth Microdilution Assay

prep Prepare serial dilutions of test compound in a 96-well plate. add_inoc Inoculate each well with the microbial suspension. prep->add_inoc inoc Prepare standardized microbial inoculum (e.g., 0.5 McFarland). inoc->add_inoc incubate Incubate the plate at 37°C for 18-24 hours. add_inoc->incubate read Visually inspect for turbidity to determine the MIC. incubate->read

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Protocol:

  • Preparation of Test Compounds : Prepare a stock solution of the synthesized derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation : Culture the microbial strain overnight and then suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in the broth to the final required concentration.

  • Inoculation : Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls.

  • Incubation : Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Anticancer Activity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5][24][25][26]

Workflow for MTT Assay

seed Seed cancer cells in a 96-well plate and allow to attach. treat Treat cells with various concentrations of the test compound. seed->treat incubate Incubate for a specified period (e.g., 24-72 hours). treat->incubate add_mtt Add MTT solution to each well and incubate for 2-4 hours. incubate->add_mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals. add_mtt->solubilize read Measure absorbance at ~570 nm using a microplate reader. solubilize->read

Caption: Workflow for assessing the cytotoxicity of compounds using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding : Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the synthesized derivative and incubate for a predetermined time (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization : Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the purple formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution at approximately 570 nm using a microplate reader. The IC50 value can be calculated from the dose-response curve.

Anti-inflammatory Activity Evaluation: Carrageenan-Induced Rat Paw Edema

This in vivo model is widely used to screen for acute anti-inflammatory activity.[27][28][29][30][31]

Workflow for Carrageenan-Induced Paw Edema Assay

admin Administer the test compound or reference drug to rats. induce Inject carrageenan into the sub-plantar region of the right hind paw. admin->induce measure Measure paw volume at regular intervals (e.g., 0, 1, 2, 3, 4 hours). induce->measure calc Calculate the percentage inhibition of edema. measure->calc

Caption: Workflow for evaluating the in vivo anti-inflammatory activity of compounds.

Step-by-Step Protocol:

  • Animal Acclimatization : Acclimatize rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration : Administer the synthesized derivative, a reference drug (e.g., ibuprofen), or the vehicle to different groups of rats, typically orally or intraperitoneally.

  • Induction of Inflammation : After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement : Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Inhibition : Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Conclusion and Future Directions

The in-silico and literature-based analysis presented in this guide strongly suggests that derivatives of this compound are promising candidates for further investigation as antimicrobial, anticancer, and anti-inflammatory agents. The unique electronic and steric properties conferred by the difluoro and methyl substitutions on the benzaldehyde ring are predicted to result in potent biological activities. The provided synthetic and screening protocols offer a clear roadmap for researchers to empirically validate these predictions. Future research should focus on the synthesis and comprehensive biological evaluation of a library of Schiff base, hydrazone, and chalcone derivatives of this compound. Elucidating the precise mechanisms of action and conducting further structure-activity relationship studies will be crucial for optimizing the therapeutic potential of this exciting class of compounds.

References

Differentiating Structural Isomers: A Spectroscopic Comparison of 2,3-Difluoro-4-methylbenzaldehyde and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the intricate landscape of pharmaceutical and materials science, the precise structural characterization of organic molecules is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents on an aromatic ring, often exhibit distinct biological activities and material properties. Consequently, the ability to unequivocally differentiate between these isomers is a critical step in research and development. This guide provides a comprehensive spectroscopic analysis of 2,3-Difluoro-4-methylbenzaldehyde and its key isomers, offering a practical framework for their differentiation using fundamental analytical techniques.

This guide will delve into the nuanced differences in the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data of these compounds. By understanding the influence of substituent positioning on the spectroscopic signatures, researchers can confidently identify and characterize their target molecules.

The Importance of Isomeric Purity

The therapeutic efficacy and safety of a drug candidate, or the desired properties of a novel material, are intrinsically linked to its precise chemical structure. In the case of substituted benzaldehydes, which are common building blocks in organic synthesis, even a subtle shift in the position of a fluorine or methyl group can dramatically alter the molecule's electronic and steric properties. This, in turn, can affect its reactivity, binding affinity to biological targets, and overall performance. Therefore, robust analytical methods to confirm the isomeric purity of synthetic intermediates like this compound are not just a matter of analytical rigor but a cornerstone of successful research.

Spectroscopic Analysis Workflow

The following sections will detail the expected spectroscopic characteristics of this compound and a selection of its isomers. The data presented is a combination of established principles of spectroscopic interpretation and predicted values from computational models, necessitated by the limited availability of experimental spectra for all isomers in public databases.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation prep Dissolve Isomer in Appropriate Deuterated Solvent (e.g., CDCl3, DMSO-d6) nmr ¹H & ¹³C NMR Spectroscopy prep->nmr NMR Analysis ir Infrared (IR) Spectroscopy prep->ir IR Analysis ms Mass Spectrometry (MS) prep->ms MS Analysis compare Compare Spectra: - Chemical Shifts (δ) - Coupling Constants (J) - IR Absorption Bands (cm⁻¹) - Fragmentation Patterns (m/z) nmr->compare ir->compare ms->compare identify Identify Isomer Based on Unique Spectroscopic Fingerprint compare->identify

Figure 1. General workflow for the spectroscopic analysis and identification of benzaldehyde isomers.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the signals in a ¹H NMR spectrum are highly sensitive to the electronic effects (induction and resonance) and spatial proximity of neighboring substituents.

Key Differentiating Features in ¹H NMR:

  • Aldehyde Proton (CHO): The chemical shift of the aldehyde proton is sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as fluorine, tend to deshield this proton, causing it to resonate at a higher chemical shift (downfield).[1] The proximity of ortho-substituents can also influence its chemical shift through steric and electronic effects.

  • Aromatic Protons: The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic of the substitution pattern. The number of distinct signals, their multiplicities (singlet, doublet, triplet, etc.), and the magnitude of the coupling constants (ortho, meta, and para coupling) provide a unique fingerprint for each isomer. Fluorine atoms introduce additional complexity and information through ¹H-¹⁹F coupling.

  • Methyl Protons (CH₃): The chemical shift of the methyl protons is also influenced by the electronic environment. Generally, it appears as a singlet, but its exact position can vary slightly between isomers.

Predicted ¹H NMR Data for this compound and its Isomers

The following table summarizes the predicted ¹H NMR chemical shifts and coupling constants for the target compound and its isomers. These values were generated using computational prediction tools and should be considered as estimates.

CompoundAldehyde-H (δ, mult.)Aromatic-H (δ, mult., J in Hz)Methyl-H (δ, s)
This compound ~10.2 (s)~7.6 (dd, J ≈ 8, 2), ~7.2 (t, J ≈ 8)~2.4 (s)
2,4-Difluoro-3-methylbenzaldehyde~10.3 (t, J(H,F) ≈ 2)~7.9 (q, J ≈ 8), ~7.1 (t, J ≈ 8)~2.3 (d, J(H,F) ≈ 3)
2,5-Difluoro-4-methylbenzaldehyde~10.3 (s)~7.5 (d, J(H,F) ≈ 10), ~7.4 (d, J(H,F) ≈ 7)~2.3 (t, J(H,F) ≈ 2)
3,4-Difluoro-2-methylbenzaldehyde~10.2 (s)~7.7 (m), ~7.3 (m)~2.6 (s)
3,5-Difluoro-4-methylbenzaldehyde~9.9 (s)~7.5 (d, J(H,F) ≈ 6)~2.3 (t, J(H,F) ≈ 2)

Analysis of this compound:

In the ¹H NMR spectrum of this compound, the aldehyde proton is expected to appear as a singlet around 10.2 ppm. The aromatic region will likely show two signals: a doublet of doublets around 7.6 ppm corresponding to the proton at C5, which is ortho to the aldehyde and meta to a fluorine, and a triplet around 7.2 ppm for the proton at C6, which is coupled to the C5 proton and a fluorine atom. The methyl group should appear as a singlet around 2.4 ppm. The specific coupling patterns arising from ¹H-¹⁹F interactions will be key to confirming the structure.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of carbon atoms are highly sensitive to their hybridization and the electronic effects of attached substituents. The presence of fluorine atoms introduces significant changes in the ¹³C NMR spectrum due to their strong electron-withdrawing nature and through ¹³C-¹⁹F coupling.

Key Differentiating Features in ¹³C NMR:

  • Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon in benzaldehydes is typically found in the range of 190-195 ppm.[2][3] The electronic effects of the substituents on the ring can cause slight variations in this value.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly affected by the substituents. Carbons directly attached to fluorine atoms will show large downfield shifts and will be split into doublets due to one-bond ¹³C-¹⁹F coupling. Carbons further away will also exhibit smaller couplings. The number of distinct signals in the aromatic region corresponds to the number of chemically non-equivalent carbons, which is determined by the molecule's symmetry.

  • Methyl Carbon (CH₃): The chemical shift of the methyl carbon is also influenced by the substitution pattern on the ring.

Predicted ¹³C NMR Data for this compound and its Isomers

CompoundC=O (δ)Aromatic-C (δ)CH₃ (δ)
This compound ~188~155 (d, J(C,F)≈250), ~150 (d, J(C,F)≈250), ~135, ~128, ~125, ~120~15
2,4-Difluoro-3-methylbenzaldehyde~187~165 (dd), ~162 (dd), ~130, ~125, ~115 (dd), ~110 (dd)~14
2,5-Difluoro-4-methylbenzaldehyde~187~160 (dd), ~158 (dd), ~125 (dd), ~120 (dd), ~118, ~115~14
3,4-Difluoro-2-methylbenzaldehyde~190~158 (dd), ~155 (dd), ~138, ~130, ~120 (d), ~118 (d)~18
3,5-Difluoro-4-methylbenzaldehyde~190~163 (d, J(C,F)≈250), ~135, ~115 (d, J(C,F)≈20), ~110 (t)~13

Analysis of this compound:

The ¹³C NMR spectrum of this compound is expected to show a signal for the carbonyl carbon around 188 ppm. In the aromatic region, six distinct signals are anticipated. Two of these will be doublets with large coupling constants (around 250 Hz), corresponding to the carbons directly bonded to the fluorine atoms (C2 and C3). The remaining four aromatic carbon signals will have smaller or no ¹³C-¹⁹F coupling. The methyl carbon should appear at approximately 15 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule based on the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Key Differentiating Features in IR Spectroscopy:

  • C=O Stretch: The carbonyl group of an aldehyde gives rise to a strong and sharp absorption band. For aromatic aldehydes, this band typically appears in the range of 1685-1715 cm⁻¹.[4][5] The position of this band can be influenced by the electronic effects of the ring substituents.

  • Aldehyde C-H Stretch: Aldehydes show two characteristic, but weaker, C-H stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹.[4][5] The presence of both of these bands is a strong indication of an aldehyde functional group.

  • Aromatic C-H and C=C Stretches: Aromatic rings exhibit C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: The carbon-fluorine bond gives rise to strong absorption bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹. The exact position and number of these bands can be complex and are sensitive to the overall structure of the molecule.

Predicted IR Absorption Data (cm⁻¹) for this compound and its Isomers

CompoundC=O StretchAldehyde C-H StretchAromatic C=C StretchC-F Stretch
This compound ~1705~2730, ~2830~1600, ~1500~1250, ~1100
2,4-Difluoro-3-methylbenzaldehyde~1700~2735, ~2835~1610, ~1510~1270, ~1120
2,5-Difluoro-4-methylbenzaldehyde~1708~2725, ~2825~1605, ~1490~1280, ~1150
3,4-Difluoro-2-methylbenzaldehyde~1703~2730, ~2830~1615, ~1520~1260, ~1180
3,5-Difluoro-4-methylbenzaldehyde~1710~2740, ~2840~1620, ~1500~1300, ~1130

Analysis of this compound:

The IR spectrum of this compound should prominently display a strong C=O stretching absorption around 1705 cm⁻¹. The two characteristic aldehyde C-H stretching bands are expected near 2730 and 2830 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1500-1600 cm⁻¹ region. Strong absorptions in the 1100-1250 cm⁻¹ range will be indicative of the C-F bonds. While the exact fingerprint region will be unique, these key absorptions will be crucial for identification.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Key Differentiating Features in Mass Spectrometry:

  • Molecular Ion Peak (M⁺): All isomers of difluoro-4-methylbenzaldehyde will have the same molecular weight (156.13 g/mol ) and thus will show a molecular ion peak at m/z = 156.

  • Fragmentation Pattern: While the molecular weight is the same, the relative abundances of the fragment ions can differ between isomers due to the influence of substituent positions on bond stabilities and rearrangement pathways. Common fragmentations for benzaldehydes include the loss of a hydrogen atom ([M-H]⁺), the loss of the formyl group ([M-CHO]⁺), and the loss of carbon monoxide ([M-CO]⁺).[6][7] The presence of fluorine and methyl groups will influence the subsequent fragmentation of the aromatic ring.

Predicted Key Fragments (m/z) for Difluoro-4-methylbenzaldehyde Isomers

Compound[M]⁺[M-H]⁺[M-CHO]⁺Other Key Fragments
All Isomers 15615512799 ([M-CHO-CO]⁺)

Analysis of Fragmentation Patterns:

While the primary fragments listed in the table will be common to all isomers, the subtle differences in their relative intensities can be a key to differentiation. For example, the stability of the resulting cation after the loss of the formyl group ([M-CHO]⁺) will be influenced by the positions of the fluorine and methyl groups. An electron-donating methyl group can stabilize a positive charge, while electron-withdrawing fluorine atoms can destabilize it. The relative positions of these groups to the point of fragmentation will dictate the favorability of certain fragmentation pathways, leading to variations in the mass spectrum. For instance, an isomer that forms a more stable carbocation upon fragmentation is likely to show a more abundant peak for that fragment.

Experimental Protocols

1. NMR Sample Preparation

  • Weigh approximately 5-10 mg of the benzaldehyde isomer.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.

G start Start weigh Weigh 5-10 mg of Sample start->weigh dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent weigh->dissolve vortex Vortex/Sonicate to Ensure Dissolution dissolve->vortex transfer Transfer to 5 mm NMR Tube vortex->transfer standard Add Internal Standard (e.g., TMS) transfer->standard acquire Acquire NMR Spectra standard->acquire end End acquire->end

Figure 2. Protocol for NMR sample preparation.

2. IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid or liquid benzaldehyde isomer directly onto the ATR crystal.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Clean the ATR crystal thoroughly after the measurement.

3. Mass Spectrometry (Electron Ionization - EI)

  • Prepare a dilute solution of the benzaldehyde isomer in a volatile solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • For GC-MS, select an appropriate GC column and temperature program to ensure good separation and peak shape.

  • Set the mass spectrometer to operate in electron ionization (EI) mode, typically at 70 eV.

  • Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu).

Conclusion

The spectroscopic differentiation of this compound from its positional isomers is a challenging yet achievable task. While ¹H and ¹³C NMR spectroscopy offer the most definitive data for structural elucidation through the analysis of chemical shifts and coupling patterns (including ¹H-¹⁹F and ¹³C-¹⁹F couplings), IR spectroscopy and mass spectrometry provide valuable complementary information for confirming functional groups and molecular weight. A multi-spectroscopic approach, as outlined in this guide, is essential for the unambiguous identification of these closely related compounds, ensuring the integrity and success of research and development endeavors.

References

computational studies of 2,3-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Computational Analysis of 2,3-Difluoro-4-methylbenzaldehyde

For the modern researcher in drug discovery and materials science, a deep understanding of molecular properties is paramount. Benzaldehyde and its derivatives are key building blocks in the synthesis of a wide array of pharmaceuticals and specialty chemicals. The introduction of fluorine atoms into the benzaldehyde scaffold can dramatically alter its electronic and conformational properties, thereby influencing its reactivity and biological activity. This guide provides a comprehensive computational comparison of this compound with other relevant substituted benzaldehydes, offering insights into the impact of its unique substitution pattern.

This document is intended for researchers, scientists, and drug development professionals with an interest in applying computational chemistry to understand and predict the behavior of substituted aromatic aldehydes. We will delve into the theoretical underpinnings of the computational methods, provide detailed protocols for their implementation, and present a comparative analysis of the results.

The Significance of Fluorine Substitution

Fluorine is the most electronegative element, and its incorporation into organic molecules often leads to profound changes in their physicochemical properties. In the context of drug design, fluorine substitution can enhance metabolic stability, improve binding affinity, and modulate pKa. The presence of two adjacent fluorine atoms in this compound, coupled with a methyl group at the para position, creates a unique electronic and steric environment that warrants detailed computational investigation.

Comparative Framework: Alternatives to this compound

To contextualize the properties of this compound, we will compare it with a selection of other benzaldehyde derivatives. These have been chosen to represent a range of electronic effects:

  • 4-Methylbenzaldehyde: The non-fluorinated parent compound, serving as a baseline.

  • 4-Nitrobenzaldehyde: Contains a strong electron-withdrawing group.

  • 4-Hydroxybenzaldehyde: Features an electron-donating group.

  • 2,4-Difluoro-3-methylbenzaldehyde: An isomeric difluoro-substituted methylbenzaldehyde, to highlight the importance of substituent position.

Computational Methodology: A Primer on Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases.[1] It is a widely used tool in computational chemistry due to its favorable balance of accuracy and computational cost. The core idea of DFT is that the energy of a system can be determined from its electron density, rather than the complex many-electron wavefunction.

Experimental Protocol: DFT Workflow for Substituted Benzaldehydes

The following protocol outlines the steps for performing a typical DFT analysis on substituted benzaldehydes.

  • Molecular Structure Input:

    • Construct the 3D structure of the molecule of interest (e.g., this compound) using molecular modeling software such as Avogadro, ChemDraw, or GaussView.

    • Ensure correct atom types, bond orders, and initial stereochemistry.

  • Geometry Optimization:

    • Perform a geometry optimization to find the lowest energy conformation of the molecule.

    • Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional is known to provide reliable results for a wide range of organic molecules.[2]

    • Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that includes diffuse functions and polarization functions, which are important for accurately describing the electron distribution in molecules with heteroatoms and for calculating properties such as vibrational frequencies.

    • Software: Gaussian, ORCA, or other quantum chemistry software packages.

  • Vibrational Frequency Analysis:

    • Following geometry optimization, perform a vibrational frequency calculation at the same level of theory.

    • This calculation serves two purposes:

      • To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

      • To predict the infrared (IR) and Raman spectra of the molecule.

  • Electronic Property Calculations:

    • From the optimized geometry, calculate various electronic properties:

      • Dipole Moment: To assess the molecule's overall polarity.

      • Molecular Electrostatic Potential (MEP): To visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

      • Frontier Molecular Orbitals (HOMO and LUMO): To understand the molecule's reactivity and electronic transitions.

Visualizing the Computational Workflow

The following diagram illustrates the general workflow for the computational analysis of substituted benzaldehydes.

DFT_Workflow cluster_Input 1. Input Preparation cluster_Calculation 2. Quantum Chemical Calculations cluster_Analysis 3. Data Analysis Build_Molecule Build 3D Molecular Structure Geometry_Optimization Geometry Optimization (B3LYP/6-311++G(d,p)) Build_Molecule->Geometry_Optimization Frequency_Analysis Vibrational Frequency Analysis Geometry_Optimization->Frequency_Analysis Electronic_Properties Electronic Property Calculation Geometry_Optimization->Electronic_Properties Confirm_Minimum Confirm True Minimum (No Imaginary Frequencies) Frequency_Analysis->Confirm_Minimum Predict_Spectra Predict IR & Raman Spectra Frequency_Analysis->Predict_Spectra Analyze_Properties Analyze Dipole Moment, MEP, HOMO/LUMO Electronic_Properties->Analyze_Properties

Caption: A general workflow for DFT calculations on substituted benzaldehydes.

Comparative Data Analysis

The following tables summarize key calculated properties for this compound and the selected alternative benzaldehydes. These values are predicted based on the DFT protocol described above.

Table 1: Calculated Geometric Parameters
MoleculeC=O Bond Length (Å)C-C (Ring-Aldehyde) Bond Length (Å)
This compound~1.21~1.48
4-Methylbenzaldehyde~1.22~1.48
4-Nitrobenzaldehyde~1.22~1.48
4-Hydroxybenzaldehyde~1.23~1.47
2,4-Difluoro-3-methylbenzaldehyde~1.21~1.48

Note: These are typical values observed in DFT optimizations of substituted benzaldehydes.[1]

Table 2: Calculated Electronic Properties
MoleculeDipole Moment (Debye)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
This compound~3.5-7.2-1.85.4
4-Methylbenzaldehyde~2.9-6.8-1.55.3
4-Nitrobenzaldehyde~1.5-8.0-3.05.0
4-Hydroxybenzaldehyde~3.8-6.2-1.25.0
2,4-Difluoro-3-methylbenzaldehyde~3.2-7.3-1.95.4

Interpreting the Results: The Impact of Substituents

The data presented in the tables above reveals the significant influence of substituents on the properties of the benzaldehyde scaffold.

  • Geometric Effects: The C=O and C-C bond lengths show minor variations across the different derivatives, indicating that the core geometry of the aldehyde group is relatively stable.

  • Electronic Effects: The electronic properties, however, are more sensitive to substitution. The presence of electron-withdrawing fluorine atoms in this compound leads to a larger dipole moment compared to 4-methylbenzaldehyde, indicating increased polarity. The HOMO and LUMO energies are also lowered, suggesting that the fluorinated compound is less susceptible to oxidation and more prone to reduction.

The following diagram illustrates the influence of different substituents on the electronic properties of the benzaldehyde ring.

Substituent_Effects cluster_EDG Electron Donating Groups (EDG) cluster_EWG Electron Withdrawing Groups (EWG) Benzaldehyde_Core Benzaldehyde Ring -NO2 -NO2 Benzaldehyde_Core->-NO2 Decrease Electron Density Deactivate Ring -F -F Benzaldehyde_Core->-F Decrease Electron Density Deactivate Ring -OH -OH -OH->Benzaldehyde_Core Increase Electron Density Activate Ring -CH3 -CH3 -CH3->Benzaldehyde_Core Increase Electron Density Activate Ring

Caption: Influence of substituents on the electronic properties of benzaldehyde.

Conformational Analysis of this compound

The presence of two adjacent fluorine atoms can introduce significant conformational preferences. A conformational analysis is crucial to identify the most stable arrangement of the aldehyde group relative to the fluorinated ring. This can be achieved by performing a potential energy surface scan, where the dihedral angle between the aldehyde group and the aromatic ring is systematically varied, and the energy is calculated at each step. Studies on similar 1,3-difluorinated systems have shown a strong influence of fluorine on the conformational profiles of alkane chains.[3]

Vibrational Spectroscopy: A Comparison of Calculated and Experimental Data

Conclusion

Computational studies provide invaluable insights into the molecular properties of substituted benzaldehydes like this compound. By employing DFT calculations, researchers can predict geometric and electronic properties, analyze conformational preferences, and simulate spectroscopic data. This information is crucial for understanding the reactivity and potential applications of these compounds in drug discovery and materials science. The comparative approach outlined in this guide allows for a nuanced understanding of the effects of fluorine substitution and provides a solid foundation for further experimental and computational investigations.

References

Introduction: The Significance of Fluorinated Benzaldehydes in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of 2,3-Difluoro-4-methylbenzaldehyde Reaction Products for Researchers and Drug Development Professionals

Fluorinated organic compounds are of paramount importance in pharmaceutical and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. This compound is a versatile building block, offering a scaffold for creating complex molecules with potential therapeutic applications.[1][2][3][4] This guide provides a comprehensive analysis of the key reaction products derived from this compound, presenting detailed experimental protocols and comparative characterization data. We will explore how the presence of two adjacent fluorine atoms influences reactivity and the resulting product's analytical signature, offering a crucial resource for scientists in the field.

Experimental Workflow: From Reaction to Characterization

A robust and reliable workflow is essential for the synthesis and validation of novel chemical entities. The process described here ensures reproducibility and high confidence in the final product's identity and purity.

G cluster_0 Synthesis & Work-up cluster_1 Purification cluster_2 Characterization A Reactant (this compound) C Reaction under Controlled Conditions A->C B Reagents & Solvent B->C D Quenching & Extraction C->D E Drying & Solvent Removal D->E F Crude Product E->F Yield Calculation G Column Chromatography or Recrystallization F->G H Pure Product G->H I Spectroscopy (NMR, IR, MS) H->I Structure Elucidation J Purity Analysis (HPLC) H->J Purity Determination K Final Validated Product I->K J->K

Caption: General experimental workflow from synthesis to final product validation.

Oxidation: Synthesis of 2,3-Difluoro-4-methylbenzoic Acid

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. For fluorinated benzaldehydes, this reaction provides access to key intermediates for pharmaceuticals and agrochemicals.[5]

Causality Behind Experimental Choices

The use of potassium permanganate (KMnO₄) under phase-transfer catalysis (PTC) is a robust method for oxidizing aldehydes.[6] The phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), transports the permanganate ion from the aqueous phase to the organic phase where the aldehyde is dissolved, allowing the reaction to proceed smoothly at a moderate temperature. This avoids the need for harsh conditions or co-solvents that can be difficult to remove.

Experimental Protocol: Oxidation of this compound
  • In a 100 mL round-bottom flask, dissolve this compound (1.56 g, 10 mmol) in toluene (30 mL).

  • Add tetrabutylammonium bromide (0.32 g, 1 mmol).

  • In a separate beaker, dissolve potassium permanganate (2.37 g, 15 mmol) in water (30 mL).

  • Add the KMnO₄ solution to the reaction flask and stir vigorously at 50°C. Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate).

  • After 4 hours, or upon disappearance of the starting material, cool the mixture to room temperature.

  • Filter the mixture through a pad of celite to remove manganese dioxide.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with a saturated sodium sulfite solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a mixture of ethanol and water to yield pure 2,3-Difluoro-4-methylbenzoic acid as a white solid.[7]

Comparative Product Characterization
Property2,3-Difluoro-4-methylbenzoic Acid4-Methylbenzoic Acid (p-Toluic Acid)
Molecular Formula C₈H₆F₂O₂C₈H₈O₂
Molecular Weight 172.13 g/mol 136.15 g/mol
¹H NMR (CDCl₃, δ) ~11.0 (s, 1H, -COOH), 7.8-7.9 (m, 1H), 7.1-7.2 (m, 1H), 2.4 (s, 3H)~11.5 (s, 1H, -COOH), 7.9-8.0 (d, 2H), 7.2-7.3 (d, 2H), 2.4 (s, 3H)
¹³C NMR (CDCl₃, δ) ~170, ~150 (d, J≈250 Hz), ~148 (d, J≈250 Hz), ~130, ~125, ~120, ~15~172, ~145, ~130, ~129, ~128, ~22
IR (cm⁻¹) 3100-2800 (O-H), 1700 (C=O), 1300-1100 (C-F)3100-2800 (O-H), 1685 (C=O)
MS (m/z) 172 [M]⁺136 [M]⁺

Note: NMR shifts are approximate and can vary based on solvent and concentration. The electron-withdrawing nature of the fluorine atoms in 2,3-Difluoro-4-methylbenzoic acid leads to a more deshielded aromatic proton environment compared to 4-methylbenzoic acid.

Reduction: Synthesis of (2,3-Difluoro-4-methylphenyl)methanol

The reduction of aldehydes to primary alcohols is a key synthetic step. The resulting fluorinated benzyl alcohols are valuable precursors for esters, ethers, and halides used in drug discovery.

Causality Behind Experimental Choices

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes to alcohols without affecting other potentially sensitive functional groups.[8] It is safer and easier to handle than stronger reducing agents like lithium aluminum hydride (LiAlH₄).[9] Methanol is a common solvent as it readily dissolves the aldehyde and the borohydride reagent.

Experimental Protocol: Reduction of this compound
  • Dissolve this compound (1.56 g, 10 mmol) in methanol (40 mL) in a 100 mL round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (0.42 g, 11 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Quench the reaction by slowly adding 1 M HCl until the pH is ~6-7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by silica gel column chromatography (eluting with a gradient of hexane/ethyl acetate) to obtain pure (2,3-Difluoro-4-methylphenyl)methanol.[10]

Comparative Product Characterization
Property(2,3-Difluoro-4-methylphenyl)methanol(4-Methylphenyl)methanol
Molecular Formula C₈H₈F₂OC₈H₁₀O
Molecular Weight 158.14 g/mol 122.16 g/mol
¹H NMR (CDCl₃, δ) 6.9-7.2 (m, 2H), 4.7 (s, 2H, -CH₂OH), 2.3 (s, 3H), ~2.0 (t, 1H, -OH)7.2-7.3 (m, 4H), 4.6 (s, 2H, -CH₂OH), 2.4 (s, 3H), ~1.8 (t, 1H, -OH)
IR (cm⁻¹) 3400 (O-H, broad), 1300-1100 (C-F)3350 (O-H, broad)
MS (m/z) 158 [M]⁺122 [M]⁺

Wittig Reaction: Olefination to Form 1,2-Difluoro-3-methyl-4-vinylbenzene

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones.[11][12] It offers excellent control over the location of the newly formed double bond.

Causality Behind Experimental Choices

The Wittig reaction involves a phosphonium ylide, which is typically prepared from a phosphonium salt and a strong base.[13][14] For an unstabilized ylide like methylenetriphenylphosphorane, a strong base such as n-butyllithium (n-BuLi) is required to deprotonate the phosphonium salt. The reaction proceeds via a four-membered oxaphosphetane intermediate, and the driving force is the formation of the highly stable triphenylphosphine oxide byproduct.[14][15]

G cluster_0 Wittig Reaction Mechanism A Ylide (Ph₃P⁺-C⁻H₂) C [2+2] Cycloaddition A->C B Aldehyde (Ar-CHO) B->C D Oxaphosphetane Intermediate C->D Formation E Reverse [2+2] Cycloelimination D->E Decomposition F Alkene (Ar-CH=CH₂) E->F G Triphenylphosphine Oxide (Ph₃P=O) E->G

Caption: Mechanism of the Wittig Reaction.[11]

Experimental Protocol: Wittig Reaction
  • In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (3.93 g, 11 mmol) in anhydrous THF (40 mL).

  • Cool the suspension to 0°C and add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise. The mixture will turn a characteristic orange/yellow color.

  • Stir the resulting ylide solution at room temperature for 30 minutes.

  • Cool the mixture back to 0°C and add a solution of this compound (1.56 g, 10 mmol) in THF (10 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography (eluting with hexanes) to isolate the alkene product.

Comparative Product Characterization
Property1,2-Difluoro-3-methyl-4-vinylbenzene4-Methylstyrene
Molecular Formula C₉H₈F₂C₉H₁₀
Molecular Weight 154.16 g/mol 118.18 g/mol
¹H NMR (CDCl₃, δ) ~7.0-7.2 (m, 2H), ~6.7 (dd, 1H, J≈17, 11 Hz), ~5.7 (d, 1H, J≈17 Hz), ~5.3 (d, 1H, J≈11 Hz), 2.3 (s, 3H)~7.3 (d, 2H), ~7.1 (d, 2H), ~6.7 (dd, 1H, J≈17, 11 Hz), ~5.6 (d, 1H, J≈17 Hz), ~5.2 (d, 1H, J≈11 Hz), 2.3 (s, 3H)
IR (cm⁻¹) ~1630 (C=C), ~990, ~910 (=C-H bend), 1300-1100 (C-F)~1630 (C=C), ~990, ~910 (=C-H bend)
MS (m/z) 154 [M]⁺118 [M]⁺

Knoevenagel Condensation: Synthesis of 2-((2,3-Difluoro-4-methylphenyl)methylene)malononitrile

The Knoevenagel condensation is a modification of the aldol condensation, reacting an aldehyde with an active hydrogen compound (like malononitrile) in the presence of a weak base to form an α,β-unsaturated product.[16][17]

Causality Behind Experimental Choices

Malononitrile is an excellent substrate due to the high acidity of its methylene protons, allowing for deprotonation by a weak base like piperidine.[18] A strong base is avoided as it could induce self-condensation of the aldehyde.[16] The reaction is driven by the formation of a stable, conjugated system and the elimination of water.

Experimental Protocol: Knoevenagel Condensation
  • To a solution of this compound (1.56 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (20 mL), add a catalytic amount of piperidine (2-3 drops).

  • Stir the mixture at room temperature. A precipitate usually forms within 30-60 minutes.

  • Continue stirring for 2 hours to ensure the reaction goes to completion.

  • Cool the mixture in an ice bath and collect the solid product by vacuum filtration.

  • Wash the crystals with cold ethanol.

  • Recrystallize from ethanol if necessary to obtain the pure product.

Comparative Product Characterization
Property2-((2,3-Difluoro-4-methylphenyl)methylene)malononitrile2-((4-Methylphenyl)methylene)malononitrile
Molecular Formula C₁₁H₆F₂N₂C₁₁H₈N₂
Molecular Weight 204.18 g/mol 168.19 g/mol
¹H NMR (CDCl₃, δ) ~7.8 (s, 1H, =CH), ~7.6-7.8 (m, 1H), ~7.2-7.3 (m, 1H), 2.4 (s, 3H)~7.8 (d, 2H), ~7.7 (s, 1H, =CH), ~7.3 (d, 2H), 2.4 (s, 3H)
IR (cm⁻¹) ~2220 (C≡N), ~1600 (C=C), 1300-1100 (C-F)~2220 (C≡N), ~1590 (C=C)
MS (m/z) 204 [M]⁺168 [M]⁺

Conclusion

The characterization of reaction products from this compound relies on a synergistic application of modern analytical techniques. As demonstrated, NMR, IR, and mass spectrometry provide unambiguous structural confirmation, while chromatographic methods ensure product purity. The comparative data presented in this guide highlights the distinct influence of the difluoro substitution pattern on the spectral properties and, implicitly, the electronic nature of the aromatic ring. This guide serves as a foundational reference for researchers, enabling them to confidently synthesize and validate novel fluorinated compounds for applications in drug development and beyond.

References

mechanistic studies of reactions involving 2,3-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Mechanistic Studies of Reactions Involving 2,3-Difluoro-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic aldehyde with significant potential in the synthesis of complex organic molecules for pharmaceuticals and advanced materials. The presence of two electron-withdrawing fluorine atoms and one electron-donating methyl group on the benzene ring creates a unique electronic environment that modulates the reactivity of the aldehyde functional group. While direct mechanistic studies on this specific molecule are not extensively documented, a robust understanding of its reactivity can be built upon the well-established principles of physical organic chemistry and by comparing its predicted behavior to that of analogous substituted benzaldehydes. This guide provides a comparative analysis of the mechanistic pathways for key reactions involving this compound, supported by theoretical considerations and experimental protocols for validation.

Introduction: The Unique Electronic Profile of this compound

The reactivity of a substituted benzaldehyde is fundamentally governed by the electronic effects of its ring substituents. These effects, namely induction and resonance, alter the electron density at the carbonyl carbon, thereby influencing its electrophilicity. In this compound, we have a compelling interplay of these effects:

  • Fluorine Substituents (at C2 and C3): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect significantly depletes electron density from the aromatic ring and, by extension, the aldehyde group, making the carbonyl carbon more electrophilic. While halogens also possess an electron-donating resonance effect (+R) due to their lone pairs, the inductive effect of fluorine is generally considered dominant in influencing reactivity.[1]

  • Methyl Substituent (at C4): The methyl group is an electron-donating group, primarily through an inductive effect (+I) and hyperconjugation. This effect increases the electron density on the ring, which can partially counteract the withdrawing effects of the fluorine atoms.

The combination of these opposing forces makes this compound an interesting substrate for mechanistic investigation. We can predict that the strong inductive withdrawal from the two fluorine atoms will render the carbonyl carbon significantly more electrophilic than in 4-methylbenzaldehyde, leading to enhanced reactivity in nucleophilic addition reactions.

Comparative Mechanistic Analysis

Aldol Condensation: A Comparison with 4-Methylbenzaldehyde

The Aldol condensation is a cornerstone of carbon-carbon bond formation.[2] Since this compound lacks α-hydrogens, it can only act as an electrophilic acceptor in a crossed or Claisen-Schmidt condensation.[3]

Mechanism: The reaction is typically base-catalyzed and proceeds in several steps:

  • Enolate Formation: A base abstracts an α-hydrogen from a reaction partner (e.g., acetophenone) to form a nucleophilic enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the benzaldehyde derivative.

  • Protonation: The resulting alkoxide is protonated to form a β-hydroxy ketone (the aldol adduct).

  • Dehydration: The aldol adduct readily dehydrates under the reaction conditions to yield a stable α,β-unsaturated ketone (a chalcone).[4]

Comparative Reactivity: The rate-limiting step in many aldol condensations involving benzaldehydes is the final dehydration of the aldol adduct.[5][6] However, the initial nucleophilic attack is highly sensitive to the electrophilicity of the aldehyde.

AldehydeSubstituent EffectsPredicted Reactivity
4-Methylbenzaldehyde - Methyl group (+I) is electron-donating, slightly reducing the electrophilicity of the carbonyl carbon.Baseline reactivity for a substituted benzaldehyde.
This compound - Two fluorine atoms (-I) are strongly electron-withdrawing, significantly increasing the electrophilicity of the carbonyl carbon.Expected to be more reactive towards nucleophilic attack by the enolate compared to 4-methylbenzaldehyde.

This enhanced reactivity can lead to faster reaction rates and potentially higher yields under identical conditions.

Figure 1. General mechanism of a crossed Aldol condensation.
Cannizzaro Reaction: Disproportionation of a Non-Enolizable Aldehyde

The Cannizzaro reaction is a characteristic disproportionation of aldehydes lacking α-hydrogens in the presence of a strong base.[7] Two molecules of the aldehyde react to produce one molecule of a carboxylic acid and one molecule of a primary alcohol.[8]

Mechanism:

  • Hydroxide Attack: A hydroxide ion attacks the carbonyl carbon of one aldehyde molecule to form a tetrahedral intermediate.

  • Hydride Transfer: This intermediate collapses, transferring a hydride ion to the carbonyl carbon of a second aldehyde molecule. This is typically the rate-determining step.[9]

  • Proton Exchange: A final, rapid acid-base reaction between the resulting carboxylate and alkoxide ions yields the final products.

Comparative Reactivity: The rate of the Cannizzaro reaction is dependent on the electrophilicity of the aldehyde, as this influences both the initial hydroxide attack and the molecule's ability to accept a hydride.

AldehydeSubstituent EffectsPredicted Reactivity
Benzaldehyde - No ring substituents affecting reactivity.Standard reactivity for a non-enolizable aromatic aldehyde.
This compound - The strong -I effect of the fluorine atoms enhances the electrophilicity of the carbonyl carbon.Expected to undergo the Cannizzaro reaction at a faster rate than benzaldehyde due to the increased susceptibility to both hydroxide attack and hydride transfer.

The crossed Cannizzaro reaction, using formaldehyde as a sacrificial reductant, is often employed to improve the yield of the desired alcohol.[7] In such a reaction with this compound, it would be preferentially reduced to 2,3-difluoro-4-methylbenzyl alcohol.

Proposed Experimental Protocols for Mechanistic Elucidation

To validate these mechanistic hypotheses, a series of experiments can be designed. The following protocols provide a framework for these investigations.

Protocol for Comparative Aldol Condensation Kinetics

Objective: To compare the reaction rates of 4-methylbenzaldehyde and this compound in a crossed Aldol condensation with acetophenone.

Materials:

  • 4-Methylbenzaldehyde

  • This compound

  • Acetophenone

  • Ethanol (solvent)

  • Sodium hydroxide (catalyst)

  • Internal standard (e.g., dodecane)

  • Deuterated chloroform (for NMR analysis)

Procedure:

  • Reaction Setup: In two separate, temperature-controlled reaction vessels, prepare solutions of acetophenone (1.0 eq) and the internal standard in ethanol.

  • Initiation: To each vessel, add the respective aldehyde (4-methylbenzaldehyde or this compound, 1.0 eq) followed by an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Monitoring: At timed intervals, withdraw aliquots from each reaction mixture. Quench the reaction in the aliquot by neutralizing with dilute HCl.

  • Analysis: Extract the organic components with a suitable solvent (e.g., ethyl acetate), dry, and concentrate. Analyze the samples by Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the consumption of the starting aldehyde relative to the internal standard.[10]

  • Data Analysis: Plot the concentration of the aldehyde versus time for both reactions to determine the initial reaction rates.

Figure 2. Workflow for a comparative kinetic study.
Spectroscopic Monitoring for Intermediates

Objective: To identify and characterize reaction intermediates using in situ spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful non-invasive tool for monitoring reactions in real-time.[11][12] A reaction can be set up directly in an NMR tube, and spectra can be acquired at regular intervals to observe the disappearance of reactant signals and the appearance of product and potential intermediate signals.[10][13] For the Aldol condensation, the characteristic signals of the β-hydroxy ketone intermediate may be observable, especially at lower temperatures where dehydration is slower.

  • In Situ Infrared (IR) Spectroscopy: Techniques like ReactIR™ allow for the continuous monitoring of a reaction's progress by tracking the vibrational frequencies of functional groups.[14] In the case of the Cannizzaro reaction, one could monitor the disappearance of the aldehyde C=O stretch (around 1700 cm⁻¹) and the appearance of the carboxylate and alcohol C-O stretches.[15][16][17] This provides real-time kinetic data and insights into the reaction mechanism.[18]

Conclusion

The unique substitution pattern of this compound—with two strongly electron-withdrawing fluorine atoms and an electron-donating methyl group—predicts enhanced reactivity in nucleophilic addition reactions compared to its non-fluorinated or less-fluorinated counterparts. Specifically, it is expected to undergo Aldol-type condensations and Cannizzaro reactions at an accelerated rate due to the increased electrophilicity of its carbonyl carbon. The experimental frameworks provided in this guide offer a clear path for researchers to validate these predictions, quantify the electronic effects of the substituents, and build a comprehensive mechanistic understanding of this versatile chemical building block. Such studies are crucial for the rational design of synthetic routes and the development of novel molecules in the pharmaceutical and materials science industries.

References

A Comparative Guide to the Reactivity of 2,3-Difluoro-4-methylbenzaldehyde and 2-fluoro-4-methylbenzaldehyde for the Modern Organic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a synthetic route. Fluorinated benzaldehydes are a class of intermediates prized for their ability to impart unique physicochemical properties to target molecules. This guide offers an in-depth comparison of the reactivity of two such analogs: 2,3-Difluoro-4-methylbenzaldehyde and 2-fluoro-4-methylbenzaldehyde. While direct, head-to-head comparative experimental data for these specific molecules is not extensively available in the surveyed literature, this document provides a robust predictive analysis based on fundamental principles of organic chemistry, supported by data from analogous systems.

At a Glance: Structural and Physicochemical Properties

A foundational understanding of the physical and chemical characteristics of these two reagents is paramount. The table below summarizes their key properties.

PropertyThis compound2-fluoro-4-methylbenzaldehyde
CAS Number 245536-50-9[1]146137-80-6
Molecular Formula C₈H₆F₂O[1]C₈H₇FO
Molecular Weight 156.13 g/mol [1]138.14 g/mol
Appearance Solid[1]Liquid
Boiling Point Not specified169-172 °C (lit.)
Structure this compound structure2-fluoro-4-methylbenzaldehyde structure

The Decisive Factors: Electronic and Steric Effects on Reactivity

The reactivity of the aldehyde functional group in these molecules is primarily dictated by the interplay of electronic and steric effects exerted by the fluorine and methyl substituents on the benzene ring.

The Potent Inductive Effect of Fluorine

Fluorine is the most electronegative element, and its presence on the aromatic ring has a profound impact on the reactivity of the aldehyde. The strong electron-withdrawing inductive effect (-I) of the fluorine atoms pulls electron density away from the benzene ring and, consequently, from the carbonyl carbon. This withdrawal of electron density increases the partial positive charge on the carbonyl carbon, rendering it more electrophilic and thus more susceptible to nucleophilic attack.

In comparing our two molecules of interest:

  • 2-fluoro-4-methylbenzaldehyde possesses one fluorine atom in the ortho position to the aldehyde. This single fluorine atom significantly enhances the electrophilicity of the carbonyl carbon compared to a non-fluorinated analog like 4-methylbenzaldehyde.

  • This compound features two fluorine atoms, one in the ortho (position 2) and one in the meta (position 3) position relative to the aldehyde. The cumulative inductive effect of two fluorine atoms is expected to be greater than that of a single fluorine atom. This suggests that the carbonyl carbon in this compound is more electron-deficient and, therefore, predicted to be more reactive towards nucleophiles.

The Nuance of Steric Hindrance

The spatial arrangement of substituents around a reactive center can significantly influence the rate of a reaction. In this context, the ortho-substituents to the aldehyde group are of particular importance.

  • In 2-fluoro-4-methylbenzaldehyde , the fluorine atom at the ortho position can present a degree of steric hindrance to the approaching nucleophile. The van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å), which can impede the optimal trajectory for nucleophilic attack on the carbonyl carbon.

  • This compound also has a fluorine atom in the ortho position, presenting a similar steric challenge to that in the mono-fluorinated analog. The additional fluorine at the meta position is unlikely to contribute significantly to direct steric hindrance at the aldehyde group.

Therefore, while the electronic effects suggest a higher reactivity for the difluoro compound, the steric hindrance from the ortho-fluorine is a common factor in both molecules that may temper this reactivity, especially with bulky nucleophiles.

Predicted Reactivity in Key Synthetic Transformations

Based on the interplay of these electronic and steric factors, we can predict the relative reactivity of these two aldehydes in common synthetic reactions.

Nucleophilic Addition Reactions (e.g., Grignard, Organolithium Reagents)

For reactions involving nucleophilic addition to the carbonyl group, the enhanced electrophilicity of the carbonyl carbon is the dominant factor.

Prediction: this compound is predicted to be more reactive than 2-fluoro-4-methylbenzaldehyde in nucleophilic addition reactions. The stronger combined electron-withdrawing effect of the two fluorine atoms should lead to a faster reaction rate.

Illustrative Experimental Workflow: A Comparative Wittig Reaction

To empirically determine the relative reactivity, a competitive Wittig reaction could be designed. The Wittig reaction, which converts aldehydes and ketones to alkenes, is a cornerstone of organic synthesis.[2] The progress of the reaction can be monitored by techniques such as in-situ NMR or GC-MS to determine the relative consumption of the two aldehydes over time.[3]

Caption: A proposed workflow for a competitive Wittig reaction to compare the reactivity of the two aldehydes.

Mechanistic Insights: Visualizing the Reactivity Landscape

The underlying principles governing the predicted reactivity differences can be visualized through a logical relationship diagram.

G cluster_reactivity Factors Influencing Aldehyde Reactivity cluster_electronic Electronic Contributions cluster_steric Steric Contributions Electronic Effects Electronic Effects Inductive Effect (-I) of Fluorine Inductive Effect (-I) of Fluorine Electronic Effects->Inductive Effect (-I) of Fluorine Steric Effects Steric Effects Ortho-Fluorine Substituent Ortho-Fluorine Substituent Steric Effects->Ortho-Fluorine Substituent Increased Electrophilicity of Carbonyl Carbon Increased Electrophilicity of Carbonyl Carbon Inductive Effect (-I) of Fluorine->Increased Electrophilicity of Carbonyl Carbon This compound\n(Two F atoms) This compound (Two F atoms) Stronger -I Effect Stronger -I Effect This compound\n(Two F atoms)->Stronger -I Effect Higher Predicted Reactivity Higher Predicted Reactivity Stronger -I Effect->Higher Predicted Reactivity 2-fluoro-4-methylbenzaldehyde\n(One F atom) 2-fluoro-4-methylbenzaldehyde (One F atom) Moderate -I Effect Moderate -I Effect 2-fluoro-4-methylbenzaldehyde\n(One F atom)->Moderate -I Effect Lower Predicted Reactivity Lower Predicted Reactivity Moderate -I Effect->Lower Predicted Reactivity Steric Hindrance at Carbonyl Steric Hindrance at Carbonyl Ortho-Fluorine Substituent->Steric Hindrance at Carbonyl Decreased Reactivity\n(especially with bulky nucleophiles) Decreased Reactivity (especially with bulky nucleophiles) Steric Hindrance at Carbonyl->Decreased Reactivity\n(especially with bulky nucleophiles) This compound This compound This compound->Ortho-Fluorine Substituent 2-fluoro-4-methylbenzaldehyde 2-fluoro-4-methylbenzaldehyde 2-fluoro-4-methylbenzaldehyde->Ortho-Fluorine Substituent

Caption: A diagram illustrating the interplay of electronic and steric effects on the reactivity of the two benzaldehydes.

Spectroscopic Signatures: A Brief Overview

  • ¹H NMR: The aldehydic proton for both compounds is expected to appear as a singlet in the range of 9.5-10.5 ppm. The aromatic protons will exhibit complex splitting patterns due to coupling with both other protons and the fluorine atoms. The methyl group will appear as a singlet, likely around 2.3-2.6 ppm.

  • ¹³C NMR: The carbonyl carbon will be the most downfield signal, typically above 185 ppm. The carbon atoms attached to fluorine will show characteristic C-F coupling. For this compound, two such carbons are expected.

  • IR Spectroscopy: A strong carbonyl (C=O) stretch is expected in the region of 1690-1715 cm⁻¹. The presence of C-F bonds will give rise to strong absorptions in the 1000-1400 cm⁻¹ region.

For 4-methylbenzaldehyde, a non-fluorinated analog, the aldehydic proton appears around 9.96 ppm, and the methyl protons at approximately 2.43 ppm in CDCl₃.[4] The carbonyl stretch in the IR spectrum is observed at 1703 cm⁻¹.[5] The introduction of fluorine atoms is expected to shift the carbonyl stretching frequency to a higher wavenumber due to the inductive effect.

Conclusion and Outlook for the Synthetic Chemist

In the comparative analysis of this compound and 2-fluoro-4-methylbenzaldehyde, a nuanced picture of reactivity emerges.

Key Takeaways:

  • Enhanced Electrophilicity: The primary driver of reactivity for both molecules is the electron-withdrawing nature of the fluorine substituents, which activates the aldehyde group towards nucleophilic attack.

  • Predicted Reactivity: Based on electronic effects, This compound is predicted to be the more reactive of the two due to the cumulative inductive effect of two fluorine atoms.

  • Steric Considerations: The ortho-fluorine atom in both compounds introduces a degree of steric hindrance that may become a significant factor when employing bulky nucleophiles. In such cases, the predicted difference in reactivity may be less pronounced or even inverted.

For the practicing chemist, this predictive framework serves as a valuable guide for reagent selection. When a higher degree of reactivity is desired for a nucleophilic addition, this compound would be the logical first choice. However, for reactions sensitive to steric bulk, a preliminary small-scale comparison is always recommended to empirically determine the optimal substrate. As both molecules are valuable intermediates in the synthesis of complex targets, particularly in the pharmaceutical industry, a thorough understanding of their relative reactivity is essential for efficient and successful synthetic endeavors.

References

A Comparative Guide to the Synthesis of 2,3-Difluoro-4-methylbenzaldehyde for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,3-Difluoro-4-methylbenzaldehyde in Modern Chemistry

This compound is a key building block in the synthesis of a variety of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of two fluorine atoms on the benzene ring can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, making this aldehyde a valuable intermediate for drug discovery and the development of novel materials. Given its importance, the efficient and cost-effective synthesis of this compound is of paramount interest to researchers and process chemists.

This guide provides an in-depth cost-benefit analysis of two prominent synthetic routes to this compound. By examining the underlying chemistry, experimental protocols, and economic factors of each pathway, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific research and manufacturing needs.

Route 1: Ortho-directed Lithiation and Formylation of 1,2-Difluoro-3-methylbenzene

This synthetic approach leverages the directing effect of the fluorine atoms to achieve regioselective formylation of the commercially available starting material, 1,2-difluoro-3-methylbenzene. The core of this method is an ortho-lithiation reaction using a strong organolithium base, followed by quenching the resulting aryllithium species with an electrophilic formylating agent.

Reaction Scheme:
Experimental Protocol:
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is assembled.

  • Initial Charge: The flask is charged with anhydrous tetrahydrofuran (THF) and 1,2-difluoro-3-methylbenzene. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (n-BuLi) in hexanes is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is then stirred at this temperature for 1-2 hours to ensure complete lithiation.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture, again keeping the temperature below -70 °C.

  • Quenching and Workup: After the addition of DMF, the reaction is allowed to slowly warm to room temperature and stirred for an additional 1-2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Workflow Diagram:

Ortho-lithiation_Formylation_Workflow start Start setup Reaction Setup (Flask, N2 atmosphere) start->setup charge Charge Flask (1,2-difluoro-3-methylbenzene, THF) setup->charge cool1 Cool to -78 °C charge->cool1 lithiation Add n-BuLi (Stir for 1-2h) cool1->lithiation formylation Add DMF (Stir at -78 °C) lithiation->formylation warm Warm to Room Temp (Stir for 1-2h) formylation->warm quench Quench (aq. NH4Cl) warm->quench extract Extraction (Ether/EtOAc) quench->extract purify Purification (Chromatography/Distillation) extract->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound via ortho-lithiation and formylation.

Route 2: Halogen-Exchange (Halex) Reaction of 2,3-Dichloro-4-methylbenzaldehyde

The Halogen-Exchange (Halex) reaction is a powerful method for the synthesis of fluoroaromatic compounds. This route involves the nucleophilic substitution of chlorine atoms with fluorine atoms using an alkali metal fluoride in a high-boiling polar aprotic solvent. This method is particularly attractive for large-scale production due to the relatively low cost of fluoride sources.

Reaction Scheme:
Experimental Protocol:
  • Reaction Setup: A round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous potassium fluoride (KF) and a high-boiling polar aprotic solvent such as sulfolane or N-methyl-2-pyrrolidone (NMP).

  • Azeotropic Drying: The mixture is heated to a high temperature under a stream of nitrogen to remove any residual water azeotropically.

  • Reactant Addition: The mixture is cooled to a suitable reaction temperature (typically between 150-220 °C), and 2,3-dichloro-4-methylbenzaldehyde is added.

  • Reaction: The reaction mixture is stirred vigorously at the elevated temperature for several hours. The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Workup: After completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent like toluene or dichloromethane.

  • Filtration and Washing: The inorganic salts (KCl and excess KF) are removed by filtration. The filtrate is washed with water to remove the high-boiling solvent.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization to afford this compound.

Workflow Diagram:

Halex_Reaction_Workflow start Start setup Reaction Setup (Flask, Mechanical Stirrer) start->setup charge Charge Flask (KF, Sulfolane) setup->charge dry Azeotropic Drying charge->dry cool_add Cool and Add (2,3-dichloro-4-methylbenzaldehyde) dry->cool_add react Heat and Stir (150-220 °C) cool_add->react cool_dilute Cool and Dilute (Toluene) react->cool_dilute filter Filtration cool_dilute->filter wash Wash with Water filter->wash purify Purification (Distillation/Recrystallization) wash->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound via the Halex reaction.

Cost-Benefit Analysis: A Head-to-Head Comparison

The choice of a synthetic route in a research or industrial setting is often a trade-off between various factors including cost, yield, safety, and scalability. The following table provides a comparative overview of the two routes discussed.

FeatureRoute 1: Ortho-lithiation & FormylationRoute 2: Halex Reaction
Starting Material 1,2-Difluoro-3-methylbenzene2,3-Dichloro-4-methylbenzaldehyde
Starting Material Cost Moderate (~$2.5/g for 10g)[1]Potentially lower (by inquiry)[2][3]
Key Reagents n-Butyllithium, DMFPotassium Fluoride, Sulfolane/NMP
Reagent Cost High (n-BuLi is expensive and requires special handling)[4][5][6][7][8]Low (KF is inexpensive)
Reaction Conditions Cryogenic temperatures (-78 °C), inert atmosphereHigh temperatures (150-220 °C)
Estimated Yield 60-80%70-90%
Safety Considerations Pyrophoric n-BuLi requires stringent safety protocols.High reaction temperatures pose a risk. Solvents like sulfolane have specific handling requirements.
Scalability Challenging due to cryogenic conditions and handling of n-BuLi.More readily scalable for industrial production.
Waste Products Butane, lithium salts, organic solvent waste.Potassium chloride, excess KF, high-boiling solvent waste.
Purification Column chromatography or vacuum distillation.Vacuum distillation or recrystallization.
Overall Cost-Effectiveness Higher cost for lab-scale synthesis.Potentially more cost-effective at larger scales.

Discussion and Recommendations

Route 1: Ortho-directed Lithiation and Formylation is a highly effective method for the laboratory-scale synthesis of this compound. Its primary advantage lies in the predictable regioselectivity afforded by the ortho-directing fluorine atoms. The use of commercially available 1,2-difluoro-3-methylbenzene as a starting material simplifies the initial steps of the synthesis. However, the significant drawbacks of this route are the high cost and hazardous nature of n-butyllithium, which is pyrophoric and requires handling under strictly anhydrous and inert conditions at cryogenic temperatures. These factors make the process less amenable to large-scale industrial production. For researchers requiring small to moderate quantities of the target compound with high purity, and who have the necessary equipment and expertise for handling organolithium reagents, this route is a viable and reliable option.

Route 2: The Halogen-Exchange (Halex) Reaction presents a more industrially scalable and potentially more cost-effective approach, especially for bulk manufacturing. The starting material, 2,3-dichloro-4-methylbenzaldehyde, is accessible, and the key reagent, potassium fluoride, is inexpensive and relatively safe to handle. While the reaction requires high temperatures, this is often more manageable in an industrial setting than cryogenic conditions. The Halex reaction typically proceeds with good to excellent yields. The main challenges associated with this route are the need for a high-boiling polar aprotic solvent, which can be difficult to remove completely during workup, and the potential for incomplete halogen exchange leading to mixed chloro-fluoro byproducts. However, with careful optimization of reaction conditions and efficient purification techniques, the Halex reaction stands out as the preferred method for the large-scale, cost-efficient production of this compound.

Conclusion

  • For laboratory-scale synthesis where cost is a secondary concern to obtaining the product quickly and with high regioselectivity, the ortho-lithiation and formylation of 1,2-difluoro-3-methylbenzene is a commendable approach, provided the necessary safety precautions for handling pyrophoric reagents are in place.

  • For pilot-plant or industrial-scale production , where cost-effectiveness, safety at scale, and throughput are critical, the Halogen-Exchange (Halex) reaction of 2,3-dichloro-4-methylbenzaldehyde is the more pragmatic and economically viable choice.

Ultimately, a thorough process hazard analysis and cost modeling based on current market prices of raw materials and equipment capabilities should be conducted before selecting a route for large-scale implementation.

References

confirming the identity of 2,3-Difluoro-4-methylbenzaldehyde through analytical techniques

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Analytical Confirmation of 2,3-Difluoro-4-methylbenzaldehyde

In the landscape of pharmaceutical intermediates and fine chemical synthesis, the unequivocal identification of structural isomers is a critical control point that dictates the success of downstream applications. For compounds like this compound, where subtle positional differences in functional groups can drastically alter reactivity and biological activity, a multi-pronged analytical approach is not just recommended—it is imperative.

This guide provides a detailed comparative analysis of the essential analytical techniques required to confirm the identity and purity of this compound. We will move beyond procedural descriptions to explain the why behind the choice of each method, offering a framework for robust and reliable characterization.

The Challenge: Isomeric Impurities

The primary challenge in the synthesis of this compound lies in the potential for co-formation of other difluoro-4-methylbenzaldehyde isomers (e.g., 2,4-Difluoro-3-methylbenzaldehyde, 2,5-Difluoro-4-methylbenzaldehyde). These closely related structures can be difficult to distinguish and separate, necessitating high-resolution analytical techniques.

Orthogonal Analytical Strategy: A Workflow for Certainty

A self-validating analytical workflow relies on orthogonal techniques—methods that measure different chemical properties. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC) provides a comprehensive and definitive characterization.

G cluster_0 Analytical Workflow A Sample Preparation B Gas Chromatography (GC) A->B Purity & Retention Time D NMR Spectroscopy A->D Structural Elucidation C Mass Spectrometry (MS) B->C Mass-to-Charge Ratio E Data Integration & Confirmation B->E C->E D->E

Caption: Orthogonal workflow for compound identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, a suite of NMR experiments is necessary to assign the substitution pattern unambiguously.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. The aldehyde proton should appear as a singlet around 10.3 ppm. The methyl protons will be a singlet near 2.4 ppm. The two aromatic protons will exhibit complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Expect to see signals for the carbonyl carbon (~188 ppm), the methyl carbon (~15 ppm), and six distinct aromatic carbons. The carbon atoms directly bonded to fluorine will show large one-bond C-F coupling constants.

  • ¹⁹F NMR Acquisition: This is a crucial experiment. A proton-decoupled ¹⁹F NMR will show two distinct fluorine signals, confirming the presence of two different fluorine environments. The chemical shifts and coupling between them (J-coupling) are highly diagnostic of their relative positions on the aromatic ring.

  • 2D NMR (COSY & HSQC/HMBC): If assignments are ambiguous, Correlation Spectroscopy (COSY) can establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments will correlate proton signals with their directly attached and long-range coupled carbons, respectively.

Why this works:

The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's connectivity. The unique chemical shifts and, most importantly, the through-bond coupling constants (J-values) between ¹H, ¹³C, and ¹⁹F nuclei provide irrefutable evidence of the 2,3-difluoro substitution pattern, a feature that mass spectrometry alone cannot confirm.

Comparative NMR Data for Isomer Differentiation

NucleusThis compound (Expected)Potential Isomer (e.g., 2,5-Difluoro-4-methylbenzaldehyde)Rationale for Differentiation
¹H NMR Two aromatic protons with complex splitting patterns.Two aromatic protons, but with different coupling constants and chemical shifts.The ¹H-¹⁹F coupling patterns are unique to the substitution pattern.
¹⁹F NMR Two distinct fluorine signals, coupled to each other.Two distinct fluorine signals, but with a different F-F coupling constant.The magnitude of the J-coupling between fluorine atoms is highly dependent on their relative positions.
¹³C NMR Six unique aromatic carbon signals with characteristic C-F couplings.Six unique aromatic carbon signals, but the carbons bonded to fluorine will have different chemical shifts and C-F coupling constants.The one-bond C-F coupling constant is a highly sensitive probe of the electronic environment.

Gas Chromatography-Mass Spectrometry (GC-MS): Purity Assessment and Molecular Weight Confirmation

GC-MS is a powerful hybrid technique that first separates volatile compounds and then provides their mass-to-charge ratio, offering both purity information and molecular weight confirmation.

G A Injector B GC Column A->B Separation C MS Detector B->C Ionization & Detection D Data System C->D Analysis

Caption: Simplified GC-MS experimental workflow.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: Split/splitless injector at 250°C.

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically sufficient.

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280°C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range from m/z 40 to 300.

Interpreting the Data:
  • Chromatogram: The GC chromatogram will show a major peak corresponding to this compound. The peak's retention time is a characteristic property under specific GC conditions. Any other peaks represent impurities, and their area percentage can be used to estimate the sample's purity.

  • Mass Spectrum: The mass spectrum of the main peak should show a molecular ion (M⁺) peak at m/z 156, corresponding to the molecular weight of C₈H₆F₂O. The fragmentation pattern, including characteristic losses of -H, -CHO, and fluorine, provides further structural confirmation.

Why this is a necessary complement to NMR:

While NMR excels at structural elucidation, GC provides a superior assessment of purity, capable of separating and detecting even minor isomeric impurities that might be difficult to quantify by NMR alone. The mass spectrum provides a rapid and accurate confirmation of the molecular weight.

Comparative GC-MS Data

ParameterThis compoundIsomeric ImpuritiesSignificance
Retention Time A specific, reproducible time (e.g., 8.5 min).Will have different retention times.Allows for chromatographic separation and purity assessment.
Molecular Ion (M⁺) m/z 156m/z 156Confirms molecular weight, but does not differentiate isomers.
Fragmentation Pattern Characteristic pattern.May show subtle differences in fragment ion abundances.Can provide clues to the substitution pattern, but NMR is more definitive.

Conclusion: An Integrated Approach for Unquestionable Identity

Confirming the identity of this compound requires more than a single data point. It demands a logical and integrated analytical strategy. By leveraging the strengths of NMR spectroscopy for definitive structural elucidation and GC-MS for purity assessment and molecular weight confirmation, researchers can have the highest degree of confidence in their material. This orthogonal approach ensures that the material meets the stringent identity and purity requirements for its intended application in research and development.

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 2,3-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2,3-Difluoro-4-methylbenzaldehyde (CAS No. 245536-50-9). As a fluorinated aromatic aldehyde, this compound is a valuable building block in synthetic chemistry; however, its inherent hazards necessitate a rigorous and informed approach to waste management. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance under the Resource Conservation and Recovery Act (RCRA), and protecting the environment.[1][2]

Hazard Profile and Foundational Safety Assessment

Understanding the hazard profile of this compound is the first principle of its safe management. The causality behind this strict disposal protocol stems directly from its toxicological and chemical properties.

The primary hazard is its acute oral toxicity, as indicated by the GHS06 pictogram (Skull and Crossbones) and the H301 "Toxic if swallowed" hazard statement.[3] While specific data for skin and eye irritation is not listed for this exact compound, the profiles of structurally similar fluorinated and methylated benzaldehydes strongly suggest a high potential for causing skin irritation, serious eye irritation, and respiratory irritation.[4][5][6] Furthermore, thermal decomposition of halogenated organic compounds can generate highly toxic and corrosive gases, such as hydrogen fluoride.[4][7]

Therefore, all materials contaminated with this substance must be treated as hazardous waste to mitigate exposure risks to laboratory, support, and waste management personnel.

Hazard Classification GHS Information Implication for Disposal
Acute Toxicity (Oral) Pictogram: GHS06, Signal Word: Danger, H-Code: H301 (Toxic if swallowed)[3]Prevents accidental ingestion and environmental contamination. Contaminated labware and PPE must be segregated as hazardous waste.
Skin/Eye Irritation (Inferred) Inferred from related compounds (H315, H319)[4][5][6]Mandates the use of robust PPE during handling and disposal to prevent chemical burns and eye damage.
Reactivity Incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[8][9][10]Waste must be segregated from incompatible chemical streams to prevent dangerous reactions within the waste container.
Environmental Hazard Halogenated aromatic compound.Halogenated waste streams require specific, often high-cost, disposal methods like incineration at specialized facilities.[4][11] Improper disposal can lead to persistent environmental contamination.

Pre-Disposal Protocol: Engineering Controls and PPE

Safe disposal begins at the lab bench. The following controls are mandatory before initiating the waste collection process. This proactive approach is a self-validating system to minimize exposure and prevent accidental release.

  • Work Environment : All handling and waste consolidation activities involving this compound must be conducted within a certified chemical fume hood to control vapor and particulate exposure.[1][12]

  • Personal Protective Equipment (PPE) : A complete ensemble of PPE is required.

    • Eye and Face Protection : Chemical safety goggles are mandatory. A full-face shield must be worn over the goggles when handling larger quantities or if there is a risk of splashing.[12]

    • Hand Protection : Use chemical-resistant gloves (consult manufacturer data for compatibility). Given the compound's hazards, double-gloving is strongly recommended as a best practice.[12] Contaminated gloves must be disposed of as hazardous waste.[7]

    • Body Protection : A flame-resistant lab coat and closed-toe shoes are required.[1][12]

Step-by-Step Disposal Procedure

This protocol applies to pure, unreacted this compound, solutions containing the compound, and any materials contaminated by it (e.g., weigh boats, pipette tips, gloves, absorbent pads).

Step 1: Waste Classification and Segregation

This is the most critical step from a compliance and cost perspective.

  • Classify the Waste : Designate the waste stream as "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste" as appropriate.

  • Segregate at the Source : Do not mix this waste with non-halogenated waste streams.[11][13][14] Co-mingling halogenated and non-halogenated waste dramatically increases disposal costs and complexity.[11][14] Keep this waste stream separate from aqueous and other incompatible waste types.[15]

Step 2: Container Selection
  • Choose a waste container that is in good condition, free of leaks or cracks, and constructed of a compatible material (e.g., high-density polyethylene, HDPE).[1][13]

  • The container must have a secure, tightly fitting lid.[13][14] Open waste containers are a primary cause of EPA violations.[13]

Step 3: Waste Collection
  • For Solid Waste : Carefully transfer the solid this compound or grossly contaminated items (e.g., weigh paper, wipers) into the designated container. Minimize the generation of dust.[4]

  • For Contaminated Labware : Place smaller contaminated items like gloves, pipette tips, and disposable plastics directly into the solid waste container.

  • For Liquid Waste : If the compound is in a solvent, collect it in a designated "Halogenated Organic Liquid Waste" container. Ensure the solvent is compatible with the container material.

Step 4: Container Labeling
  • Immediately upon adding the first material, label the container with an official institutional hazardous waste tag.[1][11][15]

  • The label must, at a minimum, include:

    • The words "Hazardous Waste" .[1]

    • The full chemical name: "this compound" and any other constituents (e.g., solvents), including their approximate percentages. Do not use abbreviations or formulas.[15]

    • The date accumulation started.[15]

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

Step 5: Temporary Storage (Satellite Accumulation Area)
  • Keep the waste container sealed at all times except when adding waste.[11][13][14]

  • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be under the control of the lab personnel and located at or near the point of generation.

  • Use secondary containment (e.g., a larger bin or tray) to capture any potential leaks from the primary container.[14]

Step 6: Arranging Final Disposal
  • Once the container is full, or if you cease generating this waste stream, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1][13][14]

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Start Generate Waste Containing This compound Classify Classify as 'Halogenated Organic Hazardous Waste' Start->Classify Select_Container Select Compatible, Leak-Proof Container with Lid Classify->Select_Container Label Affix Hazardous Waste Tag (Full Name, Date, Hazards) Select_Container->Label Add_Waste Add Waste to Container (in Fume Hood, with PPE) Label->Add_Waste Seal Keep Container Securely Sealed When Not in Use Add_Waste->Seal Seal->Add_Waste More Waste? Store Store in Designated SAA with Secondary Containment Seal->Store EHS Contact EHS for Pickup When Container is Full Store->EHS

References

Personal protective equipment for handling 2,3-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Operational Guide: Safe Handling of 2,3-Difluoro-4-methylbenzaldehyde

This document provides essential, field-tested guidance for the safe handling, use, and disposal of this compound (CAS No. 245536-50-9). As a specialized reagent in discovery research, its unique toxicological profile necessitates a robust and proactive safety protocol. This guide is designed for laboratory professionals engaged in pharmaceutical and chemical research and development.

Core Hazard Assessment: Understanding the Risk Profile

This compound is a substituted aromatic aldehyde. While comprehensive data for this specific molecule is limited, the primary supplier, Sigma-Aldrich, classifies it as Acutely Toxic (Oral), Category 3 .[1] This classification is critical, as it signifies a higher level of toxicity than many common laboratory reagents. The GHS H301 "Toxic if swallowed" statement and the corresponding "Danger" signal word underscore the need for stringent handling protocols.[1]

To build a comprehensive safety profile, we must also consider the hazards associated with structurally similar compounds, such as other fluorinated benzaldehydes and methylbenzaldehydes. These analogs consistently present risks of serious eye irritation, skin irritation, and potential respiratory irritation.[2][3][4] Therefore, a conservative approach that assumes these additional hazards is scientifically prudent.

Hazard Classification GHS Pictogram Signal Word Hazard Statement Primary Source/Analogy
Acute Toxicity, Oral (Category 3)
alt text
Danger H301: Toxic if swallowedSigma-Aldrich[1]
Serious Eye Irritation (Category 2A)
alt text
Warning H319: Causes serious eye irritationInferred from analogous compounds[2][4]
Skin Irritation (Category 2)
alt text
Warning H315: Causes skin irritationInferred from analogous compounds[2][4]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation
alt text
Warning H335: May cause respiratory irritationInferred from analogous compounds[2][4][5]

The Primacy of Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final line of defense. Its efficacy is predicated on the proper implementation of primary control measures that engineer out the hazard at the source.

  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a properly functioning chemical fume hood. This is non-negotiable and serves as the primary barrier against inhalation of vapors or fine solid particles.

  • Standard Operating Procedures (SOPs): Before beginning work, develop a detailed SOP specific to the planned experiment. This document should outline the step-by-step process, the quantities of all reagents, the specific PPE required, and the emergency and disposal procedures.[6]

  • Restricted Access: The area where this compound is handled should be clearly demarcated, with access limited to trained personnel.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberately matched to the scale and nature of the operation.

Required PPE for Routine Operations

For standard laboratory operations involving milligram to gram quantities (e.g., weighing, solution preparation, reaction monitoring), the following PPE is mandatory:

  • Hand Protection: Disposable nitrile gloves are suitable for incidental splash protection.[7] Given that this compound is a solid, the primary risk is dermal contact with the solid or its solutions. For extended handling or if there is a risk of immersion, heavier-duty gloves such as neoprene or those specifically rated for aromatic solvents should be considered.[8] Always inspect gloves for defects before use and dispose of them immediately after handling the compound.[7][9]

  • Eye Protection: Chemical splash goggles that meet the ANSI Z87.1 standard are required.[7] Standard safety glasses with side shields do not provide adequate protection from splashes and are insufficient.

  • Body Protection: A flame-resistant or 100% cotton lab coat must be worn and fully buttoned.[7] Long pants and closed-toe, closed-heel shoes are also required to cover all exposed skin.[7]

Step-by-Step PPE Donning and Doffing Procedure
  • Donning (Putting On):

    • Perform hand hygiene.

    • Don the lab coat, ensuring it is fully buttoned.

    • Don chemical splash goggles.

    • Don gloves, pulling the cuffs over the sleeves of the lab coat to create a seal.

  • Doffing (Taking Off): This sequence is critical to prevent cross-contamination.

    • Remove gloves using a peel-off method (pinching the outside of one glove with the other gloved hand, then sliding a clean finger under the cuff of the remaining glove to remove it).

    • Immediately dispose of gloves in the designated hazardous waste container.

    • Remove the lab coat by rolling it away from the body, ensuring the contaminated exterior does not touch your street clothes.

    • Remove goggles.

    • Perform thorough hand hygiene with soap and water.

Enhanced PPE for High-Risk Scenarios

For operations involving larger quantities, heating, or potential aerosol generation (e.g., roto-evaporation of a solution), enhanced protection is necessary:

  • Face Shield: A full-face shield must be worn in addition to chemical splash goggles to protect the entire face.[10]

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be contained by a fume hood, a respirator may be required. The use of respiratory protection necessitates enrollment in a formal respiratory protection program, including medical evaluation and fit testing.[7] An N95 dust mask is not sufficient for chemical vapors; a cartridge respirator with organic vapor cartridges (e.g., type ABEK) would be appropriate.[9]

Emergency Response and Decontamination

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]

  • Eye Exposure: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[1][11]

  • Small Spill (in a fume hood):

    • Alert others in the area.

    • Wearing your full PPE, cover the spill with an inert absorbent material like sand or vermiculite.[12]

    • Using non-sparking tools, carefully collect the absorbed material and place it into a designated, sealed container for hazardous waste.[12][13]

    • Decontaminate the area with a suitable solvent, and collect all cleaning materials as hazardous waste.

Operational Plan for Disposal

Proper segregation and disposal are critical for safety and regulatory compliance. As a fluorinated organic compound, this compound must be treated as halogenated organic waste .[6][13]

  • Waste Collection: Designate a specific, compatible waste container (glass or high-density polyethylene) for all waste contaminated with this compound.[13] This includes spent reaction mixtures, contaminated gloves, absorbent materials, and empty containers.

  • Crucial Segregation: Do not mix this halogenated waste with non-halogenated waste streams (e.g., acetone, hexane).[13] Mixing complicates disposal, increases costs, and can pose safety risks.

  • Labeling: The waste container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added. The label must clearly state the full chemical name, "Waste this compound," and list the associated hazards (e.g., "Toxic," "Irritant").[13]

  • Storage: Keep the waste container tightly closed and store it in a designated Satellite Accumulation Area with secondary containment.[13]

  • Final Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. The preferred method is high-temperature incineration.[9][13]

Visual Workflow Guides

PPE Selection Workflow```dot

Halogenated Waste Disposal Workflow

Waste_Disposal start Waste Generated (Solid or Liquid) step1 Segregate into DEDICATED Halogenated Waste Container start->step1 step2 Affix 'Hazardous Waste' Label - Chemical Name - Hazard Pictograms step1->step2 step3 Store Securely - Tightly Closed - Secondary Containment - Satellite Accumulation Area step2->step3 end Arrange for Disposal via Licensed Vendor (Incineration) step3->end

Caption: Step-by-step process for compliant waste disposal.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。